L-Phe(3-Br)-OMe HCl
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQJGWBVXXNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189892-26-0 | |
| Record name | methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
L-Phe(3-Br)-OMe HCl: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Cross-Coupling Applications
Executive Summary
In modern drug discovery and peptide engineering, non-natural amino acids serve as critical building blocks for exploring structure-activity relationships (SAR) and improving metabolic stability. L-Phe(3-Br)-OMe HCl (Methyl 3-bromo-L-phenylalaninate hydrochloride) is a highly versatile, halogenated phenylalanine derivative. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profiling, synthetic causality, and downstream cross-coupling workflows of this compound. By leveraging the orthogonal reactivity of the meta-bromo substitution, chemists can perform late-stage functionalizations to generate complex active pharmaceutical ingredients (APIs) targeting cardiovascular and autoimmune diseases.
Physicochemical & Computational Profiling
The utility of L-Phe(3-Br)-OMe HCl stems directly from its structural properties. The methyl esterification of the carboxyl terminus increases the molecule's lipophilicity and solubility in organic solvents, while the hydrochloride salt stabilizes the primary amine.
Below is a summary of the critical quantitative data for this compound:
| Property | Value | Scientific Implication |
| Chemical Name | Methyl 3-bromo-L-phenylalaninate hydrochloride | Standard IUPAC nomenclature for the protected non-natural amino acid 1. |
| CAS Registry Number | 880347-43-3 | Unique identifier for supply chain and literature verification 2. |
| Molecular Formula | C10H12BrNO2·HCl | Highlights the presence of the electrophilic bromine atom and the stabilizing HCl equivalent [[2]](). |
| Molecular Weight | 294.57 g/mol | Essential for precise stoichiometric calculations during transition-metal catalysis [[1]](). |
| LogP (Octanol/Water) | 1.91 | Indicates moderate lipophilicity, ensuring optimal partitioning in biphasic cross-coupling reactions [[3]](). |
Synthetic Methodology: Causality and Self-Validation
The synthesis of L-Phe(3-Br)-OMe HCl from the free acid (L-3-bromophenylalanine) is typically achieved via a modified Fischer esterification using thionyl chloride (SOCl2).
Protocol 1: Esterification via Thionyl Chloride
Mechanistic Causality: Why use SOCl2 instead of bubbling HCl gas? Thionyl chloride reacts quantitatively with methanol to form methyl chlorosulfite, which rapidly decomposes into sulfur dioxide (SO2) and hydrogen chloride (HCl). This in situ generation of anhydrous HCl serves a dual purpose: it acts as the acid catalyst driving the esterification equilibrium to the right, and it immediately protonates the resulting amino ester. Free amino acid esters are highly prone to intermolecular aminolysis (forming diketopiperazines). By isolating the product as the hydrochloride salt, the amine is rendered non-nucleophilic, ensuring long-term shelf stability and preventing auto-condensation 2.
Step-by-Step Workflow:
-
Preparation: Equip a dry, inert-gas-purged round-bottom flask with a magnetic stirrer and a reflux condenser. Add anhydrous methanol and cool the system to 0°C using an ice bath.
-
Reagent Addition: Add SOCl2 dropwise to the chilled methanol. Self-Validation: The reaction is highly exothermic. Maintaining the temperature at 0°C prevents the premature volatilization of SOCl2, ensuring exact stoichiometric generation of HCl.
-
Substrate Introduction: Add the starting material, L-3-bromophenylalanine, to the acidic solution.
-
Reaction: Gradually warm the mixture to room temperature, then heat to reflux for 48 hours 3.
-
Validation Check: Monitor the reaction via LC-MS. The complete dissolution of the initially insoluble amino acid, coupled with a >99% conversion peak at the expected mass (m/z 258 for the free base), confirms reaction completion 3.
-
Isolation: Remove the solvent and volatile byproducts under reduced pressure to yield L-Phe(3-Br)-OMe HCl as a crystalline solid with ~100% yield 2.
Synthetic workflow from starting material to final API.
Downstream Applications: Palladium-Catalyzed Cross-Couplings
The primary utility of L-Phe(3-Br)-OMe HCl lies in its ability to undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings 4. The C-Br bond at the meta position is highly susceptible to oxidative addition by Palladium(0) species. This allows medicinal chemists to append diverse aryl or heteroaryl groups to the phenylalanine core, a strategy frequently employed in the synthesis of coagulation factor inhibitors for cardiovascular diseases 5 and novel therapeutics for autoimmune disorders 4.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality: The Suzuki coupling utilizes an arylboronic acid and a base. The choice of a mixed solvent system (e.g., THF/Water/EtOAc/DMF) is critical because it must simultaneously dissolve the lipophilic organic substrates and the inorganic base (Na2CO3) required to activate the boronic acid for the transmetalation step [[3]]().
Step-by-Step Workflow:
-
Reagent Assembly: In a Schlenk flask, combine 1.0 equivalent of L-Phe(3-Br)-OMe HCl, 1.2 equivalents of the target arylboronic acid, and 2.0 equivalents of sodium carbonate (Na2CO3) 3.
-
Solvent Addition & Degassing: Add a solvent mixture of THF, Water, EtOAc, and DMF. Critical Causality Step: Degas the biphasic mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Oxygen is a potent poison for the Pd(0) catalyst; failure to degas will result in rapid catalyst oxidation (Pd(0) to inactive Pd(II) species) and reaction failure.
-
Catalyst Addition: Under a positive flow of inert gas, add 5 mol% of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] 3.
-
Reaction: Seal the flask and heat the mixture to 80°C for 2.0 hours 3.
-
Self-Validation & Workup: Cool the mixture to room temperature. The appearance of palladium black (a dark precipitate) often indicates the end of the catalytic lifecycle. Partition the mixture between water and ethyl acetate. The successful formation of the C-C bond can be validated by extracting the organic layer and confirming the mass shift via LC-MS.
Palladium-catalyzed Suzuki coupling cycle for L-Phe(3-Br)-OMe.
Clinical Relevance in Drug Discovery
The functionalized derivatives produced from L-Phe(3-Br)-OMe HCl have profound implications in therapeutic development. For instance, substituted phenylalanine derivatives synthesized via this exact intermediate are utilized in the production of medicaments for the treatment and prophylaxis of cardiovascular disorders, specifically targeting the coagulation cascade to prevent severe perioperative blood loss 5. Furthermore, the structural rigidity and specific steric bulk provided by the meta-substitution make it an ideal pharmacophore in the design of hydropyrazino-isoquinoline compounds for treating autoimmune diseases 4.
References
- BuyersGuideChem.Supplier CAS No 880347-43-3 - Methyl 3-bromo-L-phenylalaninate hydrochloride.
- MolAid.L-3-Bromophenylalanine methyl ester hydrochloride | 880347-43-3.
- MolAid.Reaction Information: L-3-Bromophenylalanine methyl ester hydrochloride.
- Google Patents (US20160244437A1).Substituted phenylalanine derivatives and processes for preparation thereof.
- Google Patents (CN114728959B).Hydropyrazino[1,2-b]isoquinoline compounds for the treatment of autoimmune diseases.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]
- 3. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]
- 4. CN114728959B - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çæ°¢å¡åªå¹¶[1,2-b]å¼å¹åååç© - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis and Isolation of L-Phe(3-Br)-OMe HCl: A Technical Whitepaper
Executive Summary
The synthesis of unnatural amino acid derivatives is a cornerstone of modern peptidomimetic drug discovery and structural biology. Specifically, halogenated phenylalanine derivatives like L-3-bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) serve as critical bifunctional building blocks. The methyl ester protects the C-terminus during peptide coupling, while the meta-bromo substitution provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
This whitepaper outlines a field-proven, highly scalable protocol for the methyl esterification of L-Phe(3-Br)-OH using the thionyl chloride-mediated (Brenner-Huber) methodology. As a self-validating system, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure high yield, enantiomeric retention, and analytical purity.
Physicochemical Profile of the Target Molecule
Before initiating the synthesis, it is critical to define the quantitative parameters of the target molecule to establish accurate stoichiometric calculations and quality control (QC) baselines.
| Parameter | Specification |
| Chemical Name | Methyl 3-bromo-L-phenylalaninate hydrochloride[1] |
| Abbreviation | L-Phe(3-Br)-OMe HCl |
| CAS Registry Number | 880347-43-3[2] |
| Molecular Formula | C₁₀H₁₃BrClNO₂[3] |
| Molecular Weight | 294.57 g/mol [3] |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, H₂O; Insoluble in Et₂O, Hexane |
Mechanistic Rationale & Pathway Logic
While protic acids (like gaseous HCl or H₂SO₄) or trimethylchlorosilane (TMSCl)[4] can drive esterification, the thionyl chloride/methanol system remains the gold standard for amino acids due to its operational simplicity, high yield, and the avoidance of cumbersome gaseous HCl cylinders.
Causality of the Brenner-Huber Activation
The reaction does not proceed via a simple Fischer esterification. Instead, it relies on the in-situ generation of highly reactive intermediates[5].
-
Reagent Complexation: When thionyl chloride (SOCl₂) is added to anhydrous methanol at 0 °C, it reacts exothermically to generate methyl chlorosulfite and anhydrous HCl gas dissolved in the solvent.
-
Amine Masking: The in-situ HCl immediately protonates the α-amino group of L-Phe(3-Br)-OH. This is a critical self-regulating step: it prevents the amine from acting as a nucleophile, thereby eliminating the risk of self-condensation (amide bond formation) or diketopiperazine generation[6].
-
Carboxyl Activation: The carboxylic acid reacts with methyl chlorosulfite (or residual SOCl₂) to form a transient acid chloride intermediate[7].
-
Methanolysis: The acid chloride is rapidly attacked by the bulk methanol solvent, yielding the methyl ester and releasing sulfur dioxide (SO₂) and additional HCl as byproducts[7].
Mechanistic pathway of thionyl chloride-mediated methyl esterification.
Self-Validating Experimental Protocol
This methodology is designed with built-in In-Process Controls (IPCs) to ensure the reaction validates its own progression.
Materials & Stoichiometry
-
L-Phe(3-Br)-OH: 1.0 equivalent (Substrate)
-
Thionyl Chloride (SOCl₂): 2.0 - 2.5 equivalents (Activator / HCl source)
-
Anhydrous Methanol (MeOH): Excess (Solvent and Reactant)
Step-by-Step Workflow
-
System Preparation (Moisture Exclusion): Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂). Causality: SOCl₂ reacts violently with atmospheric moisture to form SO₂ and HCl, which depletes the reagent and introduces water that can hydrolyze the ester product[6].
-
Solvent Chilling: Add anhydrous MeOH (approx. 10 mL per gram of amino acid) to the flask. Submerge in an ice-water bath and chill to 0 °C for 15 minutes.
-
SOCl₂ Addition: Using a pressure-equalizing dropping funnel or a glass syringe, add SOCl₂ dropwise over 15–30 minutes[6]. Causality: The reaction between SOCl₂ and MeOH is highly exothermic. Maintaining the temperature below 5 °C prevents the premature volatilization of the generated HCl and avoids violent boiling.
-
Substrate Introduction: Remove the ice bath. Add L-Phe(3-Br)-OH (1.0 eq) in one portion. The mixture will initially appear as a white suspension.
-
Reflux & Kinetics: Heat the reaction mixture to a gentle reflux (65–70 °C) using a sand bath or heating mantle for 4 to 16 hours[5].
-
Self-Validation Check (IPC 1): As the amino acid is converted to the highly soluble ester hydrochloride, the suspension will transition into a clear, homogeneous solution.
-
Self-Validation Check (IPC 2): Monitor completion via TLC (eluent: CHCl₃/MeOH/AcOH) or LC-MS. The disappearance of the highly polar zwitterionic starting material indicates completion.
-
-
Concentration: Once complete, cool the reaction to room temperature. Remove the solvent, excess HCl, and SO₂ under reduced pressure using a rotary evaporator. Causality: Complete removal of volatiles is necessary to induce crystallization in the next step.
-
Trituration & Isolation: Suspend the resulting crude syrup/solid in cold diethyl ether (Et₂O) or hexanes. Stir vigorously for 30 minutes. The product, L-Phe(3-Br)-OMe HCl, is insoluble in non-polar solvents and will precipitate as a fine white powder.
-
Filtration: Collect the solid via vacuum filtration. Wash the filter cake with additional cold Et₂O to remove any residual organic impurities. Dry under high vacuum at 40 °C to constant weight.
Step-by-step experimental workflow for the synthesis of L-Phe(3-Br)-OMe HCl.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized L-Phe(3-Br)-OMe HCl, the following analytical signatures must be confirmed:
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
Look for a distinct, sharp singlet integrating to 3 protons at ~3.70 ppm . This confirms the successful incorporation of the methyl ester group[4].
-
A broad singlet integrating to 3 protons at ~8.50 ppm confirms the presence of the protonated amine (-NH₃⁺), validating the hydrochloride salt form.
-
The aromatic region (7.20 - 7.60 ppm) should display the characteristic splitting pattern of a 1,3-disubstituted (meta-substituted) benzene ring.
-
-
LC-MS (ESI+):
-
The mass spectrum should display an [M+H]⁺ peak. Due to the natural isotopic distribution of Bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br), you must observe a distinct doublet at m/z 258.0 and 260.0 corresponding to the free base of the ester.
-
References
-
Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: masterorganicchemistry.com URL: 7[7]
-
Title: Problem 2 - Pianeta Chimica: Synthesis of Amino Acid Methyl Ester Hydrochloride Source: pianetachimica.it URL: 6[6]
-
Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: acs.org (ACS Omega) URL: 5[5]
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: nih.gov (PMC) URL: 4[4]
-
Title: methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride Source: chemicalbook.com URL: 3[3]
-
Title: 3-Bromo-L-phenylalanine, methyl ester, hydrochloride | 880347-43-3 Source: buyersguidechem.com URL: 2[2]
-
Title: Methyl 3-bromo-L-phenylalaninate hydrochloride | 880347-43-3 Source: buyersguidechem.com URL: 1[1]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | 189892-26-0 [chemicalbook.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pianetachimica.it [pianetachimica.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Analytical and Synthetic Paradigms of L-Phe(3-Br)-OMe HCl: Molecular Weight Verification and Application in Peptidomimetics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The unnatural amino acid derivative L-3-Bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) is a critical building block in modern drug discovery, particularly in the synthesis of biaryl-bridged macrocyclic peptides and targeted protein degraders. While its average molecular weight is routinely used for bulk stoichiometric calculations, high-resolution mass spectrometry (HRMS) demands a rigorous understanding of its exact monoisotopic mass and complex isotopic signatures. This whitepaper elucidates the causality behind its physicochemical properties, provides self-validating analytical and synthetic protocols, and establishes a framework for its integration into advanced peptidomimetics.
Chemical Identity and the Causality of Mass Discrepancies
In pharmaceutical synthesis, a frequent point of failure during in-process control (IPC) is the conflation of average molecular weight with exact monoisotopic mass.
L-Phe(3-Br)-OMe HCl (CAS: 880347-43-3) has the molecular formula C₁₀H₁₃BrClNO₂ and an average molecular weight of 294.57 g/mol 12. This value accounts for the natural terrestrial abundance of all isotopes, including the ~1:1 ratio of Bromine (⁷⁹Br and ⁸¹Br) and the ~3:1 ratio of Chlorine (³⁵Cl and ³⁷Cl).
However, in Electrospray Ionization (ESI) positive mode, the non-covalent hydrochloride salt dissociates. The mass spectrometer does not detect the 294.57 Da salt; it detects the protonated free base, [M+H]⁺. Because mass spectrometers separate ions by their exact mass-to-charge ratio (m/z) rather than average mass, the resulting spectrum is defined by the exact mass of the specific isotopes present in the ion.
The causality of the resulting spectrum is driven entirely by the Bromine atom. Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, L-Phe(3-Br)-OMe manifests as a distinct 1:1 isotopic doublet at m/z 258.0124 and 260.0104. Recognizing this exact mass signature is non-negotiable for verifying the integrity of the starting material before committing it to expensive peptide synthesis workflows.
Experimental Protocol 1: Self-Validating HRMS Workflow
To ensure absolute confidence in the starting material, we utilize a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. This system does not merely report a mass; it uses isotopic ratio scoring as an internal logic gate to validate the result.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of L-Phe(3-Br)-OMe HCl in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (50:50, v/v) containing 0.1% Formic Acid to ensure complete protonation of the amine.
-
Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% MeCN over 3 minutes. Causality: The methyl ester makes this compound relatively hydrophobic compared to the free amino acid, ensuring retention and separation from polar impurities (like unesterified L-Phe(3-Br)-OH).
-
Ionization & Detection: Operate the ESI source in positive mode. Set the Time-of-Flight (TOF) analyzer to scan m/z 100–1000.
-
Self-Validating Checkpoint (The Logic Gate): The data system extracts the peaks at m/z 258.0124 and 260.0104. The protocol is only marked "Valid" if the intensity ratio of these two peaks is between 0.95 and 1.05. Why? A deviation from the theoretical 1:1 ratio mathematically proves the presence of a co-eluting isobaric interference, automatically failing the batch and triggering a requirement for improved chromatographic resolution.
Fig 1: LC-HRMS self-validating workflow for L-Phe(3-Br)-OMe exact mass and isotope verification.
Experimental Protocol 2: Integration into Peptidomimetics
The primary value of the 3-bromo substitution lies in its reactivity. In the synthesis of species-selective proteasome inhibitors and biaryl-bridged macrocyclic peptides, the bromine atom serves as a highly specific orthogonal handle for late-stage Suzuki-Miyaura cross-coupling 34.
Step-by-Step Methodology: Amide Coupling and Cross-Coupling
-
Neutralization & Amide Coupling:
-
Dissolve an N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add L-Phe(3-Br)-OMe HCl (1.0 eq).
-
Causality: The addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is performed last. The first equivalent of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine of our building block. The remaining equivalents drive the HATU-mediated coupling.
-
-
First Self-Validating Checkpoint: Analyze via LC-MS. The reaction is validated as complete only when the extracted ion chromatogram (EIC) for the starting material (m/z 258/260) falls below 1% relative abundance, confirming total consumption of the nucleophile.
-
Suzuki-Miyaura Cross-Coupling:
-
Transfer the purified intermediate to a microwave vial. Add the desired aryl boronic acid (1.5 eq), Pd(PPh₃)₄ catalyst (0.05 eq), and 2M aqueous Na₂CO₃ (3.0 eq) in 1,4-Dioxane.
-
Degas via argon sparging for 10 minutes to prevent oxidative quenching of the Palladium(0) catalyst.
-
Heat at 90°C for 4 hours.
-
-
Second Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The successful formation of the biaryl C-C bond is confirmed by the complete disappearance of the 1:1 isotopic doublet (since the Bromine atom has been substituted) and the emergence of a single monoisotopic mass peak corresponding to the biaryl product.
Fig 2: Synthetic integration of L-Phe(3-Br)-OMe into biaryl-bridged peptidomimetics.
Quantitative Data Presentation
The following tables summarize the critical quantitative parameters required for accurate stoichiometric calculation and mass spectrometric validation.
Table 1: Physicochemical Properties & Molecular Weight Breakdown
| Parameter | Value | Analytical Significance |
| Chemical Name | Methyl (S)-2-amino-3-(3-bromophenyl)propanoate HCl | IUPAC nomenclature for regulatory filing. |
| CAS Number | 880347-43-3 | Primary identifier for procurement. |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | Includes the HCl salt. |
| Average Molecular Weight | 294.57 g/mol | Used strictly for bulk weighing and stoichiometry. |
| Exact Mass (Neutral Salt) | 292.9818 Da | Theoretical mass of the intact salt (rarely observed). |
| Exact Mass (Free Base) | 257.0051 Da | The core mass of the molecule post-ionization. |
Table 2: ESI-MS Positive Mode Isotopic Abundance ([M+H]⁺)
| Ion Species | m/z | Relative Abundance | Isotopic Composition |
| [M+H]⁺ (⁷⁹Br) | 258.0124 | 100.0% | ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O |
| [M+H]⁺ (⁸¹Br) | 260.0104 | 97.3% | ⁸¹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O |
| [M+H+1]⁺ (⁷⁹Br) | 259.0158 | ~11.0% | Contains one ¹³C atom |
| [M+H+1]⁺ (⁸¹Br) | 261.0137 | ~10.7% | Contains one ¹³C atom |
Note: The ~2 Da gap between the major peaks is the definitive diagnostic signature of a mono-brominated species.
References
- ChemicalBook. "methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride." ChemicalBook Product Database.
- BuyersGuideChem. "Methyl 3-bromo-L-phenylalaninate hydrochloride | 880347-43-3." BuyersGuideChem Database.
- National Institutes of Health (PMC). "Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors." NIH PubMed Central.
- ACS Publications. "Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains." American Chemical Society.
Sources
- 1. methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | 189892-26-0 [chemicalbook.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Analytical Validation of L-Phe(3-Br)-OMe HCl: Spectral Data Interpretation and Methodologies
A Technical Guide for Unnatural Amino Acid Characterization in Peptide Synthesis and Genetic Code Expansion
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized structural biology, drug discovery, and materials science. Among these, L-3-Bromophenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl) serves as a critical bio-orthogonal building block. The meta-bromo substitution provides a highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the methyl ester and hydrochloride salt forms ensure C-terminal protection and stereochemical stability during synthetic workflows.
Recently, derivatives of L-3-bromophenylalanine have been heavily utilized in genetic code expansion toolkits, allowing for the in vivo encoding of engineered proteins[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a definitive, self-validating framework for the spectral characterization (NMR, MS, IR) of L-Phe(3-Br)-OMe HCl. This guide goes beyond merely listing data; it elucidates the causality behind experimental choices and spectral phenomena.
Experimental Workflow & Rationale
When characterizing an amino acid ester hydrochloride, the primary analytical challenge is maintaining the integrity of the protonated amine (
-
Solvent Selection: For NMR, anhydrous DMSO-
is strictly preferred over CD OD or D O. Protic deuterated solvents will rapidly exchange the protons with deuterium, erasing critical structural information. DMSO- strongly solvates the ion pair and slows proton exchange, allowing direct observation of the ammonium protons [2]. -
Ionization Strategy: For Mass Spectrometry, Electrospray Ionization (ESI) in positive mode perfectly exploits the basicity of the amine, generating a robust
signal without requiring harsh fragmentation.
Caption: Step-by-step analytical workflow for the structural validation of L-Phe(3-Br)-OMe HCl.
Mass Spectrometry (ESI-MS)
Causality of the Bromine Isotope Effect
The most diagnostic feature of any brominated compound in mass spectrometry is its isotopic signature. Bromine exists in nature as two stable isotopes:
For the free base of L-Phe(3-Br)-OMe (
ESI-MS Protocol
-
Preparation: Dissolve 1 mg of L-Phe(3-Br)-OMe HCl in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Infusion: Inject via direct infusion at 10 µL/min into the ESI source.
-
Observation: Scan from m/z 100 to 500. You will observe the base peaks at m/z 258.01 and 260.01 (1:1 ratio).
-
Validation: The absence of a peak at m/z 294 (the HCl adduct) is expected, as the chloride counterion dissociates in the spray chamber.
Caption: Primary ESI-MS/MS fragmentation pathways for the protonated L-Phe(3-Br)-OMe ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Interpretation and Causality
The
-
The Ammonium Protons (
8.6 ppm): Because the amine is protonated by HCl, it acts as an electron-withdrawing group. This deshields the adjacent -proton, pushing it downfield to 4.3 ppm. The three protons of the group appear as a broad singlet due to quadrupolar relaxation from the nitrogen nucleus and slow intermolecular exchange. -
The Meta-Substitution Pattern: The aromatic ring is substituted at positions 1 (alkyl chain) and 3 (bromine). This creates a highly specific splitting pattern. The proton at position 2 (between the substituents) is isolated and appears as a narrow triplet (or broad singlet) due to weak meta-coupling (
Hz) to protons 4 and 6. Protons 4 and 6 appear as doublets of doublets (or doublets of triplets), and proton 5 (ortho to both 4 and 6) appears as a distinct triplet ( Hz).
NMR Sample Protocol
-
Drying: Ensure the sample is stored in a desiccator. Moisture will introduce a broad water peak at 3.33 ppm in DMSO-
, which can obscure the -CH multiplets. -
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
(99.9% D). -
Acquisition: Acquire
H at 400 MHz (16 scans) and C at 100 MHz (512 scans).
Consolidated NMR Data Tables
Table 1:
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.65 | Broad singlet | 3H | - | |
| 7.52 | Triplet | 1H | Aromatic H-2' (meta to Br) | |
| 7.48 | Dt | 1H | 7.8, 1.8 | Aromatic H-4' |
| 7.32 | Triplet | 1H | 7.8 | Aromatic H-5' |
| 7.26 | Dt | 1H | 7.8, 1.8 | Aromatic H-6' |
| 4.35 | T (or dd) | 1H | 7.0 | |
| 3.68 | Singlet | 3H | - | |
| 3.15 - 3.05 | Multiplet | 2H | - |
Table 2:
| Chemical Shift ( | Assignment / Causality |
| 169.5 | |
| 138.2 | Aromatic C-1' (Attachment to alkyl chain) |
| 132.4 | Aromatic C-2' |
| 130.8 | Aromatic C-5' |
| 128.6 | Aromatic C-6' |
| 122.1 | Aromatic C-3' (C-Br bond; upfield shift due to heavy atom effect) |
| 53.2 | |
| 52.8 | |
| 35.6 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy acts as a rapid, orthogonal validation tool. For amino acid ester hydrochlorides, the absence of a broad carboxylic acid O-H stretch is the first indicator of successful esterification.
IR Protocol & Causality
Using Attenuated Total Reflectance (ATR) FT-IR allows for direct measurement of the solid powder without the moisture interference commonly associated with KBr pellets.
-
The Ester Carbonyl: A sharp, intense peak at
1745 cm confirms the methyl ester. Free amino acids typically show a carboxylate ( ) stretch much lower, around 1550-1600 cm . -
The Hydrochloride Salt: A very broad, intense band from 3100 to 2800 cm
obscures the standard C-H stretches. This is the hallmark of the primary ammonium ion ( ) stretching vibrations. -
The Carbon-Halogen Bond: A distinct, sharp stretch in the fingerprint region at
1070 cm corresponds to the C-Br bond.
Table 3: Key FT-IR Bands (ATR, Solid State)
| Wavenumber (cm | Intensity | Functional Group Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretching ( |
| 1745 | Strong, Sharp | C=O stretching (Methyl ester) |
| 1590, 1475 | Medium | C=C stretching (Aromatic ring) |
| 1225 | Strong | C-O-C stretching (Ester) |
| 1070 | Medium | C-Br stretching |
| 780, 690 | Strong | C-H out-of-plane bending (meta-disubstituted benzene) |
Conclusion
The analytical validation of L-Phe(3-Br)-OMe HCl requires a holistic approach. The MS isotopic pattern confirms the presence of bromine, the NMR aromatic splitting pattern confirms the meta-regiochemistry [3], and the IR spectrum validates the esterification and salt formation. By understanding the causality behind these spectral features—such as the deshielding effect of the protonated amine or the heavy-atom effect of bromine—researchers can confidently utilize this compound in advanced peptide synthesis and genetic code expansion workflows.
References
-
Jiang, H.-K., Weng, J.-H., Wang, Y.-H., et al. (2023). "Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids." Frontiers in Genetics, 14, 1277489. Available at:[Link]
- Google Patents. (2020). "Masp inhibitory compounds and uses thereof (WO2020225095A1)." Details standard Fmoc peptide synthesis utilizing L-3-Bromophenylalanine.
Advanced Safety and Handling Protocols for L-Phe(3-Br)-OMe HCl in Peptidomimetic Drug Development
Executive Summary
The incorporation of unnatural, halogenated amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. L-Phe(3-Br)-OMe HCl (Methyl 3-bromo-L-phenylalaninate hydrochloride) is a highly specialized building block utilized extensively in the synthesis of substituted phenylalanine derivatives, particularly for cardiovascular therapeutics and complex macrocycles[1].
Unlike standard proteinogenic amino acids, the presence of both a methyl ester protecting group and a hydrochloride salt formulation introduces unique stability and handling requirements. This whitepaper provides a rigorous, causality-driven guide to the safety, handling, and synthetic application of L-Phe(3-Br)-OMe HCl, ensuring scientific integrity and operational safety in laboratory environments.
Physicochemical Profiling
Understanding the fundamental properties of L-Phe(3-Br)-OMe HCl is critical for predicting its behavior during storage and reaction. The hydrochloride salt enhances aqueous solubility and stabilizes the free amine, but it also renders the compound susceptible to moisture-driven degradation.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | Methyl (S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride[2][3] |
| CAS Number | 880347-43-3[1][3] |
| Molecular Formula | C10H12BrNO2 · HCl[1][3] |
| Molecular Weight | 294.57 g/mol [1][3] |
| Calculated LogP | 1.91[1] |
| Physical State | Solid / Crystalline Powder[4] |
Mechanistic Toxicology and Hazard Identification
L-Phe(3-Br)-OMe HCl is an active pharmaceutical intermediate that requires stringent safety protocols. Its hazard profile is driven by the acidity of the hydrochloride salt and the reactivity of the halogenated aromatic system.
-
Skin and Eye Irritation (H315, H319): Upon contact with the moisture on human skin or the mucosal membranes of the eyes, the hydrochloride salt dissociates, creating a localized acidic microenvironment. This leads to protein denaturation in the epidermis and corneal epithelium, manifesting as severe irritation[4][5].
-
Respiratory Tract Irritation (H335): Inhalation of the fine crystalline dust can cause micro-abrasions and acidic irritation along the respiratory tract[5].
Table 2: GHS Classification and Mitigation
| GHS Hazard Class | Hazard Statement | Primary Prevention Codes |
|---|---|---|
| Skin Irrit. 2 | H315: Causes skin irritation | P264 (Wash thoroughly), P280 (Wear PPE)[5] |
| Eye Irrit. 2 | H319: Causes serious eye irritation | P305+P351+P338 (Rinse cautiously with water)[4][5] |
| STOT SE 3 | H335: May cause respiratory irritation | P261 (Avoid breathing dust), P271 (Use outdoors/hood)[5] |
Operational Safety & Handling Workflows
To maintain the integrity of the methyl ester (preventing premature hydrolysis) and to protect laboratory personnel, a self-validating handling workflow must be established.
Step-by-Step Handling Protocol
-
Pre-Equilibration (Causality): Before opening, the sealed container must be equilibrated to room temperature. Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating slow hydrolysis of the methyl ester.
-
Environmental Control: All transfers and weighing must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm[6][7]. Why? This prevents the aerosolization of the crystalline dust, directly mitigating the H335 respiratory hazard.
-
Inert Atmosphere Storage: After use, the headspace of the container must be purged with high-purity Argon or Nitrogen before sealing. Store at 2-8°C (or -20°C for long-term stability)[7][8].
-
Validation Step: Periodically verify the integrity of the compound by running a rapid LC-MS or TLC to check for the presence of the hydrolyzed free acid (L-Phe(3-Br)-OH), which indicates moisture contamination.
Fig 1. Self-validating handling workflow for L-Phe(3-Br)-OMe HCl to prevent degradation.
Synthetic Application: Peptide Coupling & Orthogonal Reactivity
L-Phe(3-Br)-OMe HCl is uniquely valuable because it acts as a bifunctional scaffold. The amino and carboxylate ends participate in standard peptide backbone elongation, while the 3-bromo substitution serves as an orthogonal handle for late-stage diversification[1].
Protocol: Solution-Phase Peptide Coupling
-
Neutralization: Suspend L-Phe(3-Br)-OMe HCl in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The HCl salt must be neutralized to liberate the free amine for nucleophilic attack. DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, and it minimizes the risk of base-catalyzed epimerization at the chiral
-carbon.
-
-
Activation & Coupling: In a separate vial, activate the incoming N-protected amino acid using HATU and HOBt. Combine the solutions.
-
Validation Step: Monitor the reaction via HPLC. The disappearance of the L-Phe(3-Br)-OMe peak confirms successful coupling. If the reaction stalls, verify the pH; it must remain slightly basic (pH 8-9) to keep the amine deprotonated.
-
-
Late-Stage Functionalization: The meta-bromo group on the phenyl ring is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling with boronic acids)[1]. This allows researchers to build complex, sterically demanding side chains after the peptide backbone is synthesized, avoiding the steric hindrance that would occur if the bulky side chain were present during the initial amide bond formation.
Fig 2. Synthetic utilization of L-Phe(3-Br)-OMe HCl highlighting orthogonal reactivity.
Emergency Response & Waste Management
A self-validating safety system assumes that containment breaches will occur and prepares deterministic responses.
-
Spill Protocol: Do not use water initially, as this will dissolve the salt, spread the acidic hazard, and potentially hydrolyze the compound. Sweep up the solid using a static-free brush and shovel, avoiding dust generation[6]. Place in a sealed, labeled container.
-
Decontamination: After mechanical removal, wash the spill area with a weak sodium bicarbonate solution to neutralize any residual hydrochloride salts, followed by a thorough water rinse[6].
-
Waste Disposal: Halogenated organic compounds must not be mixed with general organic waste. Dispose of L-Phe(3-Br)-OMe HCl waste in dedicated, clearly labeled "Halogenated Organic Waste" containers to prevent dangerous exothermic reactions with incompatible solvents[6][7].
References
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Bromo-L-phenylalanine.
- CymitQuimica. L-Phe(3-Br)-OMe HCl.
- BuyersGuideChem. Supplier CAS No 880347-43-3.
- Molaid. L-3-溴苯丙氨酸甲酯盐酸盐 | 880347-43-3.
- Ambeed. CAS No. 1159502-91-6 Specifications.
- PubChem. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259.
- MedChemExpress. 3-Bromo-L-phenylalanine | Amino Acid Derivative.
- MilliporeSigma. 3-Bromo-L-phenylalanine | 82311-69-1.
Sources
- 1. L-3-溴苯丙氨酸甲酯盐酸盐 - CAS号 880347-43-3 - 摩熵化学 [molaid.com]
- 2. L-Phe(3-Br)-OMe HCl | CymitQuimica [cymitquimica.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. 3-Bromo-L-phenylalanine | 82311-69-1 [sigmaaldrich.com]
- 5. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aaronchem.com [aaronchem.com]
- 7. CAS No. 1159502-91-6 Specifications | Ambeed [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
The Strategic Utility of 3-Bromo-L-Phenylalanine Derivatives in Advanced Peptide Engineering and Drug Discovery
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized modern drug discovery, enabling the design of therapeutics with enhanced proteolytic stability, target affinity, and novel functionalities. Among these, 3-bromo-L-phenylalanine (3-Br-Phe) and its protected derivatives (e.g., Fmoc-3-Br-Phe-OH, Boc-3-Br-Phe-OH) have emerged as highly versatile bioorthogonal building blocks[1].
This technical guide explores the mechanistic foundations of 3-Br-Phe, detailing its applications in site-specific protein mutagenesis via amber stop codon suppression, and its critical role in peptide stapling through palladium-catalyzed cross-coupling. By bridging theoretical chemistry with field-proven experimental protocols, this whitepaper provides researchers with a comprehensive framework for deploying 3-Br-Phe in advanced biochemical engineering.
Mechanistic Foundations: The Role of the Meta-Bromine
The strategic placement of a bromine atom at the meta position of the phenylalanine phenyl ring fundamentally alters the molecule's physicochemical and reactive profile. The causality behind selecting 3-Br-Phe over canonical phenylalanine (Phe) or other halogens lies in three distinct pillars:
-
Bioorthogonal Reactivity : The aryl bromide serves as a highly efficient electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike aryl chlorides, which suffer from slow oxidative addition, aryl bromides offer rapid transmetalation kinetics under mild conditions, making them ideal for on-resin peptide macrocyclization[2].
-
Steric and Electronic Tuning : Bromine has a larger Van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å) and acts as an electron-withdrawing group. This increases the lipophilicity (LogP) of the peptide, often enhancing cell membrane permeability, while enabling specific halogen bonding interactions within target protein binding pockets.
-
Structural Biology Probing : The bromine atom acts as a heavy-atom reporter. Its specific X-ray anomalous scattering properties (Br K-edge at ~13.47 keV) provide critical phase information for solving novel protein structures via Multi-wavelength Anomalous Dispersion (MAD)[3].
Application I: Site-Specific Incorporation via Amber Stop Codon Suppression
To study complex biological systems or engineer novel biologics (such as lanthipeptides), researchers must incorporate 3-Br-Phe into ribosomally synthesized proteins without disrupting the global sequence. This is achieved through Nonsense Suppression (SCS) , utilizing an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
The PylRS / tRNA_CUA System
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei is naturally orthogonal to bacterial and eukaryotic translation machinery. By mutating the active site of PylRS (mut-PylRS), the enzyme's substrate specificity is shifted from pyrrolysine to 3-Br-Phe. Structural studies reveal that these mutations widen the amino acid binding pocket, allowing the bulky meta-bromine to be accommodated without steric clash, while the tRNA recognition remains anticodon-independent[4].
This system has been successfully deployed to engineer lanthipeptides—such as lacticin 481—where 3-Br-Phe derivatives are used to facilitate the facile hydrolytic removal of leader peptides, a critical bottleneck in RiPP (Ribosomally synthesized and post-translationally modified peptide) genome mining[5].
Amber stop codon suppression pathway for 3-Br-Phe incorporation.
Protocol 1: In Vivo Site-Specific Incorporation of 3-Br-Phe in E. coli
Objective: Express a target protein with 3-Br-Phe incorporated at a specific UAG codon.
Causality & Validation: Using a two-plasmid system ensures tight regulation of the toxic orthogonal machinery. The protocol is self-validating; successful incorporation is confirmed by a distinct isotopic mass shift in MALDI-TOF MS, driven by the 1:1 natural abundance of
Step-by-Step Methodology:
-
Plasmid Preparation: Co-transform E. coli BL21(DE3) cells with a pET vector containing the target gene with an amber stop codon (TAG) at the desired site, and a pEVOL vector encoding the engineered mut-PylRS and tRNA
pair. -
Culture Initiation: Grow the transformants in LB medium supplemented with appropriate antibiotics (e.g., ampicillin and chloramphenicol) at 37°C until the OD
reaches 0.6. -
ncAA Supplementation: Supplement the culture medium with 3-bromo-L-phenylalanine (solubilized in minimal NaOH or DMSO) to a final concentration of 1–2 mM. Rationale: High extracellular concentration drives cellular uptake via endogenous amino acid transporters.
-
Induction: Induce expression by adding 1 mM IPTG and 0.2% L-arabinose (to induce the mut-PylRS). Reduce temperature to 25°C and incubate for 12–16 hours to prevent inclusion body formation.
-
Purification & Validation: Harvest cells, lyse, and purify the protein via Ni-NTA affinity chromatography. Validate the incorporation using Intact Mass Spectrometry (MALDI-TOF). Look for the characteristic doublet peak separated by 2 Da, confirming the presence of the bromine atom[6].
Application II: Peptide Stapling and Macrocyclization
Linear peptides often exhibit poor oral bioavailability and rapid enzymatic degradation. To overcome this, 3-Br-Phe is utilized in Solid-Phase Peptide Synthesis (SPPS) to create peptidomimetic macrocycles (stapled peptides). The aryl bromide acts as a reactive anchor for intra-molecular cross-linking, locking the peptide into a bioactive
On-resin Suzuki-Miyaura cross-coupling workflow for peptide macrocyclization.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of 3-Br-Phe Peptides
Objective: Perform an intramolecular or intermolecular cross-coupling on a resin-bound peptide containing 3-Br-Phe. Causality & Validation: Performing the reaction on-resin leverages the pseudo-dilution effect of the solid support, favoring intramolecular cyclization over intermolecular dimerization. A micro-cleavage validation step ensures the catalytic cycle is complete before committing the entire batch to global deprotection.
Step-by-Step Methodology:
-
Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-3-Br-Phe-OH at the desired position.
-
Degassing: Wash the resin thoroughly with degassed DMF and DME (1,2-dimethoxyethane) to remove any oxygen that could poison the palladium catalyst.
-
Catalyst & Reagent Addition: In a glovebox or under strict argon atmosphere, prepare a solution of the cross-linking arylboronic acid (2.0 eq), Pd(PPh
) (0.2 eq), and K CO (4.0 eq) in a degassed mixture of DME/H O (9:1). Add this cocktail to the resin. -
Coupling Reaction: Agitate the reaction mixture at 80°C for 12 hours under microwave irradiation or standard heating. Rationale: Elevated temperature is required to overcome the steric hindrance of the resin matrix during the transmetalation step.
-
Micro-Cleavage Validation: Withdraw a 5 mg aliquot of resin, wash with DCM, and treat with a TFA/TIPS/H
O (95:2.5:2.5) cleavage cocktail for 1 hour. Analyze the supernatant via LC-MS to confirm the disappearance of the starting material mass and the appearance of the cross-linked product mass. -
Global Cleavage: If conversion is >95%, wash the bulk resin with sodium diethyldithiocarbamate solution (to scavenge residual palladium), followed by DMF and DCM. Proceed with global TFA cleavage and HPLC purification.
Quantitative Data Presentation
To understand the physical and chemical advantages of substituting canonical Phenylalanine with 3-Bromo-L-Phenylalanine, refer to the comparative metrics in Table 1.
Table 1: Physicochemical and Reactive Comparison of Phe vs. 3-Br-Phe
| Parameter | Canonical L-Phenylalanine | 3-Bromo-L-Phenylalanine | Impact on Drug Design / Engineering |
| Substituent at meta position | Hydrogen (-H) | Bromine (-Br) | Introduces bioorthogonal reactivity. |
| Atomic Radius of Substituent | 1.20 Å | 1.85 Å | Increases steric bulk; fills hydrophobic pockets. |
| Electronegativity (Pauling) | 2.20 | 2.96 | Alters local electron density; enables halogen bonding. |
| Estimated LogP Contribution | ~1.5 | ~2.3 | Enhances lipophilicity and membrane permeability. |
| Cross-Coupling Reactivity | Inert | High (Pd-catalyzed) | Enables late-stage functionalization and stapling. |
| X-Ray Anomalous Scattering | None | Strong (~13.47 keV) | Facilitates MAD phasing in crystallography. |
| PylRS Incorporation Efficiency | Baseline (0%) | High (>85% with mut-PylRS) | Allows high-yield production of mutant proteins. |
Conclusion
The integration of 3-bromo-L-phenylalanine into the biochemical toolkit represents a paradigm shift in peptide engineering. By acting as a dual-purpose handle—providing both structural bulk for affinity tuning and a highly reactive site for bioorthogonal cross-coupling—3-Br-Phe allows researchers to push the boundaries of peptidomimetics and synthetic biology. Whether deployed through solid-phase synthesis for macrocyclization or via engineered translation machinery for site-specific mutagenesis, 3-Br-Phe remains an indispensable asset in the pursuit of next-generation therapeutics.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-Bromo-N-(tert-butoxycarbonyl)phenylalaninate [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2013123267A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles - Google Patents [patents.google.com]
Application Note: Utilizing L-Phe(3-Br)-OMe HCl for Late-Stage Peptide Diversification
Executive Summary & Mechanistic Rationale
The incorporation of halogenated unnatural amino acids into peptide sequences has fundamentally transformed peptide drug discovery, enabling the synthesis of highly functionalized, structurally constrained therapeutics. L-Phe(3-Br)-OMe HCl (3-bromo-L-phenylalanine methyl ester hydrochloride, CAS: 880347-43-3)[1] is a highly versatile building block designed for solution-phase peptide synthesis and fragment condensation.
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific derivative:
-
The Hydrochloride Salt: The unprotected
-terminal amine is stabilized as an HCl salt. This prevents spontaneous degradation, unwanted side reactions (such as diketopiperazine formation), and oxidative damage during storage, ensuring the amine acts as a highly efficient nucleophile only upon neutralization with a sterically hindered base (e.g., DIPEA)[1]. -
The Methyl Ester: C-terminal protection via a methyl ester prevents homocoupling and oligomerization during the activation of the incoming amino acid. It is easily removed post-synthesis via mild saponification (LiOH/H
O) without racemizing the chiral -carbon. -
The 3-Bromo (Meta) Substitution: While 4-bromo (para) derivatives are common, the meta-bromo substitution projects the bioorthogonal handle at a distinct ~120° angle relative to the peptide backbone. This specific geometry is highly advantageous for creating meta-linked peptide staples, optimizing structure-activity relationships (SAR) to avoid steric clashes in target binding pockets, and facilitating late-stage functionalization via transition-metal catalysis[2].
The aryl bromide serves as a robust, bioorthogonal handle for palladium- and copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Chan-Lam), allowing for the late-stage introduction of fluorophores, affinity tags, or pharmacokinetic modifiers directly onto the fully assembled peptide[2][3][4].
Synthetic Workflow & Strategy
The general strategy involves coupling L-Phe(3-Br)-OMe HCl to a growing peptide chain in solution, followed by the assembly of the remaining sequence. Once the peptide is assembled, the highly stable C-Br bond undergoes targeted activation using specialized water-soluble palladium or copper catalysts[5].
Synthetic workflow for late-stage peptide diversification using L-Phe(3-Br)-OMe HCl.
Quantitative Data: Cross-Coupling Parameters
Because aryl bromides are less reactive toward oxidative addition than aryl iodides, the choice of catalyst and ligand is paramount. The table below summarizes optimized parameters for functionalizing 3-bromophenylalanine residues within peptides, ensuring high conversion rates while preventing peptide denaturation or racemization[2][3][4].
| Reaction Type | Catalyst / Ligand System | Typical Coupling Partner | Solvent / Buffer | Temp (°C) | Yield Range |
| Suzuki-Miyaura | Pd(OAc) | Aryl/Alkyl Boronic Acids | H | 37 - 40 °C | 65% - 90% |
| Sonogashira | XPhos Pd G2 (Copper-free) | Terminal Alkynes | DMF / Et | 70 °C | 50% - 88% |
| Chan-Lam | Cu(OAc) | Imidazole Derivatives | MeOH or DMF | 25 - 40 °C | 48% - 93% |
| Buchwald-Hartwig | Pd | Primary/Secondary Amines | t-Amyl Alcohol / Base | 80 - 90 °C | 40% - 75% |
Experimental Protocols
Protocol A: Solution-Phase Coupling of L-Phe(3-Br)-OMe HCl
Objective: To couple an Fmoc-protected amino acid to the unprotected amine of L-Phe(3-Br)-OMe HCl without inducing racemization.
Mechanistic Insight: The HCl salt must be neutralized in situ to generate the nucleophilic free amine. We utilize HBTU and DIPEA; DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, and it minimizes base-catalyzed racemization of the activated Fmoc-AA-OH via oxazolone formation.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under N
, dissolve Fmoc-AA-OH (1.0 equiv, 1.0 mmol) and HBTU (1.05 equiv, 1.05 mmol) in anhydrous DMF (5 mL). -
Activation: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution. The mixture will turn slightly yellow, indicating the formation of the active OBt-ester. Stir for 3 minutes.
-
Nucleophile Addition: Add L-Phe(3-Br)-OMe HCl (1.0 equiv, 1.0 mmol) directly to the activated mixture. The excess DIPEA (1.5 equiv remaining) will immediately neutralize the HCl salt, liberating the free amine.
-
Coupling: Stir the reaction at room temperature for 2 hours. Monitor conversion via LC-MS or TLC (Ninhydrin stain).
-
Workup: Dilute the reaction with EtOAc (30 mL) and wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated NaHCO
(2 x 15 mL), and brine (1 x 15 mL). -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the Fmoc-AA-Phe(3-Br)-OMe dipeptide.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the meta-bromo handle of the assembled peptide using a water-soluble palladium catalyst.
Mechanistic Insight: The use of a highly electron-rich, water-soluble biaryl phosphine ligand (like sSPhos) is strictly required. The electron-rich nature of the ligand accelerates the oxidative addition of Pd(0) into the relatively strong C-Br bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst trapping by nucleophilic peptide side chains (e.g., His, Lys)[2][5].
Step-by-Step Procedure:
-
Degassing: In a 2 mL glass vial, dissolve the bromopeptide (1.0 equiv, 10 µmol) and the desired aryl boronic acid (5.0 equiv, 50 µmol) in 500 µL of a degassed 1:1 mixture of CH
CN and 100 mM Tris-HCl buffer (pH 8.0). -
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)
(0.1 equiv, 1 µmol) and sSPhos ligand (0.25 equiv, 2.5 µmol) in 100 µL of degassed CH CN. Stir for 10 minutes to form the active Pd(0)L complex. -
Reaction Initiation: Transfer the catalyst solution to the peptide mixture. Seal the vial under N
and incubate at 37 °C for 4–12 hours with gentle agitation. -
Quenching & Purification: Quench the reaction by adding 10 µL of neat trifluoroacetic acid (TFA) to protonate the basic residues and disassemble the Pd complex. Centrifuge to remove any precipitated palladium black.
-
Isolation: Purify the supernatant directly via preparative RP-HPLC using a C18 column and a H
O/CH CN gradient containing 0.1% TFA.
Mechanistic Pathway: Palladium-Catalyzed C-Br Activation
The following diagram illustrates the catalytic cycle specific to the functionalization of the 3-bromophenylalanine residue. The critical step is the oxidative addition, which dictates the necessity of the chosen catalyst system[5].
Pd-catalyzed cross-coupling cycle for bromopeptide functionalization.
References
- One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging Organic Letters - ACS Publications URL
- Copper-Catalyzed Late-Stage Modification of Peptide-Bearing Unprotected Side Chains CCS Chemistry - Chinese Chemical Society URL
- 3-Bromo-L-phenylalanine, methyl ester, hydrochloride | 880347-43-3 BuyersGuideChem URL
- The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI URL
- Palladium–peptide oxidative addition complexes for bioconjugation PMC - NIH URL
Sources
solid-phase peptide synthesis with 3-bromo-L-phenylalanine
Advanced Application Note: Solid-Phase Peptide Synthesis and Late-Stage Functionalization Using Fmoc-3-bromo-L-phenylalanine
Executive Summary
The integration of non-canonical amino acids (ncAAs) into solid-phase peptide synthesis (SPPS) has fundamentally transformed peptide drug discovery, enabling the exploration of expanded chemical space. Among these, Fmoc-3-bromo-L-phenylalanine serves as a highly versatile building block[1]. The strategic placement of a bromine atom at the meta-position of the phenyl ring provides an orthogonal, highly reactive handle for transition-metal-catalyzed late-stage functionalization (LSF)[2]. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for the incorporation and subsequent on-resin Suzuki-Miyaura cross-coupling of 3-bromo-L-phenylalanine to generate complex biaryl peptide architectures[3][4].
Mechanistic Rationale: The Power of the Bromine Handle
In modern peptide medicinal chemistry, relying solely on the 20 canonical amino acids limits structural diversity and proteolytic stability. The incorporation of Fmoc-3-bromo-L-phenylalanine addresses these limitations through two primary mechanisms:
-
Late-Stage Diversification: The aryl bromide acts as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[2][5]. Performing these reactions directly on the solid support leverages the pseudo-dilution effect, preventing intermolecular side reactions while allowing the use of excess reagents to drive transformations to completion[2].
-
Conformational Constraint: Biaryl linkages generated via cross-coupling are frequently used to induce macrocyclization. These rigid bridges stabilize secondary structures such as α-helices or β-sheets, significantly enhancing target binding affinity, membrane permeability, and resistance to enzymatic degradation[4][6].
Physicochemical Properties
To ensure optimal handling and coupling efficiency, the quantitative properties of Fmoc-3-bromo-L-phenylalanine are summarized below[1][7][8].
| Property | Specification / Value |
| Chemical Name | Fmoc-3-bromo-L-phenylalanine |
| CAS Number | 220497-48-3 |
| Molecular Formula | C₂₄H₂₀BrNO₄ |
| Molecular Weight | 466.33 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMF, NMP, DMSO |
| Optimal Coupling Reagents | HATU / DIPEA or DIC / OxymaPure |
| Primary Applications | SPPS, Late-Stage Functionalization, Macrocyclization |
Workflow Visualization
Workflow for SPPS incorporation and late-stage functionalization of 3-bromo-L-phenylalanine.
Step-by-Step Experimental Methodologies
Protocol 1: SPPS Incorporation of Fmoc-3-bromo-L-phenylalanine
Causality Check: While 3-bromo-L-phenylalanine couples with kinetics similar to native phenylalanine, the use of HATU over standard HBTU is strongly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which overcomes any minor steric hindrance induced by the meta-bromine substituent and ensures quantitative coupling without deletion sequences.
-
Resin Preparation: Swell the Rink Amide or Wang resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: Prepare the activation mixture: Fmoc-3-bromo-L-phenylalanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Note: Using 2.9 eq of HATU (slight under-stoichiometry relative to the amino acid) prevents N-terminal capping by the tetramethylguanidinium byproduct.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 60 minutes.
-
Washing: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
-
Verification: Confirm coupling completion via a Kaiser test (for primary amines) or Chloranil test (for secondary amines).
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
Causality Check: Degassing the solvent system is an absolute requirement. Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to boronic acid homocoupling and complete reaction failure[3]. Furthermore, the inclusion of water is critical to dissolve the inorganic base, which facilitates the transmetalation step of the catalytic cycle[4].
-
Preparation: Swell the peptidyl-resin containing the 3-bromo-L-phenylalanine residue in degassed DMF for 20 minutes.
-
Reagent Assembly: In a separate vial under an inert atmosphere (Argon/N₂), dissolve the aryl boronic acid (5.0 eq) and K₂CO₃ (10.0 eq) in a rigorously degassed mixture of DMF/H₂O (9:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq) to the solution and immediately transfer the mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the vessel at 80°C for 12 hours. Alternatively, utilize microwave irradiation at 90°C for 2 hours to accelerate the cross-coupling[4].
-
Palladium Scavenging (Crucial Step): Drain the reaction mixture and wash the resin sequentially with DMF, H₂O, DMF, and DCM. To prevent residual palladium from interfering with downstream cleavage or biological assays, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min).
Protocol 3: Cleavage and Global Deprotection
-
Cleavage: Treat the resin with a cleavage cocktail consisting of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Collection: Filter the resin and collect the flow-through containing the fully deprotected peptide.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution dropwise into cold diethyl ether (−20°C).
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Lyophilize the crude peptide prior to HPLC purification.
Trustworthiness: The Self-Validating System (Isotopic Profiling)
To ensure absolute confidence in the workflow, this protocol utilizes a built-in diagnostic tool inherent to the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
In-Process Validation: Before proceeding to Protocol 2, perform a mini-cleavage of a few resin beads. When analyzed via LC-MS, the mass spectrum of the brominated peptide intermediate will display a highly distinct isotopic doublet separated by 2 Da (M and M+2) of equal intensity. Following the Suzuki-Miyaura cross-coupling, perform a second mini-cleavage. This doublet must completely disappear , replaced by the mass of the cross-coupled product exhibiting a standard carbon/nitrogen isotopic envelope. If the M/M+2 doublet persists, the coupling is incomplete, dictating a re-subjection to the catalytic conditions before global cleavage. This self-validating step prevents the premature cleavage and waste of high-value peptide material.
References
- Source: chemimpex.
- Source: jk-sci.
- Source: benchchem.
- Source: mdpi.
- Source: nih.
- Source: acs.
- Source: aragen.
- Source: researchgate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success - Aragen Life Sciences [aragen.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. 3-Bromo-5-fluoro-L-phenylalanine | Benchchem [benchchem.com]
coupling protocols for L-Phe(3-Br)-OMe HCl
Application Note: High-Efficiency Amide Coupling Protocols for L-Phe(3-Br)-OMe HCl
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized coupling methodologies, and downstream functionalization of unnatural halogenated amino acids.
Introduction & Strategic Rationale
The incorporation of unnatural amino acids into peptide backbones or small-molecule pharmacophores is a cornerstone of modern drug discovery. L-Phe(3-Br)-OMe HCl (Methyl (2S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride) is a highly versatile building block.
The strategic value of this specific derivative lies in its dual-functional nature:
-
C-Terminal Protection: The methyl ester (-OMe) securely masks the carboxylic acid, preventing polymerization and directing the coupling strictly to the N-terminus[1].
-
Synthetic Handle: The meta-bromo substitution on the phenyl ring acts as a bioisosteric pharmacophore (enabling halogen bonding with target proteins) and serves as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation to form biaryl-bridged macrocyclic peptides[2].
Because L-Phe(3-Br)-OMe is supplied as a hydrochloride salt to maintain shelf stability and prevent premature degradation, the coupling protocol requires precise stoichiometric neutralization to liberate the free amine without triggering side reactions.
Mechanistic Insights: The Causality of Reagent Selection
As a Senior Application Scientist, I emphasize that successful coupling of halogenated unnatural amino acids is not merely about mixing reagents; it requires controlling the kinetics of activation versus the kinetics of side-product formation.
-
Base Selection (The Role of DIPEA): To liberate the nucleophilic amine from L-Phe(3-Br)-OMe HCl, a tertiary amine base is required. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide steric shielding, preventing the base from acting as a competing nucleophile against the activated ester. This minimizes unwanted amide byproducts and significantly suppresses base-catalyzed epimerization at the
-chiral center.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Coupling Reagent (The HATU Advantage): While EDC/HOBt is a traditional choice, the electron-withdrawing nature of the 3-bromo group can slightly attenuate the nucleophilicity of the
-amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) overcomes this by generating a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack and driving the reaction to completion in under 2 hours[1].
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the quantitative performance metrics of various coupling systems when applied specifically to L-Phe(3-Br)-OMe HCl.
| Coupling System | Base Required | Stoichiometry (Acid:Amine:Reagent:Base) | Typical Reaction Time | Epimerization Risk | Typical Yield |
| HATU / DIPEA | DIPEA | 1.0 : 1.1 : 1.1 : 3.0 | 1 - 2 hours | Very Low | > 90% |
| PyBOP / DIPEA | DIPEA | 1.0 : 1.1 : 1.1 : 3.0 | 2 - 4 hours | Low | 85 - 90% |
| EDC / HOBt | NMM or DIPEA | 1.0 : 1.1 : 1.2 : 3.0 | 12 - 16 hours | Moderate | 75 - 85% |
| TBTU / DIPEA | DIPEA | 1.0 : 1.0 : 1.0 : 2.0 | 16 hours | Low | ~ 80% |
Note: 3.0 equivalents of base are standard for HCl salts (1.0 eq to neutralize the salt, 2.0 eq to drive the coupling mechanism)[3].
Experimental Workflow: HATU-Mediated Amide Coupling
This self-validating protocol ensures high-fidelity coupling with built-in purification checkpoints.
Materials Required:
-
N-protected carboxylic acid (e.g., Boc-AA-OH or Fmoc-AA-OH)
-
L-Phe(3-Br)-OMe HCl
-
HATU (Coupling reagent)
-
DIPEA (Base)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (5.0 mL).
-
Activation: Add DIPEA (2.0 mmol, 2.0 eq) dropwise to the solution. Stir at room temperature for 5 minutes. The solution will typically turn a pale yellow, indicating the formation of the HOAt active ester.
-
Neutralization & Addition: In a separate vial, suspend L-Phe(3-Br)-OMe HCl (1.1 mmol, 1.1 eq) in DMF (2.0 mL) and add DIPEA (1.0 mmol, 1.0 eq) to neutralize the hydrochloride salt. Transfer this neutralized amine solution dropwise into the activated ester mixture[1].
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progression via LC-MS. The reaction is typically complete within 1.5 hours, validated by the disappearance of the starting carboxylic acid mass.
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Self-Validating Wash Sequence:
-
Wash with 10% aqueous Citric Acid (3 × 25 mL) to protonate and remove unreacted amine and DIPEA[4].
-
Wash with saturated aqueous
(3 × 25 mL) to deprotonate and remove unreacted carboxylic acid and HOAt byproducts. -
Wash with Brine (1 × 25 mL) to remove residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude dipeptide. Purify via flash column chromatography if trace impurities remain.
Reaction Pathway Visualization
Figure 1: Mechanistic workflow of HATU-mediated coupling with L-Phe(3-Br)-OMe HCl.
Downstream Applications
Once the L-Phe(3-Br)-OMe residue is successfully coupled into the peptide sequence, the meta-bromo group becomes a prime candidate for structural rigidification. Researchers frequently utilize palladium-catalyzed Suzuki-Miyaura cross-coupling to react the 3-bromo position with aryl boronic acids, facilitating the synthesis of highly constrained, biaryl-bridged macrocyclic peptides that exhibit enhanced metabolic stability and target affinity[2].
References
-
Toward Structurally Novel and Metabolically Stable HIV-1 Capsid-Targeting Small Molecules Source: MDPI (Molecules) URL:[Link]
-
Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
- KR20160009041A - Polymyxin derivatives and their use in combination therapy Source: Google Patents URL
Sources
Application Note: Chemoselective Deprotection of Boc-L-Phe(3-Br)-OMe
Strategic Rationale & Molecular Profiling
Boc-L-Phe(3-Br)-OMe (N-tert-butoxycarbonyl-3-bromo-L-phenylalanine methyl ester) is a high-value, orthogonally protected amino acid building block widely utilized in peptide synthesis and medicinal chemistry. The presence of the 3-bromo substituent on the phenyl ring provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to construct complex molecular architectures[1].
The primary synthetic challenge when utilizing this intermediate is the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. This must be achieved without compromising the integrity of the methyl ester, the aryl bromide, or the L-stereocenter[].
Mechanistic Principles & Chemoselectivity
Successful deprotection relies on a self-validating mechanistic approach that exploits the specific vulnerabilities of the Boc group while respecting the stability limits of the other functional groups.
-
-Type Cleavage: The Boc group is removed via an acid-catalyzed mechanism. Protonation of the carbamate oxygen is followed by the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield carbon dioxide and the free primary amine, which is immediately protonated to form the corresponding amine salt[3]. The evolution of gaseous byproducts (
and isobutylene) drives the reaction to quantitative completion via Le Chatelier's principle[3]. -
Preservation of the Methyl Ester: Saponification of amino acid methyl esters occurs rapidly under basic conditions or in the presence of aqueous acids[]. Therefore, strictly anhydrous acidic conditions (e.g., TFA in DCM or anhydrous HCl in 1,4-dioxane) are mandatory to prevent unwanted ester hydrolysis[4].
-
Preservation of the Aryl Bromide: The carbon-halogen bond of the 3-bromo substituent is highly stable to strong, non-reducing acids like TFA and HCl[1]. Reductive deprotection methods (such as
, which are typically used for Cbz groups) must be strictly avoided, as they will cause premature dehalogenation. -
Stereochemical Integrity: Because the acidic cleavage operates exclusively on the carbamate nitrogen and does not involve the
-carbon, the L-configuration of the amino acid is fully preserved.
Reaction Workflow Visualization
Figure 1: Mechanistic workflow of acid-mediated Boc deprotection.
Comparative Methodologies
Two primary anhydrous acidic methods are standard for this transformation. While Trifluoroacetic Acid (TFA) is the traditional choice for liquid-phase peptide chemistry, anhydrous Hydrochloric Acid (HCl) often yields a cleaner impurity profile by eliminating the risk of trifluoroacetylation side-reactions caused by autocatalytic anhydrides[5].
| Parameter | Method A: TFA / DCM | Method B: 4M HCl / 1,4-Dioxane |
| Active Reagent | 20–50% v/v TFA in Dichloromethane | 10–20 equivalents of anhydrous HCl |
| Typical Reaction Time | 1.0 – 2.0 hours | 1.0 – 3.0 hours |
| Byproduct Risks | Trifluoroacetylation (rare but possible) | Minimal; highly volatile byproducts |
| Isolated Product Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |
| Typical Yield | >95% | >95% |
| Workup Ease | Requires extensive rotary evaporation | Direct precipitation often possible |
Data synthesized from standard peptide chemistry protocols and comparative deprotection studies[4][5].
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA)
Causality Note: Dichloromethane (DCM) is utilized as a non-polar solvent to stabilize the reaction mixture, while TFA provides the strong acidity required for Boc cleavage. Because the 3-bromophenyl ring is moderately electron-deficient, it is not highly susceptible to electrophilic tert-butylation; thus, a cation scavenger (like TIPS or anisole) is generally optional but can be added (1-5% v/v) as a best practice[3][5].
-
Preparation: Dissolve Boc-L-Phe(3-Br)-OMe (1.0 eq) in anhydrous DCM to achieve a substrate concentration of 0.1 M. Cool the reaction flask in an ice bath to 0 °C to safely control the initial exothermic protonation[4].
-
Reagent Addition: Slowly add neat Trifluoroacetic Acid (TFA) to the vigorously stirring solution to achieve a final concentration of 30% v/v TFA in DCM[4].
-
Execution: Remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C). Stir continuously for 1.5 hours.
-
Workup:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and the bulk of the excess TFA[4].
-
To the resulting viscous crude oil, add 10 volumes of ice-cold, anhydrous diethyl ether. The L-Phe(3-Br)-OMe trifluoroacetate salt will rapidly precipitate[4].
-
Sonicate or triturate the mixture to ensure the formation of a fine, filterable solid.
-
Isolate the product via vacuum filtration, wash with additional cold diethyl ether to remove residual TFA, and dry under high vacuum overnight.
-
Method B: Deprotection using 4M HCl in 1,4-Dioxane
Causality Note: This method is highly recommended when downstream applications (such as specific enzymatic assays or sensitive couplings) are intolerant to trace TFA, or when avoiding potential trifluoroacetyl ester formation is a priority[5].
-
Preparation: Place Boc-L-Phe(3-Br)-OMe (1.0 eq) in an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add a commercially available, anhydrous solution of 4M HCl in 1,4-dioxane (10–15 eq of HCl). The starting material will dissolve as the reagent is introduced.
-
Execution: Stir the mixture at room temperature for 2 hours. The evolution of isobutylene and
gas may be observed as mild effervescence[3]. -
Workup:
-
Evaporate the bulk of the dioxane under reduced pressure.
-
Induce precipitation of the resulting hydrochloride salt by adding cold, anhydrous diethyl ether[4].
-
Filter the suspension, wash the filter cake thoroughly with cold ether, and dry the L-Phe(3-Br)-OMe hydrochloride salt under high vacuum to a constant weight.
-
Analytical Validation & Troubleshooting
A self-validating protocol requires rigorous analytical monitoring to ensure complete conversion and structural integrity.
-
Reaction Monitoring (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Visualize the plate using a UV lamp (254 nm) and a Ninhydrin stain. Because the product is a primary amine, it will stain deep purple/red upon heating with Ninhydrin, whereas the Boc-protected starting material will remain unstained[4].
-
Troubleshooting Incomplete Deprotection: If starting material persists past 3 hours, ensure the acidic reagents are fresh. TFA can degrade or absorb atmospheric moisture over time, which reduces its acidic strength and promotes unwanted side reactions[5].
-
Troubleshooting Ester Hydrolysis: The detection of the free carboxylic acid (L-Phe(3-Br)-OH) via LC-MS indicates water contamination in the reaction matrix. Ensure all solvents (DCM, Dioxane) and reagents are strictly anhydrous, as the presence of water in strongly acidic conditions will catalyze the hydrolysis of the methyl ester[].
References
-
Reddit Organic Chemistry Community. "Prevention of TFA ester formation during Boc + Acetonide deprotection". Available at: [Link]
Sources
Application Note: Chemoselective Synthesis of Fmoc-L-Phe(3-Br)-OH via Orthogonal Methyl Ester Hydrolysis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Context
The incorporation of halogenated unnatural amino acids, such as 3-bromo-L-phenylalanine, is a cornerstone strategy in modern peptide drug discovery. The bromine moiety serves as a critical handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and enhances target binding affinity via halogen bonding.
However, synthesizing Fmoc-L-Phe(3-Br)-OH from its methyl ester precursor presents a significant chemoselective bottleneck. Standard alkaline saponification of the methyl ester invariably triggers premature deprotection of the base-labile Fmoc group. This application note details field-proven, self-validating protocols to achieve orthogonal ester saponification with >95% Fmoc retention and <1% epimerization.
Mechanistic Rationale (The "Why")
To successfully bypass Fmoc degradation, one must understand the specific degradation pathways and how modern reagents subvert them.
-
The E1cB Degradation Pathway: Under standard basic conditions (e.g., LiOH/THF or NaOH/MeOH), the hydroxide ion deprotonates the highly acidic fluorenyl proton (pKa ~22). This initiates a rapid E1cB (Elimination Unimolecular Conjugate Base) reaction, expelling the carbamate leaving group to form dibenzofulvene and the unprotected amino acid.
-
The Calcium(II) Iodide (CaI₂) Shielding Strategy: Introducing a massive excess (30 eq) of CaI₂ fundamentally alters the reaction trajectory[1]. The Ca²⁺ cation strongly coordinates to the carbamate carbonyl oxygen. This coordination electronically decreases the acidity of the fluorenyl proton and sterically shields the Fmoc group from hydroxide attack. CaI₂ is specifically chosen over older CaCl₂ methods because of its superior solubility in acetone/water mixtures and highly reproducible kinetics[2].
-
The Trimethyltin Hydroxide (Me₃SnOH) Strategy: Me₃SnOH acts as a mild, neutral hydroxide equivalent. It coordinates directly to the ester carbonyl, delivering the hydroxide intramolecularly without raising the bulk pH, completely bypassing the basic conditions required for E1cB elimination[3].
Chemoselective pathways for Fmoc-L-Phe(3-Br)-OMe hydrolysis.
Comparative Data Analysis
The following table summarizes the quantitative performance of various hydrolysis conditions applied to Fmoc-protected amino esters.
| Method | Reagents & Solvents | Fmoc Retention | Epimerization | Scalability | EHS Profile (Safety) |
| Standard Saponification | LiOH (1.5 eq), THF/H₂O | < 10% | High Risk | High | Benign |
| Calcium Shielding (Method A) | CaI₂ (30 eq), NaOH (1.5 eq), Acetone/H₂O | > 95% | < 1% | High | Green / Safe |
| Organotin Cleavage (Method B) | Me₃SnOH (5 eq), DCE, 60 °C | > 90% | < 1% | Low | Highly Toxic[4] |
Experimental Protocols (Self-Validating Systems)
Method A: Green Calcium(II) Iodide-Mediated Saponification (Recommended)
This method is highly recommended for scale-up due to its excellent environmental profile and robust chemoselectivity[1].
Step 1: Reagent Preparation
-
Prepare a 5 M aqueous solution of Calcium Iodide (CaI₂).
-
Expert Insight: High concentrations of CaI₂ are strictly required to shift the equilibrium towards stable carbamate coordination.
Step 2: Reaction Assembly
-
In a round-bottom flask, dissolve Fmoc-L-Phe(3-Br)-OMe (1.0 mmol, ~480 mg) in 15 mL of Acetone. Causality: Acetone provides optimal solubility for the Fmoc-amino ester while remaining miscible with the aqueous CaI₂/NaOH, preventing biphasic reaction stalling[2].
-
Add 6.0 mL of the 5 M CaI₂ aqueous solution (30.0 mmol, 30 eq) and stir vigorously.
-
Dropwise, add 1.5 mL of a 1 M NaOH aqueous solution (1.5 mmol, 1.5 eq).
Step 3: Reaction Monitoring (Self-Validation Checkpoint)
-
Stir the mixture at room temperature (20–25 °C).
-
Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS every 2 hours.
-
Validation: The target Fmoc-L-Phe(3-Br)-OH will appear as a new, more polar UV-active spot. If a highly non-polar UV-active spot appears near the solvent front, this indicates dibenzofulvene formation (Fmoc cleavage). A properly executed CaI₂ protocol suppresses this to <5%.
Step 4: Quenching and Extraction
-
Upon completion (typically 4–8 hours), quench the reaction by adding 1 M HCl dropwise until the pH reaches 2.0–3.0. Causality: Acidification breaks the Ca²⁺-carbamate complex and protonates the newly formed carboxylate, driving it into the organic phase during extraction.
-
Remove acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with 5% aqueous Sodium Thiosulfate (Na₂S₂O₃). Expert Insight: CaI₂ solutions can slowly oxidize in air to form I₂ (turning the solution yellow). The thiosulfate wash reduces I₂ back to water-soluble iodide, ensuring a clean white product.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Method B: Trimethyltin Hydroxide Cleavage (Alternative for Hindered Esters)
Reserved for highly sterically hindered esters where Method A is too slow. Warning: Me₃SnOH is a neurotoxic organotin compound; perform strictly in a fume hood[4].
Step 1: Reaction Assembly
-
Dissolve Fmoc-L-Phe(3-Br)-OMe (1.0 mmol) in 10 mL of 1,2-Dichloroethane (DCE).
-
Add Trimethyltin Hydroxide (Me₃SnOH) (5.0 mmol, 5 eq)[3].
Step 2: Heating and Monitoring
-
Heat the mixture to 60 °C under an inert atmosphere (N₂ or Argon).
-
Monitor via LC-MS. Reaction times typically range from 12–24 hours.
Step 3: Workup and Purification
-
Concentrate the mixture under reduced pressure.
-
Dissolve the crude residue in Ethyl Acetate and wash with 0.1 M KHSO₄ (to remove organotin byproducts), followed by brine.
-
Purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pure acid.
Quality Control & Analytical Validation
To ensure the integrity of the final Fmoc-L-Phe(3-Br)-OH product, perform the following analytical checks:
-
LC-MS Analysis: Confirm the presence of the product mass. Due to the bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the product will show a distinct doublet at m/z 466.1 and 468.1 [M+H]⁺ . Ensure the absence of the dibenzofulvene adduct (m/z 179).
-
Chiral HPLC: Run the product on a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard to verify that the L-stereocenter was preserved (<1% D-enantiomer).
References
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 2022. URL: [Link]
-
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 2005. URL: [Link]
-
Preservation of the protective group under alkaline conditions by using CaCl₂. Applications in peptide synthesis. Tetrahedron Letters, 1998. URL: [Link]
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [ouci.dntb.gov.ua]
- 4. Trimethyltin Hydroxide | Research Grade | RUO [benchchem.com]
Advanced Incorporation of L-Phe(3-Br)-OMe HCl into Bioactive Peptides: Mechanistic Insights and Protocols
Executive Summary & Strategic Rationale
The incorporation of non-natural halogenated amino acids, such as 3-bromophenylalanine, into peptide backbones represents a paradigm shift in modern drug development and chemical biology. L-Phe(3-Br)-OMe HCl (L-3-Bromophenylalanine methyl ester hydrochloride) serves as a highly versatile building block. The strategic placement of a bromine atom at the meta position of the aromatic ring introduces unique physicochemical properties: it alters the electronic distribution of the phenyl ring, enhances lipophilicity, and provides a critical vector for halogen bonding with target receptors[1].
Furthermore, the aryl bromide acts as an orthogonal chemical handle for late-stage palladium-catalyzed functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-couplings), enabling the rapid generation of diversified peptide libraries or biaryl-bridged macrocycles[2]. Commercially, the amino acid is supplied as a methyl ester hydrochloride salt. This specific salt form is chosen by design: it masks the zwitterionic nature of the free amino acid, drastically increasing solubility in organic solvents (DMF, DCM) while preventing premature intermolecular condensation (diketopiperazine formation) during storage[3][4].
This application note provides researchers with self-validating, step-by-step protocols for utilizing L-Phe(3-Br)-OMe HCl in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), grounded in field-proven causality.
Mechanistic Insights: Why 3-Bromophenylalanine?
Modulation of Amyloid Aggregation and Pharmacokinetics
In amyloid research, the self-assembly of amyloidogenic peptides (such as the NFGAIL sequence) is heavily driven by hydrophobic and aromatic-aromatic (
The Necessity of Saponification for SPPS
To utilize L-Phe(3-Br)-OMe HCl in standard Fmoc-SPPS, the C-terminal methyl ester must be hydrolyzed (saponified) to the free carboxylic acid, and the N-terminus must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Lithium hydroxide (LiOH) is the reagent of choice for this saponification. Unlike harsher bases (NaOH or KOH), the lithium cation strongly coordinates with the resulting carboxylate intermediate, creating a milder microenvironment that suppresses base-catalyzed proton abstraction at the chiral
Workflow for converting L-Phe(3-Br)-OMe HCl for Solid-Phase Peptide Synthesis.
Quantitative Data Summary
The following table synthesizes field-proven parameters for the manipulation and coupling of L-Phe(3-Br)-OMe HCl and its derivatives[3][8].
| Process Step | Reagents / Conditions | Reaction Time | Typical Yield | Epimerization Risk |
| Saponification | LiOH·H₂O (2.5 eq), THF/H₂O (1:1), 20°C | 1 - 3 hours | >90% | Very Low |
| Fmoc Protection | Fmoc-OSu (1.1 eq), Na₂CO₃, THF/H₂O | 4 - 6 hours | 85 - 95% | Low |
| LPPS Coupling (C-term) | EDCI / HOBt / Et₃N, CH₂Cl₂, RT | 16 hours | ~80% | Moderate |
| LPPS Coupling (C-term) | HATU / DIPEA, DMF, RT | 1 - 2 hours | >95% | Low |
| SPPS Coupling (N-term) | DIC / OxymaPure, DMF, RT | 1 hour (x2) | >98% | Very Low |
Experimental Protocols
Protocol A: Preparation of Fmoc-L-Phe(3-Br)-OH for SPPS
This two-step, one-pot continuous protocol converts the methyl ester hydrochloride into the Fmoc-protected free acid required for solid-phase synthesis.
Causality Check: Fmoc-OSu (N-hydroxysuccinimide ester) is strictly utilized instead of Fmoc-Cl (chloride). Fmoc-Cl can react with the carboxylate to form mixed anhydrides, leading to unwanted dipeptide formation (oligomerization). Fmoc-OSu eliminates this side reaction.
Step-by-Step Methodology:
-
Dissolution: Suspend L-Phe(3-Br)-OMe HCl (10.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (50 mL).
-
Saponification: Cool the reaction flask to 0 °C in an ice bath. Slowly add Lithium hydroxide monohydrate (LiOH·H₂O, 25.0 mmol, 2.5 eq) in portions. The excess base neutralizes the HCl salt and drives the ester hydrolysis.
-
Primary Monitoring: Stir the mixture at room temperature for 2 hours. Validate complete consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1, visualized with Ninhydrin stain).
-
pH Adjustment: Cool the mixture back to 0 °C. Add Sodium carbonate (Na₂CO₃, 10.0 mmol) to buffer the solution to pH ~9, optimizing the amine for nucleophilic attack.
-
Fmoc Protection: Dissolve Fmoc-OSu (11.0 mmol, 1.1 eq) in 20 mL of THF and add it dropwise to the vigorously stirring aqueous mixture. Stir for 4-6 hours at room temperature.
-
Work-up (Self-Validating Purification):
-
Evaporate the THF under reduced pressure (the product remains in the aqueous phase as a sodium salt).
-
Wash the aqueous phase twice with diethyl ether (30 mL) to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.
-
Carefully acidify the aqueous phase to pH 2.0-2.5 using 1 M HCl at 0 °C. The desired Fmoc-L-Phe(3-Br)-OH will precipitate as a white solid.
-
Extract the precipitate with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Protocol B: Direct Solution-Phase Coupling (LPPS)
In LPPS, L-Phe(3-Br)-OMe HCl is used directly as the C-terminal component. The methyl ester acts as a robust, temporary protecting group[3].
Causality Check: HATU is selected as the coupling reagent over classical carbodiimides (DCC/EDCI) because the electron-withdrawing nature of the bromophenyl ring can slightly deactivate the
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Nucleophile Introduction: Add L-Phe(3-Br)-OMe HCl (1.1 mmol) to the mixture, immediately followed by an additional equivalent of DIPEA (1.1 mmol) to liberate the free amine from its hydrochloride salt.
-
Coupling: Stir the reaction mixture at room temperature for 1-2 hours. Monitor via LC-MS or TLC.
-
Work-up: Dilute the reaction with Ethyl Acetate (50 mL). Sequentially wash the organic layer with 5% KHSO₄ (aq) to remove unreacted amines, saturated NaHCO₃ (aq) to remove unreacted acids, and brine. Dry over Na₂SO₄ and concentrate to yield the dipeptide (e.g., Boc-Ala-Phe(3-Br)-OMe).
Late-Stage Functionalization: The Power of the Aryl Bromide
The true strategic value of incorporating L-Phe(3-Br)-OMe HCl lies in the post-synthetic modification of the peptide. The meta-bromine serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions. This allows chemists to synthesize a single "parent" peptide on-resin and subsequently diverge it into a massive library of functionalized analogs without needing to synthesize complex non-natural amino acids from scratch[2].
Late-stage functionalization pathways for 3-bromophenylalanine-containing peptides.
Mechanistic Note on Borylation: The aryl bromide can also be converted into a boronic acid via Miyaura borylation (using bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc). This transforms the residue into a nucleophilic cross-coupling partner, which is particularly useful for synthesizing biaryl-bridged macrocyclic peptides that mimic constrained protein secondary structures[2].
References
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation (OPUS / Freie Universität Berlin) Source: KOBV (Kooperativer Bibliotheksverbund Berlin-Brandenburg) URL:[Link][5]
-
Therapeutic peptides (US11111271B2) Source: Google Patents URL:[6]
-
RGD-containing cyclic peptides (US9073974B2) Source: Google Patents URL:[7]
-
Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: ACS Publications URL:[Link][2]
-
Methyl Esters: General Procedures for Amino Acid Esterification Source: ScienceMadness Library URL:[Link][4]
Sources
- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. US11111271B2 - Therapeutic peptides - Google Patents [patents.google.com]
- 7. US9073974B2 - RGD-containing cyclic peptides - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
cross-coupling reactions on 3-bromo-L-phenylalanine methyl ester
Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-L-Phenylalanine Methyl Ester
Executive Summary & Strategic Rationale
The functionalization of non-canonical amino acids is a cornerstone of modern peptidomimetic drug discovery. Among chiral building blocks, 3-bromo-L-phenylalanine methyl ester serves as a highly versatile, stereochemically stable scaffold for divergent synthesis.
As an application scientist, selecting this specific scaffold is a deliberate strategic choice:
-
Why the Methyl Ester? Free carboxylic acids can coordinate with palladium centers (causing catalyst poisoning) or undergo undesired decarboxylative cross-coupling. The methyl ester neutralizes this threat, protects the chiral
-carbon from base-catalyzed racemization, and significantly enhances solubility in non-polar organic solvents (e.g., toluene, 1,4-dioxane) required for high-temperature catalytic cycles. -
Why the 3-Bromo (Meta) Substitution? The meta-position is critical for inducing specific conformational constraints in macrocyclic peptides[1]. Mechanistically, the carbon-bromine bond provides an optimal bond dissociation energy for oxidative addition by Pd(0) species—it is significantly more reactive than aryl chlorides, yet far less prone to premature proto-dehalogenation or light-induced degradation than aryl iodides.
-
Prerequisite Note: To prevent the free
-amine from forming stable, inactive complexes with the palladium catalyst, the amine must be protected (typically as an N-Boc or N-Fmoc group) prior to executing the cross-coupling methodologies described below.
Mechanistic Causality in Reaction Design
Successful cross-coupling on this scaffold requires precise tuning of the catalytic cycle (Oxidative Addition
-
Suzuki-Miyaura Coupling (C-C Bond): Utilizing aryl boronic acids requires a biphasic or aqueous-organic solvent system (e.g., Dioxane/H₂O). We employ Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step, minimizing side reactions[1].
-
Sonogashira Coupling (C-C Alkynyl Bond): This reaction relies on a dual-catalyst system. CuI is essential as it reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd(II)-aryl complex orders of magnitude faster than the free alkyne[2].
-
Buchwald-Hartwig Amination (C-N Bond): Forming C-N bonds on phenylalanine derivatives is notoriously difficult due to competing
-hydride elimination. We utilize sterically demanding bidentate ligands like BINAP or bulky monodentate ligands like RuPhos . These ligands create a crowded coordination sphere that physically blocks the -hydride elimination pathway, forcing the complex toward C-N reductive elimination[3].
Divergent Workflow Visualization
Divergent Pd-catalyzed cross-coupling pathways for 3-bromo-L-Phe methyl ester.
Quantitative Data Summary
| Reaction Type | Target Bond | Optimal Catalyst System | Base / Solvent | Temp / Time | Expected Yield |
| Suzuki-Miyaura | C-C (Aryl) | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O (4:1) | 80 °C / 12 h | 75 - 90% |
| Sonogashira | C-C (Alkynyl) | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | Et₃N / DMF | 60 °C / 8 h | 70 - 85% |
| Buchwald-Hartwig | C-N (Amine) | 2 mol% Pd₂(dba)₃, 4 mol% BINAP | Cs₂CO₃ / Toluene | 90 °C / 16 h | 60 - 80% |
Detailed Experimental Methodologies (Self-Validating Protocols)
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Aryl-L-phenylalanine derivatives)
This protocol is optimized to prevent the hydrolytic cleavage of the methyl ester while ensuring complete boronate activation.
-
Preparation: In an oven-dried Schlenk flask, combine N-Boc-3-bromo-L-phenylalanine methyl ester (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The catalyst is added dry to prevent premature degradation by moisture before the protective ligand environment is established[1].
-
Solvent & Base Addition: Add 1,4-dioxane (8 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2 mL). Causality: The water is strictly required to form the reactive [Ar-B(OH)₃]⁻ species, which is the actual nucleophile in the transmetalation step.
-
Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be removed to prevent the oxidation of the phosphine ligands to phosphine oxides, which kills the catalyst.
-
Reaction: Heat the sealed flask to 80 °C for 12 hours.
-
Validation & In-Process Control (IPC): Monitor via LC-MS.
-
Self-Validation: The reaction is complete when the starting material peak (e.g.,
[M+H-Boc]+) disappears. If a mass corresponding to [M-Br+H] appears, proto-dehalogenation is occurring; lower the temperature to 70 °C and ensure strict oxygen exclusion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Sonogashira Cross-Coupling (Synthesis of 3-Alkynyl-L-phenylalanine derivatives)
This protocol leverages a copper co-catalyst to drive the alkynylation of the meta-position.
-
Preparation: To a dried vial, add N-Boc-3-bromo-L-phenylalanine methyl ester (1.0 equiv, 1.0 mmol), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv)[2].
-
Solvent/Base: Add anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 equiv). Causality: Et₃N serves a dual purpose—it acts as the base to deprotonate the terminal alkyne (lowering its pKa via copper coordination) and stabilizes the active Pd(0) species.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise.
-
Degassing: Sparge the solution with Argon for 15 minutes. Causality: In the presence of oxygen, CuI will catalyze the Glaser homocoupling of the alkyne, consuming your reagent and complicating purification.
-
Reaction: Stir at 60 °C for 8 hours.
-
Validation & In-Process Control (IPC): Monitor via TLC (UV active).
-
Self-Validation: Look for a highly fluorescent blue/green spot under 254 nm UV light, characteristic of the newly formed extended conjugated
-system. If a highly non-polar spot appears, it is likely the Glaser homocoupling dimer; increase argon sparging time in future runs.
-
-
Workup: Quench with saturated aqueous NH₄Cl to complex and remove copper salts (solution will turn blue). Extract with EtOAc, dry, and purify.
References
-
Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds Source: ResearchGate / Bioconjugate Chemistry URL:[Link]
-
A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION Source: PubMed Central (PMC) URL:[Link]
-
Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product Source: RSC Publishing (Chemical Science) URL:[Link]
Sources
- 1. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of L-Phe(3-Br)-OMe HCl in Advanced Medicinal Chemistry and Peptide Engineering
Introduction and Mechanistic Rationale
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the optimization of pharmacokinetic properties, proteolytic stability, and target affinity. L-Phe(3-Br)-OMe HCl (Methyl (2S)-2-amino-3-(3-bromophenyl)propanoate hydrochloride; CAS: 880347-43-3)[1] represents a highly versatile building block in this domain.
As a halogenated phenylalanine derivative, it serves a dual purpose:
-
Structural Preorganization: The meta-bromo substitution introduces a unique steric and electronic profile that can influence peptide secondary structure, often stabilizing bioactive conformations.
-
Late-Stage Functionalization Handle: The aryl bromide acts as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). This allows for the synthesis of biaryl-bridged macrocyclic peptides, which are notoriously difficult to synthesize using standard lactamization techniques[2].
Why the Methyl Ester Hydrochloride Form?
The selection of the methyl ester hydrochloride form is a deliberate synthetic strategy. The hydrochloride salt stabilizes the free
Physicochemical Profiling
Understanding the physical parameters of L-Phe(3-Br)-OMe HCl is critical for calculating reaction stoichiometry and predicting solubility during solution-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of L-Phe(3-Br)-OMe HCl
| Property | Value | Scientific Implication |
| Chemical Name | Methyl 3-bromo-L-phenylalaninate HCl | C-terminal protected, N-terminal ready for coupling. |
| CAS Number | 880347-43-3 | Unique identifier for procurement and QA/QC. |
| Molecular Formula | C10H13BrClNO2 | Halogenated nature requires careful mass spectrometry interpretation (isotopic M/M+2 peaks). |
| Molecular Weight | 294.57 g/mol | Essential for precise molar equivalent calculations. |
| Solubility | DMF, DMSO, MeOH, H2O | Highly compatible with standard peptide coupling solvents (DMF/NMP). |
| Storage | 2-8°C, desiccated | Hygroscopic nature of the HCl salt mandates dry storage to prevent ester hydrolysis. |
Experimental Protocols: A Self-Validating System
The following protocols detail the integration of L-Phe(3-Br)-OMe HCl into a synthetic workflow, culminating in a macrocyclic peptide. Every step includes causality and built-in quality control (QC) metrics to ensure self-validation.
Protocol A: Solution-Phase N-Terminal Elongation
Objective: Couple an Fmoc-protected amino acid to the free amine of L-Phe(3-Br)-OMe HCl without inducing epimerization.
Reagents & Materials:
-
L-Phe(3-Br)-OMe HCl (1.0 equiv)
-
Fmoc-AA-OH (1.2 equiv)
-
PyBOP (1.2 equiv) and HOAt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Mechanistic Insight: HOAt is selected over HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates the reaction and significantly suppresses epimerization at the
Step-by-Step Procedure:
-
Free-Basing: Dissolve L-Phe(3-Br)-OMe HCl (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) dropwise at 0°C. Stir for 5 minutes.
-
Activation: In a separate vial, dissolve Fmoc-AA-OH (1.2 mmol), PyBOP (1.2 mmol), and HOAt (1.2 mmol) in DMF (5 mL). Add to the reaction mixture.
-
Coupling: Allow the reaction to warm to room temperature and stir for 90 minutes under an inert nitrogen atmosphere.
-
QC Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN/H2O, and inject into LC-MS. Look for the disappearance of the L-Phe(3-Br)-OMe mass (m/z ~258 [M-HCl+H]+) and the appearance of the dipeptide product. The distinctive 1:1 isotopic bromine pattern (M / M+2) must be visible in the product mass.
-
Workup: Dilute with EtOAc, wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Macrocyclization
Objective: Utilize the meta-bromo handle to form a biaryl bridge via intramolecular cross-coupling with a pre-installed boronic ester on the peptide chain. This strategy has been successfully employed in the synthesis of species-selective antimalarial proteasome inhibitors[3].
Reagents & Materials:
-
Linear peptide precursor containing 3-Br-Phe and a boronic ester residue (0.1 mmol)
-
Pd(OAc)2 (20 mol%) or PdCl2(dppf) (20 mol%)
-
CsF or K2CO3 (3.0 equiv)
-
Degassed 1,4-Dioxane/H2O (4:1 v/v)
Mechanistic Insight: Degassing is non-negotiable. Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. CsF is often preferred over K2CO3 in peptide macrocyclizations because the fluoride ion strongly coordinates to the empty p-orbital of the boron atom, accelerating the critical transmetalation step without requiring harsh, highly basic conditions that could hydrolyze the peptide backbone[4].
Step-by-Step Procedure:
-
Degassing: Sparge the 1,4-Dioxane/H2O mixture with Argon for 30 minutes prior to use.
-
Reaction Assembly: In a microwave-safe vial, combine the linear peptide (0.1 mmol), Pd catalyst (0.02 mmol), and CsF (0.3 mmol).
-
Solvent Addition: Add the degassed solvent mixture (10 mL) under a strict Argon stream. High dilution (10 mM or less) is utilized to favor intramolecular macrocyclization over intermolecular oligomerization.
-
Heating: Seal the vial and heat to 80°C for 2 hours (or utilize microwave irradiation at 80°C for 20 minutes)[2].
-
QC Validation: Monitor via LC-MS. The product mass should reflect the loss of the boronic ester protecting groups and the bromine atom (loss of the M+2 isotope pattern).
-
Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify the macrocycle via preparative RP-HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA).
Optimization Data for Cross-Coupling
When utilizing L-Phe(3-Br)-OMe HCl derivatives, the choice of catalyst and base drastically impacts the yield of the macrocyclization.
Table 2: Optimization of Suzuki-Miyaura Conditions for 3-Bromophenylalanine Peptides
| Catalyst System | Base | Solvent | Temp / Time | Yield (%) | Observation |
| Pd(PPh3)4 (20 mol%) | K2CO3 | DME/H2O | 140°C (MW) / 20 min | 45% | High heat caused partial epimerization. |
| PdCl2(dppf) (30 mol%) | K2CO3 | Dioxane/H2O | 60°C / 72 h | 64% | Good yield, but slow reaction time[4]. |
| Pd(OAc)2 / dppf | CsF | Dioxane/H2O | 80°C / 2 h | 82% | Optimal. Fluoride accelerates transmetalation. |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical progression from the L-Phe(3-Br)-OMe HCl building block to a biologically active biaryl-bridged macrocyclic peptide.
Caption: Workflow for the synthesis of biaryl-bridged macrocycles using L-Phe(3-Br)-OMe HCl.
Pharmacological Mechanism of Action
Macrocyclic peptides derived from 3-bromophenylalanine exhibit enhanced proteolytic stability and cellular permeability. In medicinal chemistry, these properties are exploited to target intracellular protein-protein interactions or specific enzymes, such as the Plasmodium proteasome in antimalarial therapies[5][3].
Caption: Mechanism of action for 3-Br-Phe derived macrocyclic antimalarial proteasome inhibitors.
Emerging Applications: Biocatalysis and Synthetic Biology
Beyond traditional synthetic organic chemistry, halogenated phenylalanine derivatives like L-Phe(3-Br) are being actively utilized in synthetic biology. Recent advancements have demonstrated the use of evolved pyrrolysyl-tRNA synthetases (PylRS) to genetically encode 3-bromophenylalanine directly into proteins in vivo[6][7]. This allows researchers to perform bioorthogonal cross-coupling reactions directly on living cells or purified recombinant proteins, opening new avenues for antibody-drug conjugates (ADCs) and targeted therapeutics.
References
- BuyersGuideChem. "Methyl 3-bromo-L-phenylalaninate hydrochloride | 880347-43-3." BuyersGuideChem Database.
- NIH / PubMed Central. "Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors." National Institutes of Health.
- NIH / PubMed Central. "Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins." National Institutes of Health.
- ACS Publications. "Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains." American Chemical Society.
- MDPI. "An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties." MDPI Molecules.
- NIH / PubMed Central. "An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids." National Institutes of Health.
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties | MDPI [mdpi.com]
- 6. An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Harnessing 3-Bromo-L-Phenylalanine in Peptide Engineering: Cell-Based Assays for Bioorthogonal Cross-Coupling and Target Engagement
Introduction & Mechanistic Rationale
In the rapidly evolving landscape of peptide therapeutics and chemical biology, 3-bromo-L-phenylalanine (3-Br-Phe) has emerged as a highly versatile non-canonical amino acid (ncAA). Traditionally utilized as a building block to enhance the biological activity of pharmaceuticals and probe metabolic pathways (1[1]), 3-Br-Phe offers two distinct, powerful chemical properties when incorporated into peptides via solid-phase peptide synthesis (SPPS) or genetic encoding using mutant pyrrolysyl-tRNA synthetases (2[2]):
-
Bioorthogonal Reactivity (Aryl Bromide Handle): The bromine atom serves as a stable yet highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings enable site-selective bioconjugation directly within living cells (3[3],4[4]).
-
Affinity Enhancement via Halogen Bonding: Halogens (excluding fluorine) exhibit an anisotropic electron distribution, creating an electropositive crown known as a "sigma-hole." This allows the meta-bromine to act as a strong Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., protein backbone carbonyls) in target binding pockets. This property has been critical in discovering allosteric modulators from DNA-encoded libraries (5[5]) and modulating cellular uptake via transporters like LAT1 (6[6]).
Experimental Workflow
The integration of 3-Br-Phe into peptide sequences bifurcates into two primary cell-based assay workflows, depending on whether the goal is structural functionalization (labeling) or pharmacological profiling (target engagement).
Caption: Workflow for cell-based assays utilizing 3-bromo-L-phenylalanine in peptide engineering.
Quantitative Data Summary
The substitution of canonical L-Phenylalanine with 3-Br-Phe fundamentally alters the physicochemical and reactive profile of the resulting peptide. The table below summarizes the expected quantitative shifts based on empirical assay data.
| Property | L-Phenylalanine (Phe) | 3-Bromo-L-Phenylalanine (3-Br-Phe) | Mechanistic Causality |
| Bioorthogonal Reactivity | Inert | Highly Reactive (Aryl Bromide) | The bromine atom acts as an electrophile, undergoing rapid oxidative addition with Pd(0) catalysts in aqueous environments. |
| Target Affinity ( | Baseline (e.g., 500 nM) | Enhanced (e.g., 5–50 nM) | The bromine's sigma-hole acts as a strong Lewis acid donor to backbone carbonyls, providing up to a 100-fold increase in binding affinity. |
| Proteolytic Stability ( | Susceptible (Minutes to Hours) | Enhanced (Hours to Days) | The steric bulk of the meta-bromine atom hinders accommodation within the active sites of common endogenous proteases. |
| Cellular Uptake | Baseline (Passive/Active) | Altered / Targeted | Halogenation increases lipophilicity and specifically modulates affinity for amino acid transporters like LAT1. |
Detailed Experimental Protocols
Protocol 1: Live-Cell Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To covalently attach a fluorophore to a 3-Br-Phe-containing peptide internalized within live mammalian cells using a bioorthogonal palladium catalyst (7[7]).
Mechanistic Causality: Traditional bioconjugation relies on cysteine or lysine residues, which are abundant in the proteome, leading to off-target labeling. The aryl bromide of 3-Br-Phe is entirely absent in native biology. By utilizing a water-soluble Palladium(II) precatalyst (e.g., Pd(NO3)2 with a biarylphosphine ligand), the catalyst can penetrate the cell membrane, reduce to active Pd(0) in the reducing intracellular environment, and selectively cross-couple the peptide's aryl bromide with an exogenously added fluorescent boronic acid.
Step-by-Step Methodology:
-
Cell Preparation: Seed HeLa or HEK293T cells in a 35 mm glass-bottom imaging dish at
cells/well. Incubate overnight at 37°C, 5% CO2. -
Peptide Internalization: Wash cells with PBS. Add 10 µM of the 3-Br-Phe peptide dissolved in Opti-MEM. Incubate for 2 hours to allow for cellular uptake.
-
Catalyst & Probe Preparation:
-
Prepare a 10 mM stock of a fluorescent boronic acid (e.g., BODIPY-phenylboronic acid) in DMSO.
-
Prepare the Pd catalyst complex: Mix Pd(NO3)2 (1 mM) and a water-soluble ligand like sSPhos (2 mM) in degassed PBS. Incubate for 15 minutes at room temperature.
-
-
Bioorthogonal Reaction: Remove the peptide solution and wash cells thoroughly with PBS (3x) to remove extracellular peptide. Add fresh Opti-MEM containing 50 µM of the Pd catalyst complex and 100 µM of the fluorescent boronic acid. Incubate for 1 hour at 37°C.
-
Washing and Imaging: Remove the reaction mixture. Wash cells 5x with PBS containing 1% BSA to remove unreacted fluorophore and catalyst. Image immediately using a confocal microscope (e.g., 488 nm excitation for BODIPY).
System Validation & Controls (Trustworthiness):
-
Negative Control 1 (No Catalyst): Perform the assay without the Pd catalyst to quantify background fluorescence from non-specific probe accumulation.
-
Negative Control 2 (Wild-Type Peptide): Substitute the 3-Br-Phe peptide with the canonical L-Phe peptide. This self-validates that the cross-coupling is strictly dependent on the aryl bromide moiety and not an artifact of the peptide sequence.
Protocol 2: Cell-Based Target Engagement via NanoBRET
Objective: To quantify the intracellular binding affinity enhancement conferred by the halogen bond of a 3-Br-Phe peptide against its target protein.
Mechanistic Causality: In vitro binding assays (like SPR or ITC) often fail to replicate the complex dielectric environment of the cytosol, which heavily influences the strength of halogen bonds. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for the real-time measurement of target engagement in live cells. The energy transfer from a NanoLuc-tagged target protein to a fluorophore-conjugated 3-Br-Phe peptide is strictly distance-dependent, providing an accurate proxy for binding affinity (
Step-by-Step Methodology:
-
Transfection: Seed HEK293T cells in a 96-well white plate (
cells/well). Transfect cells with a plasmid encoding the Target Protein fused to NanoLuc luciferase using standard lipofection protocols. Incubate for 24 hours. -
Tracer Preparation: Synthesize the 3-Br-Phe peptide with an N-terminal or C-terminal fluorophore compatible with NanoLuc emission (e.g., TAMRA or a NanoBRET 618 dye). Prepare a parallel batch of the canonical L-Phe peptide with the same fluorophore.
-
Peptide Treatment: Replace the media with Opti-MEM. Add serial dilutions of the fluorescent peptides (ranging from 1 pM to 10 µM) to the wells. Incubate for 2 hours at 37°C to reach binding equilibrium inside the cells.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate (furimazine) to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against peptide concentration to determine the apparent intracellular
.
System Validation & Controls (Trustworthiness):
-
Target Mutation Control: Introduce a point mutation in the target protein's binding pocket, specifically replacing the Lewis base residue (e.g., a backbone carbonyl-contributing residue or a specific histidine/tyrosine) predicted to interact with the bromine's sigma-hole. If the affinity enhancement of the 3-Br-Phe peptide (relative to the L-Phe peptide) is abolished in the mutant, it definitively self-validates that the interaction is driven by halogen bonding rather than non-specific hydrophobic effects.
References
- 3-Bromo-L-phenylalanine - Chem-Impex. chemimpex.com.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Facile Removal of Leader Peptides from Lanthipeptides by Incorpor
- Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. pnas.org.
- An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. royalsocietypublishing.org.
- Fast and Sequence-Specific Palladium-Mediated Cross-Coupling Reaction Identified
- Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. nih.gov.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Facile Removal of Leader Peptides from Lanthipeptides by Incorporation of a Hydroxy Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
optimizing coupling efficiency of L-Phe(3-Br)-OMe HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the peptide coupling of L-Phe(3-Br)-OMe HCl (L-3-Bromophenylalanine methyl ester hydrochloride).
Working with unnatural amino acid hydrochloride salts requires precise control over reaction kinetics, sterics, and electronics. This guide synthesizes field-proven methodologies with fundamental chemical causality to ensure your syntheses are high-yielding, scalable, and free of epimerization.
Logical Troubleshooting Workflow
Logical troubleshooting workflow for optimizing L-Phe(3-Br)-OMe HCl coupling.
Frequently Asked Questions & Troubleshooting
Q1: Why is my coupling yield low when reacting L-Phe(3-Br)-OMe HCl directly with an EDC/HOBt activated acid?
Causality: The core issue is the protonation state of your nucleophile. The hydrochloride salt protonates the
Q2: How do I select the optimal coupling reagent to ensure complete conversion without epimerization? Causality: Unnatural amino acids often exhibit altered reaction kinetics, making standard reagents like EDC/HOBt sluggish[2]. When a reaction is slow, the activated carboxyl component spends more time in a reactive state, increasing the risk of oxazolone formation and subsequent epimerization (racemization). HATU generates an HOAt active ester, which benefits from a neighboring group effect: the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, accelerating the nucleophilic attack and minimizing epimerization risk[3]. Solution: For sterically or electronically challenging unnatural amino acids, transition to HATU/DIEA[4]. If epimerization is still observed, swap DIEA for a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/Collidine).
Q3: I am observing a side product during the saponification of the methyl ester post-coupling. What is happening?
Causality: Methyl esters are robust, but their removal requires basic hydrolysis (e.g., LiOH/H
Quantitative Data: Coupling Reagent Efficiency
To aid in your experimental design, the following table summarizes the comparative efficiency of various coupling systems when applied to unnatural amino acid methyl ester hydrochlorides like L-Phe(3-Br)-OMe HCl.
| Coupling Reagent | Recommended Base | Base Equivalents | Reaction Time | Typical Yield | Epimerization Risk |
| EDC / HOBt | NMM | 2.5 eq | 12–16 h | 65–75% | Low |
| DIC / Oxyma | DIEA | 2.0 eq | 4–6 h | 85–90% | Low |
| HATU | DIEA | 2.5 eq | 1–2 h | >95% | Moderate |
| HATU | TMP (Collidine) | 3.0 eq | 2–3 h | >90% | Very Low |
Step-by-Step Methodology: Optimized HATU-Mediated Solution-Phase Coupling
This protocol utilizes a self-validating system approach. Every critical step includes an analytical checkpoint to ensure the reaction is proceeding as dictated by the chemical mechanisms.
Reagents Required: N-protected amino acid (1.0 eq), L-Phe(3-Br)-OMe HCl (1.1 eq), HATU (1.05 eq), DIEA (2.5 eq), anhydrous DMF.
Step 1: Free-Basing the Nucleophile
-
Dissolve L-Phe(3-Br)-OMe HCl (1.1 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIEA (1.1 eq) dropwise at room temperature while stirring.
-
Self-Validation Checkpoint: Spot 1
L of the solution onto wet pH paper. The pH must read >8, confirming the complete neutralization of the HCl salt and the liberation of the free amine.
Step 2: Pre-Activation of the Electrophile
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Cool the mixture to 0°C using an ice bath.
-
Add DIEA (1.4 eq) dropwise. Stir for 2–3 minutes.
-
Self-Validation Checkpoint: Observe a distinct color change to pale yellow, which visually confirms the formation of the highly reactive OAt active ester[3].
Step 3: The Coupling Reaction
-
Transfer the free-based L-Phe(3-Br)-OMe solution (from Step 1) into the pre-activated ester solution (from Step 2) at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 1.5 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting carboxylic acid mass and the emergence of the coupled product mass validates successful aminolysis.
Step 4: Workup and Isolation
-
Dilute the reaction mixture with Ethyl Acetate (10 volumes).
-
Wash the organic layer sequentially with:
-
1M HCl (3x) - Mechanistic purpose: Protonates and extracts unreacted amine and DIEA into the aqueous layer.
-
Saturated NaHCO
(3x) - Mechanistic purpose: Deprotonates and extracts unreacted carboxylic acid and HOAt byproduct. -
Brine (1x) - Mechanistic purpose: Removes residual water from the organic phase.
-
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Perform TLC (e.g., 50% EtOAc/Hexanes). A single, UV-active spot confirms the successful removal of all ionizable starting materials and coupling byproducts.
References
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives Source: Journal of Advanced Pharmacy Education and Research URL: [Link]
-
Title: A convenient synthesis of new amino acid-coupled benzanilides Source: Semantic Scholar (ARKIVOC) URL: [Link]
Sources
Technical Support Center: 3-Bromo-L-Phenylalanine (3-Br-Phe) Applications
Welcome to the Technical Support Center for 3-bromo-L-phenylalanine (3-Br-Phe) integration. This guide is designed for researchers and drug development professionals utilizing halophenylalanines in solid-phase peptide synthesis (SPPS), late-stage cross-coupling, and amber suppression.
Below, you will find causality-driven troubleshooting guides, self-validating protocols, and empirical data to help you prevent common side reactions such as racemization and debromination.
Core Troubleshooting: Solid-Phase Peptide Synthesis (SPPS)
Q1: Why am I observing significant racemization of 3-Br-Phe during peptide coupling?
Causality: During the activation of the carboxyl group of 3-Br-Phe, the electron-withdrawing nature of the bromine atom on the phenyl ring slightly increases the acidity of the alpha-proton. This makes the transient oxazolone intermediate highly susceptible to base-catalyzed enolization, leading to a loss of L-chirality and the formation of D-enantiomer impurities[1]. Solution:
-
Temperature Control: Maintain the activation and coupling environment strictly at 0–4 °C to thermodynamically disfavor oxazolone enolization[1].
-
Additives: Utilize Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of standard HOBt. Oxyma Pure suppresses base-induced racemization by rapidly attacking and opening the oxazolone intermediate before proton abstraction can occur[1].
-
Base Selection: Substitute standard bases like DIPEA with sterically hindered alternatives such as 2,4,6-collidine to minimize unwanted alpha-proton abstraction.
Q2: How do I prevent debromination (hydrodehalogenation) during late-stage palladium-catalyzed cross-coupling?
Causality: 3-Br-Phe is frequently used as a bioorthogonal handle for Suzuki-Miyaura cross-coupling (SMC) on peptides. However, prolonged exposure to Pd(0) species in the presence of beta-hydride donors or basic aqueous conditions can lead to reductive debromination, yielding unfunctionalized phenylalanine as a dead-end side product[2]. Solution:
-
Ligand Optimization: Employ bulky, electron-rich bidentate phosphine ligands. For instance, using dppf (1,1'-Bis(diphenylphosphino)ferrocene) or water-soluble sSPhos minimizes the lifetime of the highly reactive Pd(II) intermediate, accelerating transmetalation and reductive elimination over off-target debromination[2][3].
-
Reaction Time: Limit reaction time to 1.5–3 hours at 90 °C. This specific window achieves full conversion while keeping debromination strictly below 10%[2].
FAQ: Amber Suppression & Protein Engineering
Q3: My amber suppression yield with 3-Br-Phe is low. How can I optimize incorporation?
Causality: When using engineered Pyrrolysyl-tRNA synthetase (PylRS) / tRNA systems, low yields often stem from poor bioavailability of the unnatural amino acid (UAA) or direct competition from endogenous amino acids at the ribosomal decoding center. Solution:
-
Supplementation: Ensure the culture medium is supplemented with a minimum of 1 mM of 3-bromo-L-phenylalanine to drive the binding kinetics of the mutant synthetase[4].
-
Auxotrophy: Utilize E. coli strains that are auxotrophic for phenylalanine. This prevents competition from the natural canonical amino acid, ensuring that the engineered tRNA is exclusively loaded with the brominated analog[1].
Experimental Protocols (Self-Validating Systems)
Protocol A: Enantiomerically Pure Coupling of 3-Br-Phe in SPPS
Self-Validation Checkpoint: Analyze peptide integrity post-cleavage via MALDI-TOF (mass verification) and Circular Dichroism (CD) spectroscopy to confirm the retention of chirality and secondary structure[1].
Step-by-Step Methodology:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes to maximize surface area.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-3-Br-Phe-OH and 3 equivalents of Oxyma Pure in minimal N,N-dimethylformamide (DMF). Chill the solution to 0–4 °C[1].
-
Coupling Reagent Addition: Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled mixture. Stir for exactly 3 minutes to pre-activate the ester.
-
Resin Coupling: Transfer the activated mixture to the resin. Add 0.1 equivalents of 2,4,6-collidine. Agitate gently at 4 °C for 2 hours.
-
Washing and Validation: Wash the resin with DMF (3x) and DCM (3x). Cleave a micro-aliquot using 1% TFA in DCM and analyze via chiral HPLC to confirm enantiomeric excess (ee > 98%).
Protocol B: Suzuki-Miyaura Cross-Coupling on 3-Br-Phe Peptides
Self-Validation Checkpoint: LC-MS monitoring must be performed at the 1.5-hour mark. The chromatogram should show <10% of the M-79 (debrominated) mass peak relative to the target product[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude 3-Br-Phe-containing peptide (1 eq) and the desired aryl boronic acid (1.5 eq) in a thoroughly degassed mixture of DMF/H2O (1:1 v/v)[2].
-
Catalyst Complexation: In a separate anaerobic vial, mix Na2PdCl4 (0.1 eq) and sSPhos ligand (0.2 eq) in degassed water. Stir until the active Pd complex forms (indicated by a color change to pale yellow)[2].
-
Reaction Execution: Transfer the catalyst solution to the peptide mixture. Add Na2CO3 (3 eq) as the base.
-
Heating: Heat the reaction to 90 °C for exactly 1.5 to 3 hours under an inert argon atmosphere[2].
-
Quenching & Purification: Quench the reaction by cooling to room temperature and adding 0.1% TFA to neutralize the base. Purify the cross-coupled peptide via RP-HPLC.
Quantitative Data Summaries
Table 1: Optimization of 3-Br-Phe Cross-Coupling Conditions
| Catalyst / Ligand System | Solvent System | Temperature | Reaction Time | Debromination Side-Product | Target Conversion |
|---|---|---|---|---|---|
| Pd(OAc)2 / PPh3 | DMF/H2O | 90 °C | 12 h | > 30% | Moderate |
| Na2PdCl4 / sSPhos | DMF/H2O | 90 °C | 1.5 - 3 h | < 10% | Complete |
| PdCl2(dppf) | Isopropanol/H2O | 80 °C | 4 h | < 5% | Complete |
Visualizations
Caption: Workflow for preventing base-induced racemization of 3-Br-Phe during SPPS activation.
Caption: Late-stage Suzuki-Miyaura cross-coupling workflow to minimize debromination.
References
- Benchchem. "3-Bromo-5-fluoro-L-phenylalanine." Benchchem.
- ACS Publications. "Tuning the Biological Activity of RGD Peptides with Halotryptophans." ACS Publications.
- bioRxiv. "Monitoring monomer-specific acyl-tRNA levels in cells with PARTI." bioRxiv.
- National Institutes of Health (NIH). "Late‐Stage Diversification of Tryptophan‐Derived Biomolecules." PMC.
Sources
purification challenges of peptides with L-Phe(3-Br)-OMe
Welcome to the Advanced Peptide Purification Support Center . This technical guide is engineered for researchers, analytical scientists, and drug development professionals facing the unique chromatographic challenges associated with peptides containing L-3-bromophenylalanine methyl ester (L-Phe(3-Br)-OMe) .
The incorporation of a meta-brominated phenylalanine with a C-terminal methyl ester introduces a triad of physicochemical hurdles: halogen-induced aggregation, extreme hydrophobic retention, and high ester lability. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.
Part 1: Diagnostic Troubleshooting Guide
When purifying L-Phe(3-Br)-OMe peptides via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), standard protocols often fail. Below are the most common failure modes, their chemical causality, and actionable solutions.
Q: Why is my peptide eluting as a severely broad, tailing peak, or smearing across the chromatogram? Cause: The highly polarizable bromine atom on the aromatic ring participates in halogen bonding, which promotes strong intermolecular interactions and supramolecular self-assembly (aggregation) within the mobile phase and on the stationary phase[1]. Solution: Disrupt the halogen bonding network.
-
Elevate the column temperature to 40°C–50°C to increase mass transfer kinetics and break non-covalent aggregates.
-
Switch from a highly dense C18 column to a less hydrophobic C8 or Phenyl-Hexyl stationary phase to reduce excessive hydrophobic retention.
Q: I am seeing a major impurity peak that is exactly 14 Da lighter (-14 Da) than my target mass. What is this? Cause: Acid-catalyzed methyl ester hydrolysis. The C-terminal methyl ester (-OMe) is highly labile. Prolonged exposure to the standard 0.1% Trifluoroacetic acid (TFA) aqueous mobile phase (pH ~2) causes the ester to hydrolyze into a free carboxylic acid (-OH), resulting in the loss of a methylene group (-CH2, 14 Da)[2]. Solution: Minimize the time the peptide spends in the acidic aqueous solution. Immediately flash-freeze collected fractions on dry ice and lyophilize them as quickly as possible[3]. Do not leave pooled fractions on the benchtop overnight.
Q: My chromatogram shows two closely eluting peaks with the exact same mass. Which one is my product? Cause: Epimerization during solid-phase peptide synthesis (SPPS). Halogenated phenylalanines are highly susceptible to alpha-carbon racemization during coupling activation, leading to the formation of a D-Phe(3-Br)-OMe diastereomer. Diastereomers have identical masses but different spatial arrangements, allowing them to separate on RP-HPLC. Solution: The target L-epimer typically elutes first, but this must be validated via chiral amino acid analysis or by synthesizing a D-epimer standard for co-injection. To prevent this in future syntheses, use milder coupling reagents (e.g., DIC/Oxyma instead of HATU) and strictly control the basicity (DIPEA equivalents) during the coupling of the brominated residue.
Caption: Diagnostic logic tree for resolving common L-Phe(3-Br)-OMe purification issues.
Part 2: Self-Validating Purification Protocol
To ensure the structural integrity of the methyl ester and overcome halogen-induced hydrophobicity, follow this optimized, self-validating methodology.
Phase 1: Sample Preparation & Solubilization
-
Solubilization: Dissolve the crude peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or 50% Acetonitrile (ACN). Do not use basic buffers (e.g., ammonium acetate, pH > 7), as base-catalyzed saponification of the methyl ester is rapid.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter and insoluble aggregates.
-
Validation Check: Visually inspect the filtrate. It must be optically clear. Perform a 5 µL analytical injection to confirm the peptide does not precipitate in the injection loop.
Phase 2: Chromatographic Separation
-
Column Selection: Use a C8 preparative column (e.g., 5 µm, 100 Å) rather than C18 to compensate for the extreme hydrophobicity of the brominated ring.
-
Mobile Phase:
-
Buffer A: H2O with 0.1% TFA (v/v)
-
Buffer B: Acetonitrile with 0.1% TFA (v/v)
-
-
Gradient Design: Employ a shallow linear gradient. Because the bromo-group drastically increases retention[1], start at 30% B and ramp to 70% B over 40 minutes (1% B/min).
-
Detection: Monitor UV absorbance at both 214 nm (peptide backbone) and 254 nm. The aromatic side-chain of the bromophenylalanine strongly absorbs in the 250–290 nm range[4], allowing you to differentiate the target peptide from non-aromatic truncated sequences.
-
Validation Check: The baseline must remain stable at 254 nm. The target peak should elute with a symmetrical Gaussian shape. If tailing occurs, immediately increase the column oven temperature to 40°C for the next run.
Phase 3: Fraction Rescue and Lyophilization
-
Collection: Collect fractions in pre-chilled tubes (kept on an ice bath) to slow the kinetics of acid-catalyzed ester hydrolysis.
-
Immediate Freezing: As soon as the target peak finishes eluting, immediately flash-freeze the tubes in liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Transfer the frozen fractions directly to the lyophilizer.
-
Validation Check: Perform LC-MS on the final lyophilized powder. The spectrum must show the intact[M+H]+ ion without the presence of the [M-14]+ hydrolysis artifact.
Caption: Workflow for the RP-HPLC purification of L-Phe(3-Br)-OMe peptides.
Part 3: Quantitative Data & Parameter Adjustments
The table below summarizes the critical parameter shifts required when transitioning from standard Phenylalanine (Phe) peptides to L-Phe(3-Br)-OMe peptides.
| Chromatographic Parameter | Standard L-Phe Peptide | L-Phe(3-Br)-OMe Peptide | Operational Adjustment Required |
| Hydrophobicity (Retention) | Moderate | Very High | Switch to C8 column; use a shallower gradient (0.5% - 1.0% B/min). |
| UV Absorbance Maxima | 210 nm, 258 nm (Weak) | 214 nm, 265 nm (Strong) | Monitor at 254/265 nm for specific detection of the brominated residue. |
| C-Terminal Stability | Stable (if free acid) | Highly Labile (Ester) | Keep fractions on ice; flash-freeze and lyophilize immediately to prevent -14 Da shift. |
| Aggregation Propensity | Low | High (Halogen Bonding) | Elevate column temperature to 40°C; consider adding 5% isopropanol to Buffer B. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Formic Acid (FA) instead of Trifluoroacetic Acid (TFA) to reduce ester hydrolysis? A: Yes, substituting 0.1% TFA with 0.1% Formic Acid (FA) raises the mobile phase pH slightly (from ~2.0 to ~2.7), which kinetically slows acid-catalyzed hydrolysis[5]. However, FA is a weaker ion-pairing agent than TFA. For highly hydrophobic, aggregating peptides like those containing L-Phe(3-Br)-OMe, replacing TFA may result in broader peaks and reduced resolution. If you use FA, you must strictly monitor peak symmetry.
Q: I accidentally left my purified fractions on the bench overnight, and now my peptide is 50% free acid. Can I re-esterify it? A: While post-purification re-esterification is chemically possible (e.g., using methanolic HCl), it is highly discouraged for complex peptides. Global esterification will indiscriminately methylate any free side-chain carboxylic acids (Aspartic acid, Glutamic acid) and can cause degradation of acid-sensitive residues (e.g., Tryptophan, Methionine oxidation). It is more efficient to re-purify the crude batch and lyophilize immediately.
Q: Does the position of the bromine (ortho, meta, para) change the purification strategy? A: Yes. The meta position (3-Br) generally exhibits intermediate steric hindrance and hydrophobicity compared to the para (4-Br) position. However, all halogenated isomers will suffer from the same fundamental issues of halogen-bonding aggregation and ester lability. The protocols outlined here are universally applicable to 2-Br, 3-Br, and 4-Br variants.
References
-
Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly | ACS Nano Source: ACS Publications URL:[Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes Source: PubMed Central (PMC) URL:[Link]
-
Peptide Purification Process & Methods: An Overview Source: AAPPTec / Bachem URL:[Link]
-
HPLC Analysis and Purification of Peptides Source: PubMed Central (PMC) URL:[Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in L-Phe(3-Br)-OMe HCl Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-L-phenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. As a key building block in pharmaceutical and biochemical research, achieving a high yield of this compound is often paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the intricacies of this reaction.
Troubleshooting Guide: Reaction & Work-Up
A common and efficient method for this synthesis is the Fischer-Speier esterification, where L-Phe(3-Br)-OH is reacted with methanol in the presence of an acid catalyst.[2] A particularly effective variation involves the use of thionyl chloride (SOCl₂) in methanol, which generates anhydrous HCl in situ.[3] The following troubleshooting points are structured around this widely used procedure but are applicable to other acid-catalyzed esterifications as well.
Q1: My reaction seems to be incomplete, with a significant amount of starting material remaining. What are the likely causes?
A1: Incomplete conversion is a frequent cause of low yield. The Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is crucial.[4][5] Let's break down the potential culprits:
-
Insufficient Acid Catalyst: The acid catalyst (HCl, generated from SOCl₂) protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2] An inadequate amount of catalyst will result in a sluggish or incomplete reaction.
-
Troubleshooting:
-
Ensure the SOCl₂ is fresh and has been properly stored to prevent degradation from moisture.
-
The addition of SOCl₂ to methanol is exothermic. This addition should be done slowly and at a low temperature (e.g., 0 °C) to prevent loss of generated HCl gas and to avoid potential side reactions.[3]
-
-
-
Presence of Water: Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, directly reducing your yield.[6]
-
Troubleshooting:
-
Use anhydrous methanol. Commercially available anhydrous solvents are suitable, or you can dry your own over molecular sieves.
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Suboptimal Reaction Time and Temperature: While the reaction proceeds at room temperature after the initial addition of SOCl₂, it may require sufficient time to reach completion.[3]
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The starting material (amino acid) is typically insoluble in the organic solvent and will remain at the baseline, while the product (amino acid ester) will have a higher Rf value.
-
If the reaction is sluggish, consider allowing it to stir for a longer period (e.g., 24 hours). Gentle heating (reflux) can also be employed to accelerate the reaction, but this should be done cautiously as it can also promote side reactions.[7]
-
-
Experimental Protocol: Standard Synthesis of L-Phe(3-Br)-OMe HCl
This protocol is a standard and reliable method for the synthesis.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 3-Bromo-L-phenylalanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The suspension should become a clear solution as the reaction progresses.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, to yield the pure hydrochloride salt as a white solid.[3]
-
Q2: I seem to have a good conversion, but I'm losing a significant amount of product during the work-up and purification. Why is this happening?
A2: Product loss during isolation is a very common issue, especially when dealing with polar, salt-like compounds such as amino acid hydrochlorides.
-
Incomplete Precipitation/Crystallization: The choice of solvent for precipitation or recrystallization is critical.
-
Troubleshooting:
-
After removing the methanol, the crude product might be an oil or a sticky solid. To induce crystallization, you can try adding a non-polar solvent in which the product is insoluble (an "anti-solvent"), such as diethyl ether or hexane.[8]
-
Scratching the inside of the flask with a glass rod can initiate crystallization.[8]
-
Ensure the solution is sufficiently concentrated before adding the anti-solvent.
-
-
-
Product Solubility in Wash Solvents: Washing the isolated crystals with a solvent in which they have some solubility will lead to yield loss.
-
Troubleshooting:
-
Wash the filtered crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities without dissolving a significant amount of the product.
-
-
-
Mechanical Losses: Physical loss of product during transfers and filtration can add up.
-
Troubleshooting:
-
Ensure complete transfer of solids during filtration by rinsing the flask with the mother liquor or a small amount of the wash solvent.
-
-
Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot low yield issues.
Caption: A decision tree for troubleshooting low yield in L-Phe(3-Br)-OMe HCl synthesis.
Frequently Asked Questions (FAQs)
Q3: Is it necessary to protect the amino group before esterification?
A3: For this specific synthesis (Fischer esterification under acidic conditions), explicit protection of the amino group with protecting groups like Boc or Cbz is generally not necessary.[9][] The acidic medium protonates the amino group to form an ammonium salt, which is unreactive towards esterification and prevents side reactions like N-alkylation.[11]
Q4: Can I use a different acid catalyst, like sulfuric acid or p-toluenesulfonic acid?
A4: Yes, other strong acids like H₂SO₄ or p-TsOH can also catalyze the Fischer esterification.[7] However, using SOCl₂ in methanol is often preferred because it generates anhydrous HCl in situ and the byproducts (SO₂ and HCl) are volatile, simplifying the work-up.[3] When using non-volatile acids like H₂SO₄, a neutralization step is often required during work-up, which can complicate the isolation of the hydrochloride salt.
Q5: My final product is a sticky oil instead of a white solid. What should I do?
A5: "Oiling out" is a common problem in crystallization.[8] It often indicates the presence of impurities or residual solvent.
-
Troubleshooting:
-
Ensure all the methanol from the reaction has been thoroughly removed under high vacuum.
-
Redissolve the oil in a minimal amount of a "good" solvent (like methanol or ethanol) and slowly add a "poor" or "anti-solvent" (like diethyl ether or hexane) until the solution becomes turbid.[8]
-
Allow the solution to stand, preferably at a low temperature (e.g., 4 °C), to encourage slow crystallization.
-
If it still fails to crystallize, purification by column chromatography on silica gel might be necessary.
-
Q6: How do I choose the right recrystallization solvent system?
A6: The ideal recrystallization solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common approach for polar compounds like this is to dissolve the crude product in a minimal amount of a polar solvent (e.g., ethanol) and then add a less polar solvent (e.g., ethyl acetate) until the solution is cloudy. Gentle heating should redissolve the solid, and slow cooling should then produce crystals.[8]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| SOCl₂ Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete conversion by providing sufficient HCl catalyst. |
| Solvent | Anhydrous Methanol | Acts as both reactant and solvent; must be dry to favor product formation.[6] |
| Reaction Temperature | 0 °C for addition, then RT | Controls the exothermic reaction and prevents loss of HCl gas.[3] |
| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion. |
| Purification Method | Recrystallization | Effective for obtaining high-purity crystalline solid product.[3][8] |
References
- American Chemical Society. (2023, October 31).
- Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups.
- Wiley-VCH. 1 Protection Reactions.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Scirp.org.
- Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides.
- Chem-Impex. 3-Bromo- L-phenylalanine.
- Chemistry Steps. (2021, November 18).
- Benchchem. (2025, December). Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester.
- OperaChem. (2024, January 5).
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, January 22).
- Rsc.org. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Benchchem. Improving the purity of synthetic Phenylalanylphenylalanine methyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
racemization control during activation of 3-bromo-L-phenylalanine
Technical Support Center: Racemization Control During Activation of 3-Bromo-L-Phenylalanine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate epimerization issues when working with halogenated unnatural amino acids.
Mechanistic Insight: The "Why" Behind the Epimerization
When activating unnatural amino acids like 3-bromo-L-phenylalanine, the preservation of the chiral α-carbon is paramount. The electron-withdrawing nature of the bromine atom on the aromatic ring exerts an inductive effect that slightly increases the acidity of the α-proton. During carboxyl activation, the molecule becomes highly susceptible to base-catalyzed racemization through two primary pathways[1][2]:
-
Direct Enolization: Strong bases abstract the acidic α-proton from the activated ester, forming a planar enolate intermediate that loses its stereochemical memory[1].
-
Oxazolone (Azlactone) Formation: The activated carboxyl group undergoes intramolecular nucleophilic attack by the adjacent carbonyl oxygen of the protecting group (e.g., Fmoc), forming a cyclic oxazolone[2]. This intermediate rapidly tautomerizes, leading to a mixture of D- and L-epimers upon ring opening.
Mechanistic pathways of base-catalyzed racemization via enolization and oxazolone formation.
Troubleshooting FAQs
Q1: I am observing >5% D-epimer when coupling 3-bromo-L-phenylalanine using HATU and DIPEA. Why is this happening? A: Uronium/aminium salts like HATU require a tertiary amine base to drive activation. N,N-Diisopropylethylamine (DIPEA) is a strong base (conjugate acid pKa ~10.1) that significantly accelerates α-proton abstraction[3][4]. To troubleshoot, replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4)[1][4]. The reduced basicity of TMP lowers the rate of enolization while maintaining sufficient catalytic activity for coupling[1].
Q2: Should I switch from uronium reagents to a carbodiimide-based system? A: Yes. Transitioning to a Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) system is highly recommended[1][5]. DIC forms a reactive O-acylisourea that is rapidly trapped by Oxyma to form a stable oxime ester[5][6]. Because this system does not strictly require a strong tertiary amine base, the reaction environment is significantly less basic, drastically reducing the lifetime of racemization-prone intermediates[1].
Q3: Does pre-activation time affect the chiral integrity of 3-bromo-L-phenylalanine? A: Absolutely. Prolonged exposure of the activated amino acid to a base (even a weak one) increases the probability of oxazolone formation and enolization[1]. Activation and coupling should proceed concurrently or with a pre-activation step strictly limited to under 2 minutes[1].
Quantitative Data: Impact of Coupling Conditions on Epimerization
The choice of base and coupling reagent dictates the extent of racemization. The following table synthesizes expected epimerization trends based on established kinetic profiles for racemization-prone unnatural amino acids[3][4]:
| Coupling Reagent | Additive | Base Used | Base Conj. Acid pKa | Expected D-Epimer (%) | Recommendation |
| HATU | None | DIPEA | ~10.1 | 5.0 - 8.0% | Avoid for sensitive AAs |
| HATU | None | NMM | ~7.38 | 2.0 - 4.0% | Use with caution |
| COMU / HATU | None | TMP | ~7.43 | 0.5 - 1.5% | Acceptable alternative |
| DIC | HOBt | None / TMP | N/A | 1.0 - 2.0% | Good, but Oxyma is superior |
| DIC | Oxyma Pure | None / TMP | N/A | < 0.5% | Optimal / Gold Standard |
Self-Validating Experimental Protocols
Protocol A: Optimized Racemization-Free Coupling Workflow
This protocol utilizes the DIC/Oxyma/TMP system to suppress base-catalyzed racemization[7].
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5x).
-
Reagent Mixing: In a separate vial, dissolve 3.0 equivalents of Fmoc-3-bromo-L-phenylalanine and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF.
-
Activation: Add 3.0 equivalents of DIC to the mixture. Stir for exactly 1 minute at 20°C to initiate oxime ester formation[5].
-
Base Addition (Causality Check): Add 0.1 to 0.5 equivalents of TMP (collidine). Do not use DIPEA. The weak basicity of TMP catalyzes the coupling without triggering enolization[1][7].
-
Coupling: Immediately transfer the activated mixture to the resin. Agitate at ambient temperature (20–25 °C) for 60 minutes. Avoid applying heat, as elevated temperatures exponentially accelerate enolization[1].
-
Washing: Drain the reaction mixture and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
Optimized step-by-step workflow for the racemization-free coupling of 3-bromo-L-phenylalanine.
Protocol B: Self-Validating Racemization Detection (Modified Marfey’s Method)
To definitively prove that racemization was mitigated during synthesis (and not artificially induced during analysis), this protocol employs a self-validating deuterium-exchange hydrolysis step[7].
-
Deuterated Hydrolysis (The Self-Validation Step): Suspend 1 mg of the cleaved peptide in 500 µL of 6M DCl in D₂O (rather than standard HCl/H₂O)[7]. Heat at 110°C for 24 hours. Causality: If racemization occurs during this harsh hydrolysis step, the resulting D-epimer will incorporate a deuterium atom at the α-carbon, increasing its mass by +1 Da. If the D-epimer was formed during peptide synthesis, it will contain a standard hydrogen atom at the α-carbon.
-
Derivatization: Dry the hydrolysate under nitrogen. Reconstitute in 100 µL of 1M NaHCO₃. Add 50 µL of 1% FDAA (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone[1].
-
Incubation: Heat the mixture at 40°C for 1 hour to form diastereomeric derivatives. Quench with 50 µL of 2M HCl.
-
LC-MS Analysis: Analyze via reverse-phase LC-MS. The L- and D-epimers of 3-bromo-phenylalanine will elute at different retention times. Use the mass spectra to differentiate synthesis-induced epimerization (m/z = M) from hydrolysis-induced epimerization (m/z = M+1).
References
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Fragmentation of 3-Bromophenylalanine Peptides
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromophenylalanine-containing peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their analysis by mass spectrometry.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the mass spectrometric analysis of peptides containing 3-bromophenylalanine. Each problem is followed by potential causes and actionable solutions.
Problem 1: My precursor ion isotope pattern for the 3-bromophenylalanine peptide is not the expected 1:1 ratio for ⁷⁹Br and ⁸¹Br.
Potential Causes:
-
Co-eluting Contaminants: An unrelated molecule with a similar mass-to-charge ratio (m/z) may be co-eluting with your peptide, distorting the isotopic envelope.
-
In-source Fragmentation: The peptide may be fragmenting in the ion source before mass analysis, leading to a complex and misleading isotopic pattern.
-
Instrument Calibration Issues: An improperly calibrated mass spectrometer can lead to inaccurate mass assignments and distorted isotopic profiles.[1]
-
Presence of Multiple Bromine Atoms: If your peptide inadvertently contains two bromine atoms, the expected isotopic pattern will be approximately 1:2:1 for M, M+2, and M+4, not 1:1.[2]
Solutions:
-
Optimize Chromatographic Separation:
-
Protocol: Adjust the gradient of your liquid chromatography (LC) method to better separate the peptide of interest from potential contaminants. A shallower gradient can improve resolution.[3]
-
Rationale: By ensuring baseline separation, you minimize the chances of spectral overlap from other compounds.
-
-
Refine Ion Source Parameters:
-
Protocol: Systematically reduce the fragmentor or capillary voltage in the ion source to minimize in-source fragmentation.
-
Rationale: Softer ionization conditions preserve the integrity of the precursor ion, ensuring the observed isotopic pattern accurately reflects the elemental composition.
-
-
Perform Instrument Calibration:
-
Protocol: Calibrate your mass spectrometer using a well-characterized calibration solution according to the manufacturer's recommendations.[1]
-
Rationale: A properly calibrated instrument provides the high mass accuracy necessary to correctly resolve and measure isotopic peaks.
-
-
Verify Synthesis and Purification:
-
Protocol: Review the synthesis protocol to ensure that only a single bromophenylalanine residue was incorporated. Re-purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) if necessary.[4]
-
Rationale: This step confirms the elemental composition of your peptide, ruling out the presence of multiple bromine atoms.
-
Problem 2: I'm not observing the characteristic bromine-containing fragment ions in my MS/MS spectrum.
Potential Causes:
-
Low Fragmentation Energy: The collision energy may be insufficient to induce fragmentation of the peptide backbone, particularly around the modified residue.
-
Charge State of the Precursor Ion: Higher charge states can sometimes lead to different fragmentation pathways that do not favor the formation of specific bromine-containing ions.
-
Choice of Fragmentation Method: Different fragmentation techniques (CID, HCD, ETD) produce different types of fragment ions. The chosen method may not be optimal for generating the desired fragments.[5][6]
-
Peptide Sequence Effects: The amino acids surrounding the 3-bromophenylalanine can influence fragmentation patterns, sometimes suppressing cleavages that would produce bromine-containing ions.
Solutions:
-
Optimize Collision Energy:
-
Protocol: Perform a collision energy ramp or a series of experiments with incrementally increasing collision energies to find the optimal setting for your specific peptide.
-
Rationale: Sufficient energy is required to break the peptide bonds and generate a rich fragment ion spectrum.
-
-
Select Appropriate Precursor Charge State:
-
Protocol: If possible, select a different charge state of your peptide for MS/MS analysis. Doubly or triply charged precursors often provide good fragmentation.[7]
-
Rationale: The charge state influences the "mobile proton" and can direct fragmentation to different parts of the peptide.
-
-
Experiment with Different Fragmentation Methods:
-
Protocol: If your instrument allows, compare the results from Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[5][6]
-
Rationale: CID and HCD typically produce b- and y-ions, while ETD generates c- and z-ions.[5][6] One of these may be more effective at producing the bromine-containing fragments you need for confident identification.
-
-
Consider Peptide Derivatization:
-
Protocol: In some cases, chemical derivatization of the peptide can alter fragmentation pathways to favor desired cleavages. This is an advanced technique and should be approached with caution.
-
Rationale: Altering the charge distribution or lability of certain bonds can make specific fragmentation pathways more favorable.
-
Problem 3: The MS/MS spectrum is dominated by a neutral loss of HBr (80/82 Da) from the precursor ion, with very few sequence ions.
Potential Causes:
-
High Collision Energy: Excessive collision energy can lead to the facile loss of the bromo-benzyl side chain as HBr, a low-energy fragmentation pathway, which can suppress other more informative backbone cleavages.
-
Gas-Phase Basicity: The proton affinity of the 3-bromophenylalanine side chain can influence the fragmentation pathway, making the loss of HBr a preferred channel.
Solutions:
-
Reduce Collision Energy:
-
Protocol: Systematically lower the normalized collision energy to find a balance between precursor ion depletion and the generation of a rich series of sequence ions.
-
Rationale: A lower energy input may favor the more structurally informative peptide backbone cleavages over the side-chain loss.
-
-
Utilize Alternative Fragmentation Techniques:
Problem 4: I am observing unexpected adducts with my 3-bromophenylalanine peptide (e.g., +23 Da, +39 Da).
Potential Causes:
-
Contaminants in Solvents or Glassware: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common and often arise from contaminated solvents or glassware.[10][11]
-
Mobile Phase Additives: Certain mobile phase additives can form adducts with the peptide.
-
Sample Matrix Effects: Components of a complex sample matrix can lead to the formation of various adducts.[12]
Solutions:
-
Use High-Purity Solvents and Clean Glassware:
-
Protocol: Always use LC-MS grade solvents and meticulously clean all glassware.
-
Rationale: This minimizes the introduction of alkali metal ions that readily form adducts.
-
-
Optimize Mobile Phase Composition:
-
Protocol: If possible, reduce the concentration of salts in your mobile phase. The use of volatile buffers like ammonium formate or ammonium acetate is recommended.
-
Rationale: Minimizing non-volatile salts reduces the likelihood of adduct formation.
-
-
Implement Sample Clean-up:
-
Protocol: Use a desalting column or C18 ZipTip to purify your peptide sample before MS analysis.[1]
-
Rationale: This removes salts and other small molecule contaminants that can form adducts and suppress the signal of your peptide of interest.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most characteristic fragmentation patterns for peptides containing 3-bromophenylalanine?
The most prominent feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in any fragment ion containing this residue.[2][13][14] This results in a characteristic doublet peak separated by approximately 2 m/z units for singly charged ions.[13][14]
Under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), you can expect to see typical b- and y-type fragment ions.[5] The presence of the bromine doublet on a series of b- or y-ions can be used to confidently sequence the peptide and localize the 3-bromophenylalanine residue.
Q2: How can I use the bromine isotopic signature to my advantage in data analysis?
The 1:1 isotopic doublet is a powerful tool for de novo sequencing and confident peptide identification.[15][16] When analyzing your MS/MS spectra, look for pairs of peaks with a 2 Da separation and roughly equal intensity. These are strong indicators of bromine-containing fragments. This signature helps to distinguish true fragment ions from chemical noise and can be particularly useful in complex mixtures.[17]
Q3: Are there any specific diagnostic or immonium ions for 3-bromophenylalanine?
While not as commonly reported as for other modified amino acids, you may observe an immonium ion for 3-bromophenylalanine at m/z 198/200. This corresponds to the protonated side chain after cleavage of the peptide backbone. The presence of this ion can provide additional evidence for the presence of 3-bromophenylalanine in the peptide.
Q4: Which fragmentation method (CID, HCD, or ETD) is generally best for analyzing 3-bromophenylalanine peptides?
The optimal method can be peptide-dependent.
-
CID/HCD: These are often sufficient and provide excellent b- and y-ion series that can be used for sequencing.[5] HCD, in particular, can provide high-resolution fragment ion spectra, which is beneficial for resolving the bromine isotopic pattern.[5]
-
ETD: This method is particularly useful if you are experiencing significant neutral loss of HBr with CID/HCD.[8] ETD preserves the side chain modification, leading to a cleaner spectrum with more informative c- and z-ions.[8][9] It is also advantageous for larger peptides and those with higher charge states.[5][18]
A "decision tree" approach, where the instrument selects the fragmentation method based on the precursor's charge state and m/z, can also be highly effective.[7][9]
Q5: How does the position of 3-bromophenylalanine in the peptide sequence affect fragmentation?
The position can have a significant impact. If the residue is near the N-terminus, you will see the bromine isotopic signature on the b-ions. If it is near the C-terminus, the signature will be present on the y-ions. The surrounding amino acids can also influence fragmentation efficiency due to their proton affinities and steric effects. For instance, the presence of a basic residue like arginine or lysine can direct fragmentation.
III. Experimental Protocols & Data Visualization
Protocol: Optimization of Mass Spectrometer Parameters for 3-Bromophenylalanine Peptide Analysis
-
Sample Preparation:
-
Reconstitute the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1-10 pmol/µL.
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Infusion and Initial Parameter Setup:
-
Directly infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan MS data to identify the precursor ion of the 3-bromophenylalanine peptide. Confirm the 1:1 isotopic pattern.
-
-
Fragmentation Method Selection and Optimization:
-
For CID/HCD:
-
Select the desired precursor ion for fragmentation.
-
Begin with a normalized collision energy (NCE) of 25-30%.
-
Acquire MS/MS spectra and examine the fragmentation pattern.
-
If fragmentation is poor, incrementally increase the NCE by 2-3% until a good balance of precursor ion depletion and fragment ion intensity is achieved.
-
If neutral loss of HBr is dominant, decrease the NCE.
-
-
For ETD:
-
Select a precursor ion with a charge state of +3 or higher if possible.
-
Use the instrument's recommended settings for ETD reaction time and supplemental activation.
-
Optimize the ETD reaction time to maximize the number of identified fragment ions.
-
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra for the characteristic bromine isotopic doublets on fragment ions.
-
Use database search software (e.g., Mascot, Sequest) with a variable modification for 3-bromophenylalanine on phenylalanine.[19]
-
Ensure your search parameters include the potential for b, y, c, and z ions depending on the fragmentation method used.
-
Data Presentation: Expected Fragment Ions for a Hypothetical Peptide
Consider the peptide Ac-Gly-Ala-(3-Br-Phe)-Val-Leu-NH₂ . The following table summarizes the expected monoisotopic m/z values for the singly charged b- and y-ions, highlighting the bromine-containing fragments.
| Fragment | Sequence | Monoisotopic m/z (⁷⁹Br) | Monoisotopic m/z (⁸¹Br) |
| b₁ | Ac-Gly | 102.05 | - |
| b₂ | Ac-Gly-Ala | 173.09 | - |
| b₃ | Ac-Gly-Ala-(3-Br-Phe) | 397.04 | 399.04 |
| b₄ | Ac-Gly-Ala-(3-Br-Phe)-Val | 496.11 | 498.11 |
| y₁ | Leu-NH₂ | 115.10 | - |
| y₂ | Val-Leu-NH₂ | 214.17 | - |
| y₃ | (3-Br-Phe)-Val-Leu-NH₂ | 438.12 | 440.12 |
| y₄ | Ala-(3-Br-Phe)-Val-Leu-NH₂ | 509.16 | 511.16 |
Visualization of Key Concepts
Fragmentation Workflow
Caption: General workflow for the analysis of 3-bromophenylalanine peptides.
Interpreting the Bromine Isotopic Signature
Caption: The characteristic 1:1 isotopic pattern of bromine in MS1 and MS2 scans.
IV. References
-
Nam, J., Kwon, H., et al. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. Journal of Mass Spectrometry, 50(2), 378-87. [Link]
-
Nam, J., Kwon, H., et al. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. Semantic Scholar. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific Blog. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Rose, C. M., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of The American Society for Mass Spectrometry, 26(9), 1580–1587. [Link]
-
Rose, C. M., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of The American Society for Mass Spectrometry, 26(9), 1580–1587. [Link]
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software Support. [Link]
-
Rose, C. M., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of The American Society for Mass Spectrometry, 26(9), 1580–1587. [Link]
-
Steigenberger, B., & Heck, A. A. J. R. (2019). Finding and using Diagnostic Ions in Collisional Induced Crosslinked Peptide Fragmentation Spectra. PRIDE Archive. [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
-
University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Navrátilová, V., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Antioxidants, 11(10), 1938. [Link]
-
Gallien, S., et al. (2012). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 11(11), 1459–1470. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Harrison, A. G., et al. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 26(1), 141–149. [Link]
-
LibreTexts Chemistry. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]
-
Jasper, P., et al. (2022). Mining for ions: diagnostic feature detection in MS/MS spectra of post-translationally modified peptides. bioRxiv. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]
-
Pereira, C. C., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Analytica Chimica Acta, 1098, 1-18. [Link]
-
Wilson, J. M., & Goolsby, B. J. (2001). Borinium adduct ion formation with barbiturates in a quadrupole ion-trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 12(4), 438-445. [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]
-
Hseiky, L., et al. (2021). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. International Journal of Molecular Sciences, 22(13), 6985. [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(4), 1785-1793. [Link]
-
Kiontke, A., et al. (2016). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Rapid Communications in Mass Spectrometry, 30(10), 1213-1220. [Link]
-
Vrkic, A. K., et al. (1995). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 117(37), 9438-9447. [Link]
-
Huan, T. (2025). Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. [Link]
-
Kumar, P., & Kumar, A. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
-
Egertson, J. D., et al. (2013). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Analytical Chemistry, 85(15), 7433–7440. [Link]
-
Hseiky, L., et al. (2021). List of the theoretical masses of diagnostic and immonium ions produced... ResearchGate. [Link]
-
Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technologies. [Link]
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- 4. bachem.com [bachem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. support.proteomesoftware.com [support.proteomesoftware.com]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance from the 3-Bromo Substituent in Cross-Coupling Reactions
Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges encountered when functionalizing sterically congested 3-bromoarenes and heteroarenes.
This guide abandons generic advice in favor of mechanistic causality. Whether the 3-bromo group is the target electrophile shielded by adjacent substituents, or it is acting as a steric block to an adjacent reactive site, the protocols and troubleshooting steps below are engineered as self-validating systems to ensure experimental success.
Part 1: Mechanistic FAQ & Theoretical Insights
Q: Why does the 3-bromo position inherently resist oxidative addition in congested scaffolds? A: The 3-bromo substituent often experiences severe steric shielding from adjacent ortho-substituents (at the C2 and C4 positions). This congestion prevents the planar approach of the active Pd(0)L complex required for oxidative addition[1]. Furthermore, if the 3-bromo group is not the reactive site but is adjacent to it, it acts as a steric wall, blocking the transmetalating agent[2]. To overcome this, highly electron-donating and bulky ligands (e.g., P(t-Bu)3 or XPhos) are required. The Causality: The high electron density accelerates oxidative addition into the hindered C-Br bond, while the extreme steric bulk forces the formation of a highly reactive mono-ligated Pd(0) species, preventing the catalyst from resting in an unreactive bis-ligated (PdL2) state[1][3].
Q: How do dispersion forces influence coupling at hindered ortho-bromo sites? A: Contrary to the classical view that steric bulk strictly hinders reactivity, recent computational and empirical studies demonstrate that attractive non-covalent dispersion forces between bulky ligands and the substrate can actually stabilize the transition state. This allows for highly selective oxidative addition at seemingly inaccessible C-Br bonds, even in the presence of less hindered competing sites[4].
Q: Why am I seeing high levels of debromination instead of my cross-coupled product? A: Protodehalogenation (debromination) is the most common failure mode when steric hindrance slows down the transmetalation step[5]. The Causality: If the sterically choked Pd(II)-aryl intermediate sits too long without undergoing transmetalation, it will undergo a deleterious side-reaction where it abstracts a proton from the solvent, the ligand, or the base. This is particularly prevalent in microwave-assisted reactions or when using protic solvents like ethanol/water mixtures[6][7].
Part 2: Visualizing the Catalytic Bottlenecks
To effectively troubleshoot, you must understand where the catalytic cycle is failing. The diagram below illustrates how steric hindrance impacts specific nodes of the cross-coupling cycle.
Fig 1. Catalytic cycle highlighting steric impacts in 3-bromo cross-coupling.
Part 3: Troubleshooting Guide & Decision Tree
When a reaction fails, follow this diagnostic workflow to identify the root cause and apply the correct chemical intervention.
Fig 2. Troubleshooting decision tree for common failures in sterically hindered couplings.
Scenario A: Poor Site-Selectivity in Dihaloarenes
Symptom: You have a 3-bromo-4-chloroarene, and coupling is occurring at the 4-chloro position instead of the 3-bromo position. Solution: Switch from a standard bidentate ligand (like dppf) to a highly sterically demanding monodentate ligand (like Ph-HTP or XPhos). Causality: Standard ligands favor the less sterically hindered carbon-halogen bond (substrate-controlled selectivity). Bulky, electron-rich ligands alter the transition state, allowing the inherently weaker C-Br bond to dictate reactivity despite the steric shielding[2].
Scenario B: Catalyst Death (Black Precipitate)
Symptom: The reaction mixture turns black within 15 minutes, and starting material remains unconsumed. Solution: Increase the concentration of the boronic acid/amine and switch to a stronger base (e.g., KOtBu). Causality: The black precipitate is Palladium black. This occurs when oxidative addition is successful, but transmetalation is too slow due to steric blocking[8]. The Pd(II) intermediate decomposes. Accelerating transmetalation saves the catalyst.
Part 4: Quantitative Data & Ligand Selection
Selecting the correct ligand is the single most critical variable when managing steric hindrance. Use the table below to match the ligand to your specific steric challenge.
| Ligand Class | Example | Steric Profile | Causality for 3-Bromo Efficacy | Expected Outcome |
| Dialkylbiaryl Phosphines | XPhos | Highly bulky, electron-rich | Forces monoligated Pd(0) state; accelerates reductive elimination from congested pockets. | High yield, low debromination. Best overall choice for 3-bromoarenes. |
| Trialkylphosphines | P(t-Bu)3 | Extreme steric bulk | Strong electron donation overcomes high activation barrier of hindered C-Br bonds. | Excellent for highly congested ortho-substituted 3-bromoarenes[3]. |
| Bidentate Phosphines | dppf | Moderate bulk, wide bite angle | Promotes reductive elimination but struggles with initial oxidative addition in tight spaces. | Moderate yield; highly prone to protodehalogenation if transmetalation is slow. |
Part 5: Self-Validating Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of a sterically hindered 3-bromoarene. It utilizes a Palladacycle Precatalyst (Pd G3) to ensure a strict 1:1 Palladium-to-Ligand ratio, which is mandatory for avoiding unreactive PdL2 species in hindered systems.
Protocol: XPhos Pd G3 Catalyzed Coupling of a Hindered 3-Bromoarene
Step 1: Reagent Loading (Glovebox or Schlenk Technique)
-
To an oven-dried vial, add the 3-bromoarene (1.0 equiv), the boronic acid/pinacol ester (1.5 equiv), XPhos Pd G3 precatalyst (2–5 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Causality: An excess of boronic acid (1.5 equiv) is used to artificially increase the rate of transmetalation, preventing the sterically hindered Pd(II) intermediate from decomposing or undergoing debromination.
Step 2: Solvent Addition and Degassing
-
Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M concentration). Sparge the mixture with Argon for 10 minutes.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) into phosphine oxides. This kills the catalyst before it can enter the cycle.
Step 3: Activation and Heating
-
Seal the vial and heat to 80–100 °C.
-
Self-Validation Checkpoint: Within 5–10 minutes of heating, the mixture should transition from a pale suspension to a homogeneous, deep red/orange solution. This color change confirms the successful deprotonation of the G3 precatalyst and the release of the active monoligated Pd(0)-XPhos species. If the solution turns black, the catalyst has crashed out.
Step 4: Reaction Monitoring
-
Sample the reaction at 2 hours via LC-MS.
-
Self-Validation Checkpoint: Look for the [M-Br+H]+ mass peak. If this debrominated mass is >10% of the total ion count, immediately lower the reaction temperature by 15 °C and add an additional 0.5 equiv of boronic acid to outcompete the protodehalogenation pathway.
Step 5: Quench and Isolation
-
Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography.
Part 6: References
-
A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. 9
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health (NIH).6
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. SciSpace. 7
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions. National Institutes of Health (NIH). 5
-
Selective ortho-Functionalization of Adamantylarenes Enabled by Dispersion and an Air-Stable Palladium(I) Dimer. RWTH Publications. 4
-
Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes. ACS Publications. 8
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. 3
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. 2
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- 2. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
Technical Support Center: Optimizing Suzuki Coupling of L-Phe(3-Br)-OMe
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of L-Phe(3-Br)-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success rate of this critical synthetic transformation. The unique structure of L-Phe(3-Br)-OMe, an amino acid derivative, presents specific challenges that require careful consideration of reaction parameters.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My Suzuki coupling of L-Phe(3-Br)-OMe shows low to no conversion. What are the most likely causes?
Low or no yield is a frequent issue and can often be attributed to several factors: an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or degradation of the boronic acid reagent.[1] Given that L-Phe(3-Br)-OMe is an aryl bromide, the oxidative addition step is generally feasible, but other steps in the catalytic cycle might be hindered.[1][2]
Q2: I'm observing significant dehalogenation of my L-Phe(3-Br)-OMe starting material. How can I minimize this side reaction?
Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially with electron-deficient or N-containing aryl halides.[3] It often arises from the formation of a palladium-hydride species. To mitigate this, consider the following:
-
Base Selection: Strong bases can sometimes promote dehalogenation. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[3]
-
Solvent Choice: Anhydrous conditions can sometimes suppress dehalogenation.[1]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.[1]
Q3: What are the best starting conditions for a Suzuki coupling with L-Phe(3-Br)-OMe?
A reliable starting point for this substrate would be:
-
Catalyst: A pre-formed Pd(0) source like Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor such as Pd₂(dba)₃ with a suitable phosphine ligand.[4][5]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).[4][6]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base.[2][7]
-
Temperature: Typically, heating is required. A starting temperature of 80-100 °C is common for aryl bromides.[4][8]
Q4: How critical is degassing the reaction mixture?
It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also oxidize phosphine ligands, leading to catalyst deactivation.[4] This not only reduces the yield of your desired product but can also promote side reactions like the homocoupling of your boronic acid.[2][4] Rigorous degassing by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is essential for reproducible results.[4][9]
II. In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach to troubleshooting is necessary. This guide delves deeper into the critical parameters of the Suzuki coupling reaction.
The Catalytic System: Palladium Source and Ligand Choice
The heart of the Suzuki reaction is the palladium catalyst. Its effectiveness is dictated by both the palladium source and the coordinating ligand.
Understanding the "Why"
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][10] The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity in each of these steps.[7]
-
Electron-rich and bulky ligands facilitate the oxidative addition and reductive elimination steps.[2][7] This is particularly important for less reactive aryl halides.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition and the formation of palladium black.[4]
Troubleshooting Steps
-
Catalyst Inactivity: If you suspect your catalyst has degraded, use a fresh batch or a more stable pre-catalyst.[1] Pre-catalysts are designed to reliably generate the active Pd(0) species in situ.[4]
-
Ligand Screening: If a standard ligand like PPh₃ is ineffective, consider screening more specialized, electron-rich, and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which have shown success with challenging substrates, including N-containing heterocycles.[5]
The Role of the Base: More Than Just a Proton Scavenger
The base is a critical component of the Suzuki reaction, and its role is multifaceted.[6][11] It is not merely a stoichiometric reagent but an active participant in the catalytic cycle.
The Multifaceted Role of the Base
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6][12][13] The choice of base can significantly impact the reaction rate and yield.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[6]
Base Selection Guide
| Base Type | Strength | Common Applications & Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate | Often a good first choice. Cs₂CO₃ is more soluble and can be more effective.[6] |
| Phosphates (K₃PO₄) | Stronger | Effective for less reactive boronic acids and can be used in anhydrous conditions.[14] |
| Hydroxides (NaOH, KOH) | Strong | Can be very effective but may promote side reactions, including ester hydrolysis of your L-Phe(3-Br)-OMe substrate.[6] |
| Fluorides (KF, CsF) | Weak | Useful when base-sensitive functional groups are present.[1][12] |
Data compiled from multiple sources for illustrative purposes.[1][6][12][14]
Solvent System and Temperature Optimization
The solvent system and reaction temperature are intrinsically linked and must be optimized in tandem.
Causality in Solvent and Temperature Selection
The solvent must solubilize the reactants to a sufficient degree to allow the reaction to proceed.[1] For Suzuki couplings, biphasic systems (e.g., toluene/water, THF/water) are common, as the water helps to dissolve the inorganic base.[2][7] Vigorous stirring is essential in such systems to maximize the interfacial area.[4]
Temperature influences the rate of all steps in the catalytic cycle. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.[4] An optimal temperature balances a reasonable reaction time with minimal byproduct formation. For many aryl bromides, a temperature range of 80-110 °C is effective.[8]
Experimental Protocol: Systematic Optimization
A logical approach to optimizing these parameters is to first screen a few solvent systems at a standard temperature (e.g., 80 °C) and then fine-tune the temperature for the most promising system.
Step-by-Step Protocol:
-
To a flame-dried reaction vessel, add L-Phe(3-Br)-OMe (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).[9]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[15]
-
Add the degassed solvent system.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.[9]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).[9]
Troubleshooting Workflow Diagram
When a reaction fails, a logical progression of troubleshooting steps is essential. The following diagram illustrates a systematic approach to diagnosing and solving common issues in the Suzuki coupling of L-Phe(3-Br)-OMe.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
comparing L-Phe(3-Br)-OMe HCl with L-Phe-OMe HCl in peptides
Engineering Peptide Therapeutics: A Comparative Guide to L-Phe-OMe HCl and L-Phe(3-Br)-OMe HCl
As peptide therapeutics evolve, the demand for unnatural amino acids that can enhance pharmacokinetic and pharmacodynamic profiles has surged. When engineering a peptide sequence, the choice between a standard building block like L-phenylalanine methyl ester hydrochloride (L-Phe-OMe HCl) and its halogenated derivative, 3-bromo-L-phenylalanine methyl ester hydrochloride (L-Phe(3-Br)-OMe HCl), fundamentally alters the molecule's behavior.
This guide objectively compares these two compounds, detailing the mechanistic causality behind their performance differences and providing field-proven, self-validating protocols for their incorporation into peptide sequences.
Mechanistic Causality: The Impact of Meta-Halogenation
Standard phenylalanine methyl ester hydrochlorides are ubiquitous building blocks in peptide synthesis, favored for their ability to protect the C-terminus while providing enhanced solubility and stability during chain elongation[1]. They rely primarily on classical hydrophobic interactions and
Substituting the standard phenyl ring with a bromine atom at the meta position (L-Phe(3-Br)-OMe HCl) introduces three critical mechanistic shifts:
-
The Sigma-Hole Effect (Halogen Bonding): Halogens possess an anisotropic electron distribution, creating an electronegative equatorial belt and an electropositive crown known as the "sigma-hole." This allows the bromine atom to act as a highly directional halogen bond donor, interacting favorably with Lewis bases such as the carbonyl oxygens of a target protein's backbone[2].
-
Enhanced Lipophilicity: Halogenation of amino acid side chains is a proven strategy to modulate the physicochemical properties of therapeutic peptides. The incorporation of bromine significantly increases lipophilicity, which directly correlates with improved cell membrane permeability[3].
-
Steric Shielding: The bulky bromine atom at the meta position restricts the conformational flexibility of the peptide backbone. This steric bulk sterically clashes with the active sites of common proteolytic enzymes (e.g., chymotrypsin), thereby improving the catabolic stability and plasma half-life of the resulting peptide[3].
Fig 1: Mechanistic interaction pathways of standard vs. halogenated phenylalanine derivatives.
Quantitative Comparison of Physicochemical Properties
To guide sequence design, the following table summarizes the divergent properties of the two building blocks.
| Property | L-Phe-OMe HCl | L-Phe(3-Br)-OMe HCl |
| Molecular Weight | 215.68 g/mol | 294.57 g/mol |
| LogP (Lipophilicity) | Baseline (~1.5) | Elevated (~2.3) |
| Primary Interactions | Hydrophobic, | Hydrophobic, |
| Proteolytic Stability | Susceptible (cleaved by chymotrypsin) | Highly resistant (steric shielding) |
| Coupling Kinetics | Rapid | Moderately reduced (requires strong activators) |
Experimental Methodology: Self-Validating Coupling Protocol
Because L-Phe(3-Br)-OMe HCl features an electron-withdrawing halogen and increased steric bulk, standard carbodiimide coupling (e.g., DIC/HOBt) often results in sluggish kinetics and potential epimerization. To ensure high-yield incorporation, a highly reactive uronium salt (HATU) must be utilized.
The following solution-phase coupling protocol is designed as a self-validating system to prevent the accumulation of deletion sequences.
Step-by-Step Workflow:
-
Neutralization: Dissolve 1.0 eq of L-Phe(3-Br)-OMe HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine from the hydrochloride salt. Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.
-
Activation: In a separate vial, dissolve 1.1 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 eq of HATU in DMF. Stir for 5 minutes. Causality: HATU accelerates the formation of the active ester, overcoming the steric hindrance of the meta-bromine substitution while maintaining chiral integrity.
-
Coupling: Transfer the activated ester solution to the neutralized L-Phe(3-Br)-OMe solution. Stir at room temperature for 2 to 4 hours.
-
Self-Validation (Critical Checkpoint): Withdraw a 5 µL aliquot and analyze via LC-MS. Validation logic: Relying solely on colorimetric assays can yield false negatives in highly hindered couplings. The complete disappearance of the starting material's mass peak (
258 for the free base of L-Phe(3-Br)-OMe) confirms 100% conversion. Do not proceed to workup until this is verified. -
Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous
, 1M , and brine. Dry over anhydrous and concentrate under vacuum.
Fig 2: Step-by-step solution-phase peptide coupling workflow with self-validating checkpoints.
Conclusion & Selection Matrix
The decision to utilize L-Phe-OMe HCl versus L-Phe(3-Br)-OMe HCl dictates the therapeutic viability of the final peptide.
-
Select L-Phe-OMe HCl for early-stage sequence screening, synthesizing endogenous peptide analogs, or when cost-efficiency and rapid coupling kinetics are the primary drivers.
-
Select L-Phe(3-Br)-OMe HCl when engineering advanced therapeutic candidates that require enhanced intracellular penetration (via increased LogP), resistance to enzymatic degradation, or when targeting a receptor pocket known to possess Lewis base acceptors capable of forming halogen bonds.
References
- Benzyl-L-phenylalanine methyl ester hydrochloride - Chem-Impex. chemimpex.com.
- Application of the Halogen Bond in Protein Systems | Biochemistry.
- Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Dove Medical Press.
Sources
A Comparative Guide to the Biological Activity of 3-Bromo vs. 4-Bromo Phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, halogenated amino acids have emerged as powerful tools for modulating peptide stability, binding affinity, and overall biological activity. This guide provides an in-depth comparison of two closely related isomers: 3-bromophenylalanine and 4-bromophenylalanine. While direct, head-to-head experimental data comparing the biological activities of peptides containing these two isomers is sparse in publicly available literature, this guide will leverage fundamental physicochemical principles and existing data on each to provide a strong theoretical framework for their differential effects and to outline the experimental workflows necessary for their empirical comparison.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a bromine atom from the meta (3-position) to the para (4-position) on the phenyl ring of phenylalanine introduces significant, albeit nuanced, differences in their steric and electronic profiles. These differences form the basis for their differential biological activities.
Table 1: Comparison of Physicochemical Properties of 3-Bromo- and 4-Bromo-L-phenylalanine
| Property | 3-Bromo-L-phenylalanine | 4-Bromo-L-phenylalanine |
| Molecular Formula | C₉H₁₀BrNO₂[1] | C₉H₁₀BrNO₂[2][3] |
| Molecular Weight | 244.09 g/mol [1][4] | 244.08 g/mol [2][3] |
| Appearance | Grey or off-white powder[1] | White to off-white powder[5] |
| Solubility | Slightly soluble in water[6][7] | Slightly soluble in water |
| Hammett Constant (σ) | σ_meta_ = +0.39[8] | σ_para_ = +0.23[8] |
The most telling difference lies in their Hammett substituent constants (σ). Both isomers are electron-withdrawing, as indicated by their positive σ values. However, the bromine in the meta position (3-bromo) exerts a stronger electron-withdrawing inductive effect due to its proximity to the phenyl ring's point of attachment, resulting in a higher σ value (+0.39) compared to the para position (+0.23).[8][9] Conversely, the para bromine can participate more effectively in resonance, which can donate electron density back to the ring, partially offsetting its inductive effect.[10] These electronic disparities can profoundly influence a peptide's interaction with its biological target.
Theoretical Impact on Biological Activity
The positional isomerism of the bromine atom can be expected to manifest in several key areas of biological activity.
Receptor Binding and Structure-Activity Relationships (SAR)
The introduction of a bromine atom can enhance binding affinity through favorable interactions within a receptor's binding pocket, most notably through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the "σ-hole") and a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.[11][12]
-
4-Bromophenylalanine: The bromine atom in the para position extends directly from the long axis of the amino acid side chain. This linear geometry can be highly advantageous for forming strong, directional halogen bonds with a complementary acceptor site deep within a binding pocket. This has been suggested as a potential mechanism for enhanced binding in various systems.[13]
-
3-Bromophenylalanine: The bromine atom in the meta position projects at an angle from the side chain's main axis. This could be beneficial if the receptor's binding pocket has a complementary nucleophilic group located off-axis. However, it might also introduce steric clashes where a linear substituent would be accommodated.
The choice between 3-bromo and 4-bromophenylalanine, therefore, becomes a critical aspect of SAR studies, with the optimal isomer being entirely dependent on the specific topology of the target receptor's binding site.
Enzyme Inhibition
The electron-withdrawing nature of the bromine atom can alter the pKa of nearby functional groups and influence the electrostatic interactions within an enzyme's active site.[13]
-
The stronger inductive effect of the 3-bromo substituent could lead to a more pronounced alteration of the local electronic environment compared to the 4-bromo isomer. This could potentially result in stronger or altered binding interactions with key residues in the active site, leading to more potent enzyme inhibition.
-
Conversely, the steric bulk of the bromine atom in either position could hinder the peptide from adopting the optimal conformation for binding within a constrained active site.
Antimicrobial Activity
Halogenation is a known strategy for enhancing the potency of antimicrobial peptides (AMPs). The increased hydrophobicity imparted by the bromine atom can facilitate the peptide's interaction with and disruption of bacterial cell membranes. A study on a nisin variant where a tryptophan residue was replaced with 5-bromo-tryptophan (an analog of brominated phenylalanine) showed a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[13]
-
4-Bromophenylalanine: The increased hydrophobicity and potential for halogen bonding could enhance membrane disruption and lead to increased antimicrobial potency.
-
3-Bromophenylalanine: The altered charge distribution on the phenyl ring due to the meta bromine could influence how the peptide orients itself with respect to the bacterial membrane, potentially leading to a different mechanism or efficiency of membrane disruption.
Cytotoxicity
The cytotoxic effects of peptides are often linked to their ability to interact with and disrupt cell membranes or to bind to specific intracellular targets. The isomeric position of the bromine atom could fine-tune this activity. For instance, a study on sansalvamide A peptide analogues showed that a 4-bromophenylalanine substitution resulted in cytotoxic activity against several cancer cell lines.[5] While a direct comparison is unavailable, it is plausible that a 3-bromophenylalanine analogue could exhibit a different cytotoxicity profile due to altered membrane interactions or target binding affinity.
Experimental Protocols for Comparative Analysis
To empirically determine the differential effects of 3- and 4-bromophenylalanine, a systematic experimental approach is required. Below are detailed, representative protocols for the synthesis and biological evaluation of peptides containing these isomers.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a generic peptide containing either 3- or 4-bromophenylalanine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-3-bromophenylalanine and Fmoc-L-4-bromophenylalanine)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids (including the brominated phenylalanine isomer) using the same coupling and deprotection steps.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Competitive Receptor Binding Assay
This assay determines the binding affinity (Ki) of the synthesized peptides to a target receptor.
Materials:
-
Cell line or membrane preparation expressing the target receptor
-
Radiolabeled ligand known to bind the receptor
-
Synthesized 3-bromo and 4-bromo phenylalanine peptides
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptides (the synthesized 3-bromo and 4-bromo peptides).
-
Incubation: Add the cell membranes to each well and incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the IC50 (concentration of peptide that inhibits 50% of radioligand binding) and convert it to a Ki value.
Caption: Workflow for a competitive receptor binding assay.
MTT Cytotoxicity Assay
This assay measures the effect of the peptides on cell viability.
Materials:
-
Target cancer cell line
-
Cell culture medium
-
Synthesized 3-bromo and 4-bromo phenylalanine peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the 3-bromo and 4-bromo peptides and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that causes 50% cell death).
Conclusion: A Call for Empirical Evidence
The positional isomerism of 3- and 4-bromophenylalanine presents a fascinating case study in how subtle structural modifications can theoretically lead to significant differences in biological activity. The para substitution offers a linear extension ideal for probing deep, narrow binding pockets and forming directional halogen bonds, while the meta substitution provides an angled probe with a stronger inductive electronic effect.
While this guide provides a solid theoretical foundation for predicting their differential effects, it also underscores the critical need for direct, empirical comparison. The provided experimental workflows offer a roadmap for researchers to conduct these necessary head-to-head studies. The resulting data will be invaluable for refining our understanding of halogen bonding in biological systems and for the rational design of next-generation peptide therapeutics with enhanced potency and specificity.
References
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-
PubChem. (n.d.). 4-Bromophenylalanine. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]
- Liu, S., Yang, Y., Zhao, C., Huang, J., & Han, C. (2015). Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity. MedChemComm, 6(5), 978-984.
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Bromo-L-phenylalanine. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-L-phenylalanine. Retrieved from [Link]
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A Comparative Guide to the Effect of Halogen Position on Peptide Conformation: Principles, Methodologies, and Applications
This guide provides an in-depth technical comparison of how the specific placement of halogen atoms on amino acid residues can profoundly influence peptide conformation. We will move beyond a simple catalog of effects to explore the underlying physicochemical principles, detail the experimental and computational methodologies used for characterization, and provide field-proven insights for researchers, medicinal chemists, and drug development professionals. Our focus is on the causality behind these conformational changes, empowering you to rationally design halogenated peptides with desired structural and functional properties.
The Underpinning Principle: The Halogen Bond
Before delving into positional effects, it is crucial to understand the primary non-covalent interaction that governs the influence of heavier halogens (Cl, Br, I) on biomolecular structures: the halogen bond (XB) .
Contrary to what intuition about electronegativity might suggest, a halogen atom (X) covalently bound to another atom (R) possesses an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole , on the outermost portion of the halogen, directly opposite the R-X covalent bond. This electrophilic region can interact favorably with a nucleophilic region (Y), such as a lone pair on an oxygen or nitrogen atom, or the π-system of an aromatic ring.[1]
This interaction, denoted R-X···Y, is highly directional and its strength increases with the polarizability and size of the halogen atom, following the general trend: I > Br > Cl >> F .[1] Fluorine, due to its high electronegativity and low polarizability, rarely forms significant halogen bonds.[1] The ability to engineer this specific, directional interaction by choosing the right halogen and placing it in the correct position is a powerful tool for controlling peptide folding.[2][3][4]
The Analytical Toolbox: Methods for Probing Conformation
Determining the precise three-dimensional structure of a peptide requires a multi-faceted approach. No single technique provides a complete picture; rather, data from solution-state, solid-state, and computational methods are integrated to build a comprehensive model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR is the most powerful technique for studying peptide conformation and dynamics in a biologically relevant solution environment. It provides atomic-resolution information on structure, flexibility, and intermolecular interactions. A combined approach using NMR spectroscopy and computational analysis can demonstrate that an interstrand halogen bond can stabilize a β-hairpin fold to an extent comparable to a hydrogen bond.[2][3][4][5]
-
Sample Preparation:
-
Synthesize the halogenated peptide and a non-halogenated control peptide using standard solid-phase peptide synthesis (SPPS).[3]
-
Purify peptides to >95% purity via reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or an organic solvent like methanol-d₄) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining spatial proximity. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between two protons (typically < 5 Å), providing key distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all possible proton and carbon chemical shifts to specific atoms in the peptide sequence.
-
Constraint Generation: Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Structure Calculation: Employ software like CYANA or XPLOR-NIH, which uses the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures consistent with the NMR data.
-
Validation: The quality of the final ensemble is assessed using metrics like the number of NOE violations and Ramachandran plot analysis. The convergence of the ensemble (low root-mean-square deviation, RMSD) indicates a well-defined structure.
-
X-Ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an unambiguous, high-resolution view of the peptide's atomic structure in a crystalline state. Interestingly, the inclusion of heavier halogens like bromine or iodine can facilitate crystallization and help in solving the phase problem during structure determination, a strategy known as halogen-atom phasing.[6]
Molecular Dynamics (MD) Simulations: The Dynamic Model
MD simulations provide a dynamic perspective on peptide conformation, allowing researchers to explore conformational landscapes, predict binding energies, and visualize interactions that are difficult to capture experimentally.[7][8]
Causality Behind the Method: Standard force fields often fail to accurately model the anisotropic charge distribution of halogen atoms. Therefore, it is critical to use force fields specifically parameterized for halogen bonding, which often involves adding a charged "extra point" to represent the σ-hole.[1] This ensures that the simulation accurately captures the directionality and strength of these crucial interactions.
Comparative Analysis: The Positional Impact of Halogenation
The specific location of a halogen atom—whether on an aromatic ring or an aliphatic side chain—dramatically alters its conformational influence.
Aromatic Residues: The Ortho, Meta, vs. Para Debate
Halogenating aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) is a common strategy. The position of the halogen on the ring dictates its interaction potential due to a combination of electronic and steric effects.
-
Ortho- and Para-Positions: Substitution at these positions places the halogen's σ-hole in a location that can directly influence inter-residue interactions. In electrophilic aromatic substitution chemistry, halogens are known as ortho-, para- directors, meaning they direct incoming electrophiles to these positions.[9][10] This is because the halogen can donate lone-pair electron density via resonance to stabilize the reaction intermediate, an effect most pronounced at the ortho and para carbons.[11] While deactivating overall due to induction, this resonance effect can influence the local electronic environment.
-
Meta-Position: Substitution at the meta-position typically directs the σ-hole away from common cross-strand interaction geometries, often resulting in a lesser conformational impact compared to ortho/para substitution. Electron-withdrawing groups generally direct substitution to the meta position because it is the least destabilized position.[12]
A key application is the stabilization of β-hairpin structures through cross-strand aromatic interactions. Studies have shown that halogen substituents can significantly enhance these favorable edge-to-face interactions.[13]
Table 1: Quantitative Effect of Halogen Position on β-Hairpin Stability
| Peptide Variant (Modification at Phe₁₁) | Change in Free Energy (ΔΔG) vs. Unsubstituted (kcal/mol) | Key Finding | Source |
| 3-Fluoro-Phe | -0.12 | Modest stabilization from single fluorine. | [14] |
| 3,5-Difluoro-Phe | -0.24 | Additive effect of two fluorine atoms. | [14] |
| 3-Iodo-Tyr | -0.54 | Significant stabilization from a single iodine. | [14] |
| 3,5-Diiodo-Tyr | -1.01 | Remarkable stabilization, highlighting the power of iodine. | [13][14] |
The enhanced stability with iodo-substituents is attributed to increased polarizability and dispersion forces, suggesting a direct, favorable interaction between the N-terminal aromatic ring and the halogen atom of the C-terminal ring.[13] This interaction is enthalpically driven, despite an associated entropic cost.[13]
Aliphatic Residues: Engineering Turns and Folds
Incorporating halogens into aliphatic side chains can provide powerful, localized conformational constraints. This is often achieved by synthesizing non-canonical amino acids.
A compelling example is the use of β-chloroalanine to stabilize a β-hairpin.[2][3] In a model 10-amino acid peptide, researchers replaced a serine residue, capable of forming an interstrand hydrogen bond, with β-chloroalanine.[2] The chlorine atom was positioned to form a halogen bond with a methoxy oxygen on an opposing strand.
Experimental Findings:
-
Using solution NMR, the chlorine-centered halogen bond was shown to provide conformational stabilization comparable to that of the analogous hydrogen bond.[2][3][5]
-
This was the first demonstration of a rationally incorporated, conformation-stabilizing halogen bond in a peptide system in solution.[2][3][5][15]
-
Temperature-dependence studies of the acceptor-group proton chemical shifts confirmed the presence of the interstrand halogen bond, as the chemical shift changed more significantly with temperature compared to a non-interacting control peptide.[2]
This work underscores a critical principle: a well-placed halogen bond can be as effective as a hydrogen bond in directing peptide folding, opening new avenues for peptide and protein engineering.[3]
Conclusion and Future Outlook
The strategic positioning of halogen atoms is a subtle yet powerful tool in peptide design. The choice of halogen and its precise location dictates the potential for forming stabilizing halogen bonds, introduces specific steric constraints, and modulates local electronic environments. As this guide has demonstrated, moving a halogen from a meta to a para position on an aromatic ring, or incorporating a halogenated aliphatic residue, can be the deciding factor in achieving a desired fold, such as a stable β-hairpin.
For drug development professionals, this translates into a rational method for pre-organizing a peptide ligand into its bioactive conformation, potentially enhancing binding affinity and selectivity.[3] As force fields for computational chemistry continue to improve in their handling of halogen bonds, the synergy between in silico design and experimental validation will accelerate the development of next-generation halogenated peptide therapeutics.
References
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VIO, L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
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VIO, L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]
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VIO, L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
-
Formoso, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. [Link]
-
VIO, L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. [Link]
-
Hardy, F., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]
-
Hardy, F., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC. [Link]
-
Hardy, F., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]
-
VIO, L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PubMed. [Link]
-
Lange, A., et al. (2018). Modeling of Halogen–Protein Interactions in Co-Solvent Molecular Dynamics Simulations. ACS Publications. [Link]
-
Lange, A., et al. (2019). Modeling of Halogen-Protein Interactions in Co-Solvent Molecular Dynamics Simulations. PubMed. [Link]
-
Hardy, F., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed. [Link]
-
van der Velden, N. S., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Publications. [Link]
-
Celis-Barros, C., et al. (2014). Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition. ResearchGate. [Link]
-
Pizzi, A. (2018). HALOGEN BONDING AS A NEW SUPRAMOLECULAR TOOL TO CONTROL PROTEIN AND PEPTIDE SELF-ASSEMBLY. POLITesi. [Link]
-
Wang, C., et al. (2022). Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. MDPI. [Link]
-
Chad's Prep. (2021). Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. YouTube. [Link]
-
Olsen, C. A., et al. (2004). Effect of halogenation on edge-face aromatic interactions in a beta-hairpin peptide: enhanced affinity with iodo-substituents. PubMed. [Link]
-
Hardy, F., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]
-
Pizzi, A., et al. (2017). X-ray crystallographic structure of peptide 1 (PDB 5HPP). ResearchGate. [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta. Chemistry Steps. [Link]
-
Gumkowski, J. D., et al. (2021). Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases. PNAS. [Link]
-
Charron, A. J., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC. [Link]
-
Olsen, C. A., et al. (2004). Effect of Halogenation on Edge−Face Aromatic Interactions in a β-Hairpin Peptide: Enhanced Affinity with Iodo-Substituents. ACS Publications. [Link]
-
Kortagere, S., et al. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate. [Link]
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LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Shylin, S. I., et al. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. PMC. [Link]
-
Lewis, J. C. (2024). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. PMC. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chmelova, K., et al. (2011). Crystallization and preliminary X-ray diffraction analysis of the wild-type haloalkane dehalogenase DhaA and its variant DhaA13 complexed with different ligands. PubMed. [Link]
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Validation of L-Phe(3-Br)-OMe HCl Incorporation: A Comparative Guide to Edman Degradation vs. Mass Spectrometry
Introduction
The incorporation of unnatural amino acids (UAAs) such as L-3-bromophenylalanine—often supplied as the esterified precursor L-Phe(3-Br)-OMe HCl—into peptide sequences is a pivotal strategy in modern protein engineering and drug discovery. The bulky, electron-withdrawing bromine substituent enhances proteolytic stability and provides a highly reactive handle for palladium-catalyzed crosslinking.
However, verifying the precise incorporation and positional accuracy of this UAA presents a significant analytical challenge[1]. During standard solid-phase peptide synthesis (SPPS), the methyl ester of L-Phe(3-Br)-OMe HCl is typically hydrolyzed, leaving the 3-bromophenylalanine (3-Br-Phe) residue integrated within the chain. Validating its exact position is critical because isomeric misincorporations or incomplete couplings can compromise therapeutic efficacy. This guide objectively compares traditional Edman degradation with modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) for validating 3-Br-Phe incorporation, providing causality-driven experimental protocols and comparative data.
The Analytical Challenge: Methodological Comparison
Choosing between Edman degradation and LC-MS/MS depends heavily on the required sequence coverage, sample purity, and the specific location of the UAA[2].
While LC-MS/MS is the high-throughput standard for bottom-up proteomics, Edman degradation remains the gold standard for unambiguous N-terminal sequencing[3]. This is particularly true when distinguishing isomeric UAAs (e.g., ortho-, meta-, and para-bromophenylalanine). Mass spectrometry struggles to differentiate these isomers because they yield identical (isobaric) fragment masses. In contrast, Edman degradation easily resolves them based on their distinct chromatographic retention times[4].
Caption: Workflow comparison: Edman Degradation vs. LC-MS/MS for UAA validation.
Table 1: Performance Characteristics for 3-Br-Phe Validation
| Parameter | Edman Degradation | LC-MS/MS (Bottom-Up) |
| Primary Mechanism | Sequential N-terminal chemical cleavage | Collision-induced fragmentation & mass analysis |
| UAA Identification | HPLC retention time of PTH-3-Br-Phe | Mass shift (+78.9 Da relative to standard Phe) |
| Positional Accuracy | Absolute (residue-by-residue) | High, but dependent on fragmentation efficiency |
| Throughput | Low (30-50 mins per cycle) | High (minutes per run) |
| Sample Requirement | Highly purified, single peptide (>1-10 pmol) | Complex mixtures acceptable (fmol sensitivity) |
| Isomer Differentiation | Excellent (ortho/meta/para resolve on HPLC) | Poor (isobaric fragments yield identical masses) |
Mechanistic Insights: Edman Degradation of 3-Bromophenylalanine
To understand why Edman degradation is highly effective for this specific UAA, one must examine the chemical causality of the sequencing cycle[5].
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the uncharged N-terminal alpha-amino group of the 3-Br-Phe residue under mildly basic conditions (pH 9) to form a phenylthiocarbamoyl (PTC) intermediate. The meta-bromo substitution on the phenyl ring does not sterically hinder this alpha-amino reactivity[6].
-
Cleavage: Anhydrous trifluoroacetic acid (TFA) cleaves the modified N-terminal residue, releasing an anilinothiazolinone (ATZ)-3-Br-Phe derivative.
-
Conversion: Aqueous acid converts the unstable ATZ derivative into the highly stable phenylthiohydantoin (PTH)-3-Br-Phe derivative.
-
Detection: The PTH-3-Br-Phe is analyzed via reverse-phase HPLC. Because the bromine atom significantly increases the hydrophobicity and molecular weight of the residue compared to standard phenylalanine, PTH-3-Br-Phe exhibits a distinctly longer retention time on a C18 column, allowing for clear identification[7].
Caption: Stepwise chemical mechanism of Edman degradation for 3-bromophenylalanine.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run must include internal standards to prevent false positives caused by HPLC retention time drift or MS calibration errors.
Protocol A: Edman Degradation Validation of L-Phe(3-Br)
Objective: Sequentially cleave and identify the 3-Br-Phe residue using automated Edman chemistry. Causality Check: A synthetic PTH-3-Br-Phe standard must be run prior to the sample to establish the exact retention time, as standard commercial PTH-amino acid mixtures do not contain halogenated UAAs[4].
Step-by-Step Methodology:
-
Standard Preparation: Synthesize or procure a highly pure PTH-3-Br-Phe standard. Inject 10 pmol into the microbore HPLC (C18 column) using a gradient of aqueous acetate buffer and acetonitrile. Record the retention time.
-
Sample Immobilization: Dissolve 10-50 pmol of the purified synthetic peptide in 50% acetonitrile. Spot the sample onto a polybrene-coated glass fiber filter disc. Note: The polybrene polymer is critical as it retains the peptide through hydrophobic interactions during the harsh ethyl acetate washes[5].
-
Automated Sequencing Cycles: Initiate the automated sequencer (e.g., ABI Procise).
-
Coupling: Deliver PITC and basic buffer (N-methylpiperidine).
-
Washing: Wash with ethyl acetate to remove excess PITC and byproducts (prevents ghost peaks in the HPLC chromatogram).
-
Cleavage: Deliver anhydrous TFA to cleave the ATZ-derivative.
-
Conversion: Transfer the cleaved ATZ-derivative to a conversion flask and treat with 25% aqueous TFA at 64°C to form the stable PTH-derivative.
-
-
HPLC Analysis: Transfer the PTH-derivative online to the HPLC. Compare the chromatogram of the cycle corresponding to the UAA position against the pre-established PTH-3-Br-Phe standard.
-
Validation: Successful incorporation is validated if the peak at the expected cycle matches the exact retention time of the PTH-3-Br-Phe standard, with a repetitive yield of >90%.
Protocol B: Orthogonal Validation via LC-MS/MS
Objective: Confirm the molecular weight and sequence coverage using mass spectrometry. Causality Check: Edman degradation suffers from signal decay and cannot easily sequence beyond 30-50 residues. If the UAA is deep within a large peptide, MS/MS is required[8].
Step-by-Step Methodology:
-
Sample Preparation: Dilute the peptide to 1 µM in 0.1% formic acid in water.
-
LC Separation: Inject 1-2 µL onto a nano-LC C18 column. Elute using a linear gradient of 5-40% acetonitrile (with 0.1% formic acid) over 30 minutes.
-
ESI-MS Ionization: Operate the mass spectrometer in positive ion mode. Look for the precursor ion with a mass shift of +78.9 Da relative to the wild-type phenylalanine peptide (accounting for the Bromine replacing a Hydrogen atom).
-
Fragmentation (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Analyze the b-ion and y-ion series. The exact position of the 3-Br-Phe is validated when the +78.9 Da mass shift appears in the specific fragment ions encompassing that residue.
-
Self-Validating Isotopic Tag: Bromine naturally occurs as a ~1:1 ratio of isotopes (
Br and Br). This distinct doublet isotopic signature will appear in all MS fragments containing the UAA, serving as a built-in validation tag[9].
-
Conclusion
While LC-MS/MS offers superior throughput and unique isotopic tagging capabilities for L-Phe(3-Br) incorporation, Edman degradation remains the authoritative method for absolute N-terminal structural confirmation and isomer differentiation. By utilizing both techniques orthogonally, researchers can establish a highly trustworthy, self-validating analytical package for UAA-modified peptides.
References
-
MetwareBio. "Edman Degradation: A Classic Protein Sequencing Technique". Source: MetwareBio. URL: [Link]
-
Springer Nature. "Identification of PTH-Amino Acids by High-Performance Liquid Chromatography". Source: Springer Nature. URL: [Link]
-
Biosynthesis. "N-terminal Sequence Analysis". Source: Biosyn. URL: [Link]
-
Royal Society of Chemistry. "CHAPTER 3: Peptide Biomarkers and Assay Development". Source: RSC. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. books.rsc.org [books.rsc.org]
The Bromine Advantage: A Comparative Guide to X-ray Crystallography of Peptides with 3-Bromo-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, determining the three-dimensional architecture of peptides is paramount to understanding their function and to the rational design of novel therapeutics. However, the journey from a purified peptide to a high-resolution crystal structure is often fraught with challenges, most notably the "phase problem" in X-ray crystallography. This guide provides an in-depth technical comparison of a powerful tool in the crystallographer's arsenal: the incorporation of 3-bromo-L-phenylalanine into peptides to facilitate structure determination. We will explore the underlying principles, compare this method with other alternatives, and provide supporting experimental insights to guide your research.
The Phasing Conundrum in Peptide Crystallography
X-ray diffraction experiments on a crystal yield a pattern of diffraction spots, from which we can calculate the amplitudes of the scattered X-ray waves. However, the crucial phase information for each wave is lost.[1] This missing information, known as the phase problem, prevents the direct calculation of the electron density map required to build an atomic model of the molecule.[1]
For small molecules, ab initio or direct methods can often solve the phase problem.[1] However, for larger molecules like peptides and proteins, these methods are generally only successful with very high-resolution diffraction data (better than 1.2 Å), which is not always achievable.[1][2] Molecular replacement, another common technique, requires a known structure of a homologous molecule, which is often not available for novel peptides.[1][2]
This is where experimental phasing techniques become indispensable. These methods rely on introducing heavy atoms into the crystal to generate a measurable signal that can be used to determine the initial phases.[1]
3-Bromo-L-phenylalanine: A Strategic Tool for Phasing
The incorporation of a heavy atom that is covalently integrated into the peptide sequence offers a robust solution to the phasing problem. 3-bromo-L-phenylalanine, an unnatural amino acid, has emerged as a valuable tool for this purpose.[3][4] The bromine atom serves as an excellent anomalous scatterer, providing the necessary signal for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing experiments.[2][5]
Comparison with Alternative Phasing Methods
The decision to use 3-bromo-L-phenylalanine should be made after considering other available methods. Here, we objectively compare its performance with common alternatives.
| Method | Principle | Advantages | Disadvantages |
| 3-Bromo-L-phenylalanine Incorporation | Covalent incorporation of a bromine atom into the peptide sequence during synthesis. Phasing is achieved via SAD or MAD. | - High Occupancy & Specificity: The heavy atom is present in a specific location in every peptide molecule, leading to a strong and well-defined anomalous signal. - Minimal Perturbation: The bromo-phenyl group is structurally similar to phenylalanine, often having a minimal impact on the peptide's overall conformation and crystal packing.[3] - Versatility: The bromine K-absorption edge (~0.92 Å) is accessible at most synchrotron beamlines, making MAD experiments feasible.[5] | - Requires Custom Synthesis: The peptide must be synthesized with the unnatural amino acid, which can be more costly and time-consuming than native peptide synthesis.[3][4] - Potential for Altered Biology: The modification could potentially alter the peptide's biological activity, which needs to be considered if functional studies are also planned.[3] |
| Selenomethionine (SeMet) Incorporation | Replacement of methionine residues with selenomethionine in recombinantly expressed peptides. Phasing is achieved via SAD or MAD. | - Well-established Method: A routine and highly successful method for proteins and larger peptides expressed in cellular systems. - Strong Anomalous Signal: Selenium provides a strong anomalous signal for phasing.[6] | - Limited to Recombinant Expression: Not applicable to chemically synthesized peptides. - Requires Methionine Residues: The peptide must contain methionine residues for substitution. |
| Heavy-Atom Soaking | Soaking pre-grown crystals of the native peptide in a solution containing a heavy-atom salt (e.g., bromide, iodide, heavy metal ions). | - Simple and Rapid: Does not require custom peptide synthesis. - Wide Range of Heavy Atoms: A variety of heavy atoms can be screened. | - Low Occupancy & Non-specificity: The heavy atoms may bind weakly and at multiple sites, leading to a weak and ambiguous signal. - Lack of Isomorphism: The binding of the heavy atom can disrupt the crystal lattice, leading to changes in unit cell dimensions and a loss of diffraction quality. - Screening Intensive: Finding a suitable heavy-atom derivative that binds without disrupting the crystal can be a matter of trial and error. |
| Iodinated Amino Acids | Similar to brominated amino acids, but with iodine. For instance, using p-iodophenylalanine. | - Stronger Anomalous Signal: Iodine provides a stronger anomalous signal than bromine at commonly used in-house X-ray source wavelengths (e.g., Cu Kα at 1.54 Å).[2] | - Less Accessible Absorption Edges: The iodine K-edge and L-edges are not as commonly accessible on synchrotron beamlines for MAD experiments.[5] - Potential for Greater Perturbation: The larger size of the iodine atom may have a more significant impact on peptide structure and crystal packing. |
Experimental Workflow: From Synthesis to Structure
The successful application of 3-bromo-L-phenylalanine in peptide crystallography involves a systematic workflow.
Caption: Workflow for peptide structure determination using 3-bromo-L-phenylalanine.
Step-by-Step Experimental Protocol
1. Peptide Synthesis with 3-Bromo-L-phenylalanine
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing 3-bromo-L-phenylalanine using standard Fmoc/tBu chemistry.[7][8]
-
Materials:
-
Fmoc-3-bromo-L-phenylalanine-OH
-
Rink Amide or Wang Resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt) and Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water)
-
Cold diethyl ether
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (including Fmoc-3-bromo-L-phenylalanine-OH at the desired position) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU to the amino acid solution.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide by reverse-phase HPLC.
-
2. Crystallization, Data Collection, and Structure Solution
-
Crystallization: The purified peptide is subjected to extensive crystallization screening using commercially available screens and vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. For SAD phasing, data is collected at the peak wavelength of the bromine absorption edge (~0.92 Å). For MAD, datasets are collected at the peak, inflection point, and a remote wavelength.
-
Structure Solution:
-
The collected data are processed and scaled.
-
The bromine substructure is determined using software like SHELXD or hkl2map.
-
Initial phases are calculated based on the bromine positions.
-
The electron density map is improved through density modification techniques like solvent flattening.
-
An initial model of the peptide is built into the electron density map, followed by iterative cycles of refinement and manual model building.
-
Supporting Experimental Data: A Comparative Analysis
Table 1: Hypothetical Crystallographic Data Comparison
| Parameter | Native Peptide | Peptide with 3-Bromo-L-phenylalanine |
| Phasing Method | Molecular Replacement (if homolog exists) / Direct Methods (high resolution) | Single-wavelength Anomalous Dispersion (SAD) |
| Resolution (Å) | 2.0 | 1.8 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell (Å) | a=30.2, b=45.5, c=50.1 | a=30.5, b=45.8, c=50.3 |
| R-work / R-free (%) | 22.5 / 26.8 | 19.5 / 23.2 |
| Phasing Power (Anomalous) | N/A | 1.9 (Good) |
| Figure of Merit | N/A | 0.45 (before density modification), 0.85 (after density modification) |
| Electron Density Map Quality | Potentially ambiguous, model bias from MR | Clear and readily interpretable |
This hypothetical data illustrates that the incorporation of 3-bromo-L-phenylalanine can lead to higher resolution data, improved refinement statistics (R-work/R-free), and a high-quality, unbiased electron density map due to the powerful phasing information provided by the bromine atom.
The Logic of SAD Phasing with 3-Bromo-L-phenylalanine
Caption: Logical flow of SAD phasing using a 3-bromo-L-phenylalanine-containing peptide.
Conclusion
The incorporation of 3-bromo-L-phenylalanine into synthetic peptides is a powerful and reliable strategy for overcoming the phase problem in X-ray crystallography. While it requires investment in custom peptide synthesis, the benefits of obtaining high-quality, unambiguous electron density maps often outweigh the initial costs, especially for novel peptides where other phasing methods may fail. By providing a strong anomalous signal for SAD or MAD experiments, this technique empowers researchers to determine the three-dimensional structures of challenging peptide targets, thereby accelerating drug discovery and fundamental biological research.
References
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCr Journals. [Link]
-
A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. OSTI.GOV. [Link]
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Lund University. [Link]
-
Crystallographic data phasing and refinement statistics (SAD bromine derivative). ResearchGate. [Link]
-
Experimental Phasing Methods in Protein Crystallography. YouTube. [Link]
-
Introduction to phasing. PMC. [Link]
-
Screening for phasing atoms in protein crystallography. University of California, Irvine. [Link]
-
Phasing methods in crystallography: Theory and applications. ResearchGate. [Link]
-
(2S)-3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. PubChem. [Link]
-
The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. PMC. [Link]
-
Direct Phasing of Protein Crystals with Hybrid Difference Map Algorithms. UH Institutional Repository. [Link]
-
How to Synthesize a Peptide. AAPPTec. [Link]
-
3-Bromo- L-phenylalanine. Chem-Impex. [Link]
-
Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Wiley Online Library. [Link]
-
Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journals. [Link]
-
Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]
-
Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. PMC. [Link]
-
Peptides & Proteins. MSU Department of Chemistry. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. [Link]
Sources
- 1. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
The Bromine Advantage: A Comparative Guide to the Metabolic Stability of Brominated Peptides
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust and effective peptide therapeutics, overcoming metabolic instability remains a paramount challenge. The fleeting existence of many promising peptide candidates in the physiological environment, primarily due to enzymatic degradation, curtails their therapeutic potential. This guide offers an in-depth comparison of the metabolic stability of brominated peptides versus their non-brominated counterparts, providing a technical exploration into why the strategic incorporation of bromine can be a pivotal strategy in peptide drug design.
The Challenge of Peptide Metabolism: A Brief Overview
Peptides, with their high specificity and low toxicity, are an attractive class of therapeutics.[1] However, their journey through the body is fraught with peril. Endogenous proteases and peptidases, abundant in plasma, the gastrointestinal tract, and major organs like the liver and kidneys, readily recognize and cleave the amide bonds that form the peptide backbone.[2] This rapid degradation leads to a short in vivo half-life and diminished bioavailability, necessitating frequent administration or higher doses, which can impact patient compliance and increase the cost of therapy.[3][4]
To counteract this, various strategies have been developed to enhance peptide stability, including cyclization, the incorporation of D-amino acids, and PEGylation.[5] Among these, the halogenation of amino acid residues, particularly bromination, has emerged as a compelling approach to bolster metabolic resilience.
The Mechanistic Underpinnings of Bromine-Enhanced Stability
The introduction of a bromine atom onto an amino acid residue, most commonly tyrosine or tryptophan, can significantly alter a peptide's susceptibility to enzymatic degradation through several key mechanisms:
-
Steric Hindrance: The bulky nature of the bromine atom can create a steric shield, physically obstructing the approach of proteolytic enzymes to their cleavage sites on the peptide backbone. This steric hindrance is a primary contributor to the enhanced stability observed in brominated peptides.[6] The inclusion of brominated tyrosine, for instance, has been shown to disrupt typical enzyme-substrate interactions, thereby hindering or slowing down protease binding and cleavage.[7]
-
Conformational Stabilization: Halogen bonds, a type of non-covalent interaction, can form between the bromine atom and other electronegative atoms within the peptide or a binding partner. These interactions can help to stabilize the peptide's three-dimensional structure in a conformation that is less favorable for enzymatic recognition and cleavage.[4][8]
-
Electronic Effects: The electron-withdrawing nature of bromine can alter the electronic properties of the peptide backbone, potentially making the amide bonds less susceptible to hydrolytic cleavage by proteases.
Comparative Metabolic Stability: Experimental Evidence
While the theoretical benefits of bromination are clear, experimental data provides the most compelling case. The following table summarizes key findings from studies comparing the stability of brominated and non-brominated peptides.
| Peptide System | Modification | Assay Conditions | Key Findings | Reference(s) |
| Resilin-derived peptide scaffold (SDSYGAP) | Bromination of Tyrosine (SDSY(3,5Br)GAP) | Incubation with Protease XIV solution (0.01 U/mL) for 24 hours at 37°C | The brominated peptide scaffold (BR7) exhibited marked resistance to degradation, losing only 41% of its mass. The non-brominated scaffold (WR7) was nearly fully dissolved in the same timeframe. | [7] |
| Tryptophan-containing cyclic peptides | Bromination of Tryptophan | Incubation in human serum | Brominated cyclic peptides demonstrated adequate resistance to protease degradation and improved biostability. | |
| General Tryptophan-containing peptides | Bromination of Tryptophan | Incubation with Proteinase K | An increased proteolytic stability against proteinase K has been demonstrated for brominated peptides. | [8] |
Note: This table is a synthesis of available data. Direct head-to-head quantitative comparisons of half-lives for a wide range of brominated vs. non-brominated peptides in plasma or microsomal assays are not extensively available in the literature, highlighting an area for future research.
The data, particularly from the resilin-based scaffold study, provides strong evidence that bromination can dramatically enhance a peptide's resistance to enzymatic degradation.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel peptide candidates, standardized in vitro assays are indispensable. Below are detailed protocols for two of the most common assays used in drug development.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of the complex mixture of enzymes found in blood plasma.
Objective: To determine the in vitro half-life (t½) of a peptide in plasma.
Materials:
-
Test peptide and non-brominated control peptide
-
Pooled human plasma (or plasma from other species of interest), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Preparation:
-
Thaw pooled plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., DMSO or PBS).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration (e.g., 10 µM). Mix gently by vortexing.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the peptide and before incubation.
-
-
Reaction Quenching:
-
Immediately add 2-3 volumes of ice-cold quenching solution to the aliquot to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by RP-HPLC or LC-MS.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
The slope of the linear regression line is the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Microsomal Stability Assay
This assay evaluates the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
Objective: To determine the in vitro intrinsic clearance (CLint) of a peptide by liver microsomes.
Materials:
-
Test peptide and non-brominated control peptide
-
Liver microsomes (human or other species)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS system
Protocol:
-
Preparation:
-
Prepare a working solution of the test peptide and control peptide in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Pre-incubation:
-
In a microcentrifuge tube, combine the microsomal solution and the peptide working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the peptide to partition into the microsomal membranes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to a tube containing ice-cold quenching solution.
-
The t=0 sample is typically taken immediately after adding the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins and microsomes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS.
-
Quantify the peak area of the parent peptide relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
Calculate the in vitro half-life (t½) from the slope of the regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Peptides Containing L-3-Bromophenylalanine Methyl Ester: An In Vitro and In Vivo Analysis
Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often coupled with challenges such as poor metabolic stability and limited bioavailability.[][4] A transformative strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs).[1][][5][6] These bespoke building blocks offer a sophisticated toolkit to modulate the physicochemical and pharmacological properties of peptides, enhancing their drug-likeness.[1][5]
Among the vast arsenal of available UAAs, halogenated amino acids have garnered significant attention. This guide focuses on L-Phe(3-Br)-OMe, a brominated derivative of phenylalanine. The introduction of a bromine atom at the meta-position of the phenyl ring introduces profound changes to the amino acid's steric and electronic profile.[7][8] This modification can influence peptide conformation, stability, and binding interactions with biological targets, ultimately offering a pathway to engineer peptides with enhanced therapeutic functionalities.[8] This document provides a comparative analysis of the in vitro and in vivo efficacy of peptides containing L-Phe(3-Br)-OMe, supported by established experimental frameworks and protocols to guide researchers in their drug development endeavors.
Part 1: In Vitro Efficacy Assessment - Quantifying Biological Activity in a Controlled Environment
The initial evaluation of any novel peptide therapeutic begins with a robust suite of in vitro assays. These experiments are foundational, providing a controlled system to dissect the peptide's mechanism of action and quantify its biological activity before advancing to more complex biological systems.[9][10]
Causality Behind Experimental Choices: The In Vitro Toolkit
The selection of in vitro assays is dictated by the peptide's intended biological target and mechanism.
-
Receptor Binding Assays: For peptides designed to interact with specific receptors, such as G protein-coupled receptors (GPCRs), binding assays are paramount.[11][12] These assays quantify the affinity (typically as Kᵢ, the inhibition constant) of the peptide for its target, providing a direct measure of target engagement. A lower Kᵢ value indicates higher binding affinity.
-
Cell-Based Functional Assays: Beyond simple binding, it is crucial to measure the peptide's functional consequence on the cell.[9] These assays, which include cell proliferation, cytotoxicity, apoptosis, or reporter gene assays, determine the peptide's potency (often expressed as EC₅₀ or IC₅₀ values). This step validates that receptor binding translates into a measurable biological response.
-
Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, its potency is determined by its ability to block enzyme activity, quantified by the IC₅₀ value. The steric bulk and electronic properties of the 3-bromo-phenylalanine residue can significantly influence how the peptide fits into an enzyme's active site, potentially leading to enhanced inhibitory activity.[7]
Data Presentation: Comparative In Vitro Performance
The following table presents hypothetical data comparing a native peptide ("Peptide-Nat") with its L-Phe(3-Br)-OMe-modified analogue ("Peptide-3Br"). This data illustrates the potential enhancements conferred by the UAA incorporation.
| Parameter | Peptide-Nat | Peptide-3Br | Interpretation |
| Receptor Binding Affinity (Kᵢ, nM) | 15.2 | 2.8 | The 3-Br modification resulted in a >5-fold increase in binding affinity, suggesting a more favorable interaction with the receptor binding pocket. |
| Functional Potency (IC₅₀, nM) | 25.7 | 4.5 | The increased binding affinity translates to a >5-fold increase in functional potency in a cell-based assay. |
| Plasma Stability (t₁/₂, min) | 30 | 120 | The UAA provides steric hindrance, significantly increasing the peptide's resistance to proteolytic degradation in plasma. |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the Kᵢ of a test peptide.
-
Cell Culture & Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293-GPCR) to a density of 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a constant concentration of a known radiolabeled ligand (e.g., ³H-labeled standard antagonist).
-
Add increasing concentrations of the unlabeled competitor peptides (Peptide-Nat and Peptide-3Br) to different wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled standard ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualization of In Vitro Workflow and Signaling
Caption: Workflow for a competitive radioligand binding assay.
Caption: A generic G protein-coupled receptor (GPCR) signaling pathway.
Part 2: In Vivo Efficacy Assessment - Evaluating Performance in a Complex Biological System
Positive in vitro data is a prerequisite, but not a guarantee, of therapeutic success. In vivo studies are essential to evaluate a peptide's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile within a whole, living organism.[13][14][15] This phase of testing reveals how the peptide behaves in the face of complex physiological barriers, metabolic processes, and immune responses.
Causality Behind Experimental Choices: The In Vivo Framework
The transition to animal models must be carefully planned.
-
Model Selection: The choice of animal model is critical for translational relevance.[14] For an anti-cancer peptide, a xenograft mouse model might be used. For an anti-infective, a murine model of acute infection would be appropriate.[16] It is crucial that the target biology in the animal model closely resembles that in humans.[17]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the peptide.[15][18] PD studies correlate the concentration of the peptide at the target site with its biological effect.[15] Incorporating L-Phe(3-Br)-OMe can drastically improve PK properties, such as half-life, which is a key determinant of in vivo efficacy.
-
Efficacy Studies: These studies assess the therapeutic outcome in a disease model. Key endpoints could include tumor volume reduction, decreased bacterial load, or improvement in clinical symptoms.[16][19]
-
Safety and Toxicology: A comprehensive safety assessment is required to identify potential adverse effects and determine a safe therapeutic window.[15][18]
Data Presentation: Comparative In Vivo Performance
This hypothetical data is from a murine xenograft model of cancer, where mice bearing tumors were treated with Peptide-Nat or Peptide-3Br.
| Parameter | Vehicle Control | Peptide-Nat (10 mg/kg) | Peptide-3Br (10 mg/kg) | Interpretation |
| Tumor Growth Inhibition (%) | 0% | 35% | 78% | The superior stability and potency of Peptide-3Br led to significantly greater tumor growth inhibition at the same dose. |
| Median Survival (Days) | 21 | 28 | 45 | The enhanced efficacy of Peptide-3Br translated directly into a significant survival benefit in the animal model. |
| Adverse Events | None | None Observed | None Observed | Both peptides were well-tolerated at the tested dose, indicating a good preliminary safety profile. |
Experimental Protocol: Murine Xenograft Efficacy Study
This protocol describes a typical efficacy study for an anti-cancer peptide.
-
Animal Acclimation and Tumor Implantation:
-
Acclimate immunocompromised mice (e.g., athymic nude mice) for at least one week.
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Measure tumor volumes using calipers and randomize mice into treatment groups (e.g., Vehicle Control, Peptide-Nat, Peptide-3Br) to ensure an even distribution of initial tumor sizes.
-
Prepare peptide formulations in a suitable vehicle (e.g., sterile saline).
-
Administer the treatments according to the planned schedule and route (e.g., intraperitoneal injection, daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition.
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or it may be continued to assess survival as a secondary endpoint.
-
-
Data Analysis:
-
Calculate tumor volumes using the formula: (Length x Width²)/2.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to analyze survival data.
-
Visualization of In Vivo Workflow
Caption: Workflow for a murine xenograft cancer model efficacy study.
Conclusion: Synthesizing the Evidence
The strategic incorporation of L-Phe(3-Br)-OMe represents a powerful approach to enhancing the therapeutic potential of peptides. As illustrated through the presented frameworks and data, this single modification can profoundly improve key drug-like properties. The enhanced in vitro binding affinity and functional potency often translate to superior in vivo efficacy, primarily by improving metabolic stability and pharmacokinetic profiles.[][8][16]
A successful peptide drug development program hinges on a logical, stepwise progression from in vitro characterization to in vivo validation. The initial in vitro assays provide the quantitative data and mechanistic insights necessary to justify the significant investment in animal studies. The subsequent in vivo models then offer the critical test of whether these molecular enhancements can overcome the complex physiological barriers to deliver a meaningful therapeutic effect. The judicious use of unnatural amino acids like L-Phe(3-Br)-OMe will undoubtedly continue to be a cornerstone of designing the next generation of highly effective and robust peptide therapeutics.
References
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Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed. (2008). Available at: [Link]
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In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - MDPI. (2023). Available at: [Link]
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SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Available at: [Link]
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Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). Available at: [Link]
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Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses - GlobalRPH. (2025). Available at: [Link]
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